NKL 22
Descripción
Propiedades
IUPAC Name |
N'-(2-aminophenyl)-N-phenylheptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c20-16-11-7-8-12-17(16)22-19(24)14-6-2-5-13-18(23)21-15-9-3-1-4-10-15/h1,3-4,7-12H,2,5-6,13-14,20H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIULUYKQLVQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429495 | |
| Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537034-15-4 | |
| Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NKL 22 HDAC Inhibitor: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally, transcriptional repression.[1] The dysregulation of HDAC activity is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them a compelling target for therapeutic intervention.
NKL 22 (also known as compound 4b) is a potent and selective inhibitor of Class I histone deacetylases, specifically targeting HDAC1 and HDAC3.[2] It has demonstrated therapeutic potential in preclinical models of Huntington's disease by ameliorating disease phenotypes and correcting transcriptional abnormalities.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on signaling pathways, presenting relevant quantitative data, and outlining key experimental protocols.
Core Mechanism of Action: Selective HDAC1 and HDAC3 Inhibition
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC1 and HDAC3.[2] By binding to the active site of these enzymes, this compound prevents the removal of acetyl groups from their substrate proteins. This leads to an accumulation of acetylated histones (hyperacetylation), which in turn results in a more relaxed, open chromatin structure (euchromatin). This altered chromatin state allows for increased access of transcription factors to DNA, leading to the reactivation of previously silenced genes.
Quantitative Data: Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of this compound against various HDAC isoforms have been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HDAC Isoform | IC50 (nM) | Selectivity Profile |
| HDAC1 | 199 | Potent Inhibition |
| HDAC3 | 69 | Most Potent Inhibition |
| HDAC2 | ≥1590 | Selective Over |
| HDAC4 | ≥1590 | Selective Over |
| HDAC5 | ≥1590 | Selective Over |
| HDAC7 | ≥1590 | Selective Over |
| HDAC8 | ≥1590 | Selective Over |
| Data sourced from MedchemExpress.[2] Note: A lower IC50 value indicates greater potency. |
Impact on Cellular Signaling Pathways
The inhibition of HDAC1 and HDAC3 by this compound has significant downstream effects on multiple signaling pathways that regulate gene expression, cell survival, and inflammation.
Chromatin Remodeling and Gene Transcription
The most direct consequence of this compound activity is the alteration of chromatin structure. By increasing histone acetylation, particularly on H3 and H4 histones, this compound promotes a more open chromatin state, facilitating gene transcription.[3][4] This is particularly relevant in diseases like Huntington's, where transcriptional dysregulation is a key pathological feature.[1][5]
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of acetylation turnover at distinct lysines in human histones identifies long-lived acetylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multiple Aspects of Gene Dysregulation in Huntington’s Disease [frontiersin.org]
NKL 22 HDAC Inhibitor: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally, transcriptional repression.[1] The dysregulation of HDAC activity is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them a compelling target for therapeutic intervention.
NKL 22 (also known as compound 4b) is a potent and selective inhibitor of Class I histone deacetylases, specifically targeting HDAC1 and HDAC3.[2] It has demonstrated therapeutic potential in preclinical models of Huntington's disease by ameliorating disease phenotypes and correcting transcriptional abnormalities.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on signaling pathways, presenting relevant quantitative data, and outlining key experimental protocols.
Core Mechanism of Action: Selective HDAC1 and HDAC3 Inhibition
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC1 and HDAC3.[2] By binding to the active site of these enzymes, this compound prevents the removal of acetyl groups from their substrate proteins. This leads to an accumulation of acetylated histones (hyperacetylation), which in turn results in a more relaxed, open chromatin structure (euchromatin). This altered chromatin state allows for increased access of transcription factors to DNA, leading to the reactivation of previously silenced genes.
Quantitative Data: Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of this compound against various HDAC isoforms have been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HDAC Isoform | IC50 (nM) | Selectivity Profile |
| HDAC1 | 199 | Potent Inhibition |
| HDAC3 | 69 | Most Potent Inhibition |
| HDAC2 | ≥1590 | Selective Over |
| HDAC4 | ≥1590 | Selective Over |
| HDAC5 | ≥1590 | Selective Over |
| HDAC7 | ≥1590 | Selective Over |
| HDAC8 | ≥1590 | Selective Over |
| Data sourced from MedchemExpress.[2] Note: A lower IC50 value indicates greater potency. |
Impact on Cellular Signaling Pathways
The inhibition of HDAC1 and HDAC3 by this compound has significant downstream effects on multiple signaling pathways that regulate gene expression, cell survival, and inflammation.
Chromatin Remodeling and Gene Transcription
The most direct consequence of this compound activity is the alteration of chromatin structure. By increasing histone acetylation, particularly on H3 and H4 histones, this compound promotes a more open chromatin state, facilitating gene transcription.[3][4] This is particularly relevant in diseases like Huntington's, where transcriptional dysregulation is a key pathological feature.[1][5]
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of acetylation turnover at distinct lysines in human histones identifies long-lived acetylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multiple Aspects of Gene Dysregulation in Huntington’s Disease [frontiersin.org]
An In-depth Technical Guide to the Biological Targets of IKK/NF-κB Pathway Inhibitors
Disclaimer: The term "NKL 22" does not correspond to a recognized specific biological inhibitor in publicly available scientific literature. This guide focuses on the biological targets of IκB kinase (IKK) inhibitors, a major class of molecules targeting the NF-κB signaling pathway, which is a central regulator of inflammation, immunity, and cell survival. Research into this pathway is highly relevant to the study of various diseases, including cancer, and involves cell lines such as the NKL human natural killer cell leukemia line.
Introduction
The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including inflammatory responses, immune function, cell proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers. A key control point in the canonical NF-κB pathway is the Inhibitor of κB Kinase (IKK) complex. This guide details the biological targets of small molecule inhibitors aimed at the IKK complex, providing quantitative data, experimental methodologies, and visual diagrams of the relevant pathways and workflows.
Primary Biological Target: The IKK Complex
The primary biological target for a vast number of inhibitors developed to modulate the NF-κB pathway is the IKK complex. This complex is typically composed of three subunits:
-
IKKα (IKK1): A catalytic subunit.
-
IKKβ (IKK2): The predominant catalytic subunit in the canonical NF-κB pathway.
-
IKKγ (NEMO): A regulatory subunit that is essential for the activation of the IKK complex.
Most inhibitors are designed to target the ATP-binding site of the catalytic subunits, with a particular focus on IKKβ due to its central role in the canonical pathway, which is most commonly associated with inflammation and cancer.
Quantitative Data: Potency of IKK Inhibitors
The potency of various IKK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of its target by 50%. Below is a summary of IC50 values for several well-characterized IKK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| IKK-16 | IKKβ, IKK complex, IKKα | 40, 70, 200 | [1][2] |
| BMS-345541 | IKKβ, IKKα | 300, 4000 | [1][3] |
| TPCA-1 | IKKβ | 17.9 | [1] |
| MLN120B | IKKβ | 45-60 | [1] |
| PS-1145 | IKK complex | 88 | [1] |
| IMD-0354 | IKKβ | Not specified | [1] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by stimuli such as the pro-inflammatory cytokine TNFα. This leads to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/p65 (RelA) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. IKK inhibitors block this cascade by preventing the initial phosphorylation of IκBα.
Experimental Protocols
Verifying the biological activity of an IKK inhibitor involves a series of assays to confirm its effect on the target and the downstream signaling pathway.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKβ.
-
Objective: To determine the IC50 of the inhibitor against purified IKKβ.
-
Methodology:
-
Reaction Setup: In a 96-well plate, add the IKK inhibitor at various concentrations, the purified recombinant IKKβ enzyme, and a substrate (e.g., a peptide derived from IκBα like GST-IκBα).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced. This is often done using luminescence-based assays (e.g., ADP-Glo™) or immunoassays (ELISA) with an antibody specific to the phosphorylated substrate.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to calculate the IC50 value.
-
This cell-based assay confirms that the inhibitor blocks the direct upstream effect of IKKβ activation in a cellular context.
-
Objective: To assess the inhibitor's ability to prevent the phosphorylation and degradation of IκBα.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) and grow to 80-90% confluency.
-
Treatment: Pre-incubate the cells with the IKK inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an agonist like TNFα (e.g., 10 ng/mL) for a short duration (e.g., 15 minutes) to induce IκBα phosphorylation and degradation.
-
Lysate Preparation: Lyse the cells to extract total protein.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and an ECL substrate to visualize the protein bands.
-
-
Expected Outcome: In samples treated with an effective inhibitor, the band for p-IκBα will be significantly reduced or absent, and the degradation of total IκBα will be prevented compared to the stimulated control.
This assay measures a key downstream consequence of IKK inhibition—the prevention of NF-κB's movement into the nucleus.
-
Objective: To visualize and quantify the inhibition of p65 nuclear translocation.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitor and TNFα as described in the Western blot protocol, but use a longer stimulation time (e.g., 30-60 minutes) to allow for maximal nuclear translocation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody and Counterstain: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
-
Expected Outcome: In unstimulated or inhibitor-treated cells, the p65 signal will be predominantly in the cytoplasm. In cells stimulated with TNFα without the inhibitor, the p65 signal will be concentrated in the nucleus (co-localized with DAPI).
Experimental Workflow Visualization
The process of identifying and validating a novel IKK inhibitor follows a logical progression from initial screening to in-depth cellular characterization.
Conclusion
The IKK complex, particularly the IKKβ subunit, remains a critical therapeutic target for diseases driven by aberrant NF-κB activation. A systematic approach involving in vitro enzymatic assays, cell-based functional assays, and downstream analysis of gene expression is essential for the characterization of novel inhibitors. While the specific identity of "this compound" is unclear, the principles and methodologies outlined in this guide are fundamental to the preclinical evaluation of any compound designed to target the IKK/NF-κB signaling axis.
References
An In-depth Technical Guide to the Biological Targets of IKK/NF-κB Pathway Inhibitors
Disclaimer: The term "NKL 22" does not correspond to a recognized specific biological inhibitor in publicly available scientific literature. This guide focuses on the biological targets of IκB kinase (IKK) inhibitors, a major class of molecules targeting the NF-κB signaling pathway, which is a central regulator of inflammation, immunity, and cell survival. Research into this pathway is highly relevant to the study of various diseases, including cancer, and involves cell lines such as the NKL human natural killer cell leukemia line.
Introduction
The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including inflammatory responses, immune function, cell proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers. A key control point in the canonical NF-κB pathway is the Inhibitor of κB Kinase (IKK) complex. This guide details the biological targets of small molecule inhibitors aimed at the IKK complex, providing quantitative data, experimental methodologies, and visual diagrams of the relevant pathways and workflows.
Primary Biological Target: The IKK Complex
The primary biological target for a vast number of inhibitors developed to modulate the NF-κB pathway is the IKK complex. This complex is typically composed of three subunits:
-
IKKα (IKK1): A catalytic subunit.
-
IKKβ (IKK2): The predominant catalytic subunit in the canonical NF-κB pathway.
-
IKKγ (NEMO): A regulatory subunit that is essential for the activation of the IKK complex.
Most inhibitors are designed to target the ATP-binding site of the catalytic subunits, with a particular focus on IKKβ due to its central role in the canonical pathway, which is most commonly associated with inflammation and cancer.
Quantitative Data: Potency of IKK Inhibitors
The potency of various IKK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of its target by 50%. Below is a summary of IC50 values for several well-characterized IKK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| IKK-16 | IKKβ, IKK complex, IKKα | 40, 70, 200 | [1][2] |
| BMS-345541 | IKKβ, IKKα | 300, 4000 | [1][3] |
| TPCA-1 | IKKβ | 17.9 | [1] |
| MLN120B | IKKβ | 45-60 | [1] |
| PS-1145 | IKK complex | 88 | [1] |
| IMD-0354 | IKKβ | Not specified | [1] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by stimuli such as the pro-inflammatory cytokine TNFα. This leads to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/p65 (RelA) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. IKK inhibitors block this cascade by preventing the initial phosphorylation of IκBα.
Experimental Protocols
Verifying the biological activity of an IKK inhibitor involves a series of assays to confirm its effect on the target and the downstream signaling pathway.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKβ.
-
Objective: To determine the IC50 of the inhibitor against purified IKKβ.
-
Methodology:
-
Reaction Setup: In a 96-well plate, add the IKK inhibitor at various concentrations, the purified recombinant IKKβ enzyme, and a substrate (e.g., a peptide derived from IκBα like GST-IκBα).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced. This is often done using luminescence-based assays (e.g., ADP-Glo™) or immunoassays (ELISA) with an antibody specific to the phosphorylated substrate.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to calculate the IC50 value.
-
This cell-based assay confirms that the inhibitor blocks the direct upstream effect of IKKβ activation in a cellular context.
-
Objective: To assess the inhibitor's ability to prevent the phosphorylation and degradation of IκBα.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) and grow to 80-90% confluency.
-
Treatment: Pre-incubate the cells with the IKK inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an agonist like TNFα (e.g., 10 ng/mL) for a short duration (e.g., 15 minutes) to induce IκBα phosphorylation and degradation.
-
Lysate Preparation: Lyse the cells to extract total protein.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and an ECL substrate to visualize the protein bands.
-
-
Expected Outcome: In samples treated with an effective inhibitor, the band for p-IκBα will be significantly reduced or absent, and the degradation of total IκBα will be prevented compared to the stimulated control.
This assay measures a key downstream consequence of IKK inhibition—the prevention of NF-κB's movement into the nucleus.
-
Objective: To visualize and quantify the inhibition of p65 nuclear translocation.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitor and TNFα as described in the Western blot protocol, but use a longer stimulation time (e.g., 30-60 minutes) to allow for maximal nuclear translocation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody and Counterstain: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
-
Expected Outcome: In unstimulated or inhibitor-treated cells, the p65 signal will be predominantly in the cytoplasm. In cells stimulated with TNFα without the inhibitor, the p65 signal will be concentrated in the nucleus (co-localized with DAPI).
Experimental Workflow Visualization
The process of identifying and validating a novel IKK inhibitor follows a logical progression from initial screening to in-depth cellular characterization.
Conclusion
The IKK complex, particularly the IKKβ subunit, remains a critical therapeutic target for diseases driven by aberrant NF-κB activation. A systematic approach involving in vitro enzymatic assays, cell-based functional assays, and downstream analysis of gene expression is essential for the characterization of novel inhibitors. While the specific identity of "this compound" is unclear, the principles and methodologies outlined in this guide are fundamental to the preclinical evaluation of any compound designed to target the IKK/NF-κB signaling axis.
References
Navigating the Synthesis and Discovery of Key Bioactive Molecules: A Technical Guide
This technical guide provides an in-depth exploration of the discovery and chemical synthesis processes of NKL-22, a notable Histone Deacetylase (HDAC) inhibitor, and 7-Ketolithocholic Acid (7-KLCA), a critical intermediate in the synthesis of bile acids with significant therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and chemical workflows.
NKL-22: An Emerging HDAC Inhibitor
NKL-22 has been identified as a Histone Deacetylase (HDAC) inhibitor, a class of compounds that has garnered significant interest in oncology and for the treatment of neurodegenerative diseases.
Discovery and Biological Activity
NKL-22 is recognized for its ability to increase frataxin protein concentrations, which is crucial in the context of Friedreich's ataxia, a genetic disorder characterized by progressive damage to the nervous system. The compound has been shown to increase frataxin (FXN) mRNA levels in lymphocytes from individuals with Friedreich's ataxia (FRDA)[1]. HDAC inhibitors, including NKL-22, are understood to act directly on the FXN gene, promoting its expression. The half-maximal inhibitory concentration (IC50) of NKL-22 has been reported as 78 µM[1].
Chemical Identity
| Property | Value |
| Molecular Formula | C19H23N3O2 |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 537034-15-4 |
| PubChem CID | 9543539 |
7-Ketolithocholic Acid (7-KLCA): A Pivotal Intermediate in Bile Acid Synthesis
7-Ketolithocholic acid (7-KLCA), also known as 7-oxoLCA, is a crucial intermediate in the synthesis of secondary bile acids, most notably ursodeoxycholic acid (UDCA), a therapeutic agent for various liver diseases[2][3]. It is formed from the primary bile acid chenodeoxycholic acid (CDCA) through the action of the enzyme 7α-hydroxysteroid dehydrogenase (7α-HSDH)[2][3].
Chemical Synthesis of 7-Ketolithocholic Acid
The synthesis of 7-KLCA is a well-established process, with various methods developed to optimize yield and purity. A common approach involves the oxidation of chenodeoxycholic acid.
This method utilizes an indirect electrochemical oxidation process with a bromide ion mediator.
Materials and Reagents:
-
Chenodeoxycholic acid (CDCA)
-
Acetonitrile (solvent)
-
Potassium bromide (mediator)
-
PbO2/Ti anode
-
Divided electrolytic cell
Procedure:
-
Prepare an electrolyte solution by dissolving CDCA and potassium bromide in acetonitrile.
-
Introduce the solution into a divided electrolytic cell equipped with a PbO2/Ti anode.
-
Apply a constant current density in the range of 95.2–142.9 A/m².
-
Conduct the electrolysis for a sufficient duration to achieve a high conversion of CDCA.
-
Upon completion, isolate the product, 7-ketolithocholic acid, from the reaction mixture.
-
Purify the product using appropriate techniques such as recrystallization or chromatography.
-
Characterize the final product using techniques like melting point determination, IR spectroscopy, 1H NMR, 13C NMR, and EI-MS to confirm its identity and purity[4].
Quantitative Data:
| Parameter | Optimized Value/Range | Result |
| Anode Material | PbO2/Ti | - |
| Solvent | Acetonitrile | - |
| Initial CDCA Concentration | 23.8–31.8 mg/mL | - |
| Current Density | 95.2–142.9 A/m² | - |
| Current Efficiency | - | Up to 85% |
| Productivity of 7-KLCA | - | Up to 83% |
Other methods for synthesizing 7-KLCA have been explored, including:
-
Enzymatic Synthesis: Utilizing 7α-hydroxysteroid dehydrogenase (7α-HSDH) to catalyze the oxidation of CDCA. This approach is often coupled with a cofactor regeneration system, such as using d-amino acid dehydrogenase (DAADH) for NADP+ regeneration[2].
-
Chemical Oxidation: Using oxidizing agents like N-bromosuccinimide (NBS) in a solvent system such as acetone and water[5].
-
Multi-step Synthesis from Phytosterols: A more complex route starting from phytosterol degradation products like bisnoralchol, involving a series of reactions including oxidation, Knoevenagel or Wittig reaction, hydrogenation, ketal protection, allylic oxidation, and deprotection[5].
Signaling Pathways and Biological Relevance
While 7-KLCA is primarily an intermediate, bile acids, in general, are crucial signaling molecules that interact with nuclear receptors and G-protein coupled receptors like TGR5. These interactions are vital for regulating lipid and glucose metabolism and are implicated in conditions such as inflammatory bowel disease and metabolic syndrome[6].
The conversion of 7-KLCA to therapeutically important bile acids like UDCA involves further stereoselective reduction. For instance, electrochemical reduction of 7-KLCA in aprotic solvents like 1,3-dimethyl-2-imidazolidinone (DMI) can yield UDCA with high stereoselectivity[7].
Visualizing Key Processes
To better understand the relationships and workflows described, the following diagrams have been generated using the DOT language.
Caption: Chemical synthesis pathway from CDCA to UDCA via 7-KLCA.
Caption: Workflow for the indirect electrooxidation of CDCA to 7-KLCA.
Caption: Proposed mechanism of action for NKL-22 as an HDAC inhibitor.
References
- 1. cenmed.com [cenmed.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2023179721A1 - 7-ketolithocholic acid intermediate, synthesis method therefor, and application thereof - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of ursodeoxycholic acid... preview & related info | Mendeley [mendeley.com]
Navigating the Synthesis and Discovery of Key Bioactive Molecules: A Technical Guide
This technical guide provides an in-depth exploration of the discovery and chemical synthesis processes of NKL-22, a notable Histone Deacetylase (HDAC) inhibitor, and 7-Ketolithocholic Acid (7-KLCA), a critical intermediate in the synthesis of bile acids with significant therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and chemical workflows.
NKL-22: An Emerging HDAC Inhibitor
NKL-22 has been identified as a Histone Deacetylase (HDAC) inhibitor, a class of compounds that has garnered significant interest in oncology and for the treatment of neurodegenerative diseases.
Discovery and Biological Activity
NKL-22 is recognized for its ability to increase frataxin protein concentrations, which is crucial in the context of Friedreich's ataxia, a genetic disorder characterized by progressive damage to the nervous system. The compound has been shown to increase frataxin (FXN) mRNA levels in lymphocytes from individuals with Friedreich's ataxia (FRDA)[1]. HDAC inhibitors, including NKL-22, are understood to act directly on the FXN gene, promoting its expression. The half-maximal inhibitory concentration (IC50) of NKL-22 has been reported as 78 µM[1].
Chemical Identity
| Property | Value |
| Molecular Formula | C19H23N3O2 |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 537034-15-4 |
| PubChem CID | 9543539 |
7-Ketolithocholic Acid (7-KLCA): A Pivotal Intermediate in Bile Acid Synthesis
7-Ketolithocholic acid (7-KLCA), also known as 7-oxoLCA, is a crucial intermediate in the synthesis of secondary bile acids, most notably ursodeoxycholic acid (UDCA), a therapeutic agent for various liver diseases[2][3]. It is formed from the primary bile acid chenodeoxycholic acid (CDCA) through the action of the enzyme 7α-hydroxysteroid dehydrogenase (7α-HSDH)[2][3].
Chemical Synthesis of 7-Ketolithocholic Acid
The synthesis of 7-KLCA is a well-established process, with various methods developed to optimize yield and purity. A common approach involves the oxidation of chenodeoxycholic acid.
This method utilizes an indirect electrochemical oxidation process with a bromide ion mediator.
Materials and Reagents:
-
Chenodeoxycholic acid (CDCA)
-
Acetonitrile (solvent)
-
Potassium bromide (mediator)
-
PbO2/Ti anode
-
Divided electrolytic cell
Procedure:
-
Prepare an electrolyte solution by dissolving CDCA and potassium bromide in acetonitrile.
-
Introduce the solution into a divided electrolytic cell equipped with a PbO2/Ti anode.
-
Apply a constant current density in the range of 95.2–142.9 A/m².
-
Conduct the electrolysis for a sufficient duration to achieve a high conversion of CDCA.
-
Upon completion, isolate the product, 7-ketolithocholic acid, from the reaction mixture.
-
Purify the product using appropriate techniques such as recrystallization or chromatography.
-
Characterize the final product using techniques like melting point determination, IR spectroscopy, 1H NMR, 13C NMR, and EI-MS to confirm its identity and purity[4].
Quantitative Data:
| Parameter | Optimized Value/Range | Result |
| Anode Material | PbO2/Ti | - |
| Solvent | Acetonitrile | - |
| Initial CDCA Concentration | 23.8–31.8 mg/mL | - |
| Current Density | 95.2–142.9 A/m² | - |
| Current Efficiency | - | Up to 85% |
| Productivity of 7-KLCA | - | Up to 83% |
Other methods for synthesizing 7-KLCA have been explored, including:
-
Enzymatic Synthesis: Utilizing 7α-hydroxysteroid dehydrogenase (7α-HSDH) to catalyze the oxidation of CDCA. This approach is often coupled with a cofactor regeneration system, such as using d-amino acid dehydrogenase (DAADH) for NADP+ regeneration[2].
-
Chemical Oxidation: Using oxidizing agents like N-bromosuccinimide (NBS) in a solvent system such as acetone and water[5].
-
Multi-step Synthesis from Phytosterols: A more complex route starting from phytosterol degradation products like bisnoralchol, involving a series of reactions including oxidation, Knoevenagel or Wittig reaction, hydrogenation, ketal protection, allylic oxidation, and deprotection[5].
Signaling Pathways and Biological Relevance
While 7-KLCA is primarily an intermediate, bile acids, in general, are crucial signaling molecules that interact with nuclear receptors and G-protein coupled receptors like TGR5. These interactions are vital for regulating lipid and glucose metabolism and are implicated in conditions such as inflammatory bowel disease and metabolic syndrome[6].
The conversion of 7-KLCA to therapeutically important bile acids like UDCA involves further stereoselective reduction. For instance, electrochemical reduction of 7-KLCA in aprotic solvents like 1,3-dimethyl-2-imidazolidinone (DMI) can yield UDCA with high stereoselectivity[7].
Visualizing Key Processes
To better understand the relationships and workflows described, the following diagrams have been generated using the DOT language.
Caption: Chemical synthesis pathway from CDCA to UDCA via 7-KLCA.
Caption: Workflow for the indirect electrooxidation of CDCA to 7-KLCA.
Caption: Proposed mechanism of action for NKL-22 as an HDAC inhibitor.
References
- 1. cenmed.com [cenmed.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2023179721A1 - 7-ketolithocholic acid intermediate, synthesis method therefor, and application thereof - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of ursodeoxycholic acid... preview & related info | Mendeley [mendeley.com]
Pharmacokinetics and Bioavailability of NKL-22: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NKL-22, also known as HDACi 4b, is a pimelic diphenylamide histone deacetylase (HDAC) inhibitor that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly Huntington's disease and Friedreich's ataxia. As a member of the 2-aminobenzamide class of HDAC inhibitors, NKL-22 exhibits selectivity for Class I HDACs, which are implicated in the epigenetic silencing of crucial genes in these conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for NKL-22, based on preclinical studies. All quantitative data is summarized in structured tables, and detailed experimental protocols from the cited literature are provided.
Quantitative Pharmacokinetic Data
The following tables summarize the in vivo pharmacokinetic parameters of NKL-22 in mice following a single oral (PO) or subcutaneous (SC) administration.
Table 1: Pharmacokinetic Parameters of NKL-22 in Mice
| Parameter | Oral (PO) Administration (10 mg/kg) | Subcutaneous (SC) Administration (10 mg/kg) |
| Cmax (ng/mL) | 11 ± 1 | 134 ± 11 |
| Tmax (h) | 0.25 | 0.25 |
| AUC0-t (ng·h/mL) | 11 ± 1 | 160 ± 19 |
| AUC0-inf (ng·h/mL) | 11 ± 1 | 162 ± 19 |
| t1/2 (h) | 0.4 ± 0.1 | 0.9 ± 0.1 |
| Bioavailability (%) | 7 | - |
Data sourced from Beconi et al., 2012.[1][2]
Table 2: Brain and Plasma Concentrations of NKL-22 in Mice After Subcutaneous Administration (10 mg/kg)
| Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Plasma Ratio |
| 0.25 | 134 ± 11 | 10 ± 2 | 0.07 |
| 0.5 | 103 ± 13 | 11 ± 1 | 0.11 |
| 1 | 56 ± 7 | 8 ± 1 | 0.14 |
| 2 | 22 ± 5 | 4 ± 1 | 0.18 |
| 4 | 5 ± 1 | 1 ± 0.3 | 0.20 |
| 8 | Below Limit of Quantification | Below Limit of Quantification | - |
Data sourced from Beconi et al., 2012.[1][2]
Experimental Protocols
The following methodologies are based on the study by Beconi et al. (2012), which provides the most comprehensive publicly available pharmacokinetic data on NKL-22 (HDACi 4b).[1][2]
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male CD1 mice.
-
Dosing:
-
Oral (PO): A single dose of 10 mg/kg was administered by oral gavage. The vehicle used was 0.5% carboxymethylcellulose (CMC).
-
Subcutaneous (SC): A single dose of 10 mg/kg was administered subcutaneously. The vehicle used was 45% PEG400 in water.
-
-
Sample Collection: Blood samples were collected via cardiac puncture at various time points (0.25, 0.5, 1, 2, 4, and 8 hours) post-dose into tubes containing EDTA. Plasma was separated by centrifugation. Brain tissue was also collected at the same time points, rinsed with saline, and homogenized.
-
Bioanalytical Method: Plasma and brain homogenate concentrations of NKL-22 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data. The area under the curve (AUC) was calculated using the linear trapezoidal rule. The terminal half-life (t1/2) was calculated as 0.693/λz, where λz is the terminal elimination rate constant. Oral bioavailability (F%) was calculated as (AUCPO/AUCSC) × 100.
In Vitro ADME Assays
-
Metabolic Stability: The metabolic stability of NKL-22 was assessed in liver microsomes from mice, rats, dogs, and humans. The assay measured the disappearance of the parent compound over time when incubated with microsomes and NADPH.
-
P-glycoprotein (Pgp) Substrate Liability: A Caco-2 permeability assay was used to determine if NKL-22 is a substrate of the P-glycoprotein efflux transporter. The bidirectional transport of NKL-22 across a Caco-2 cell monolayer was measured.
Signaling Pathways and Experimental Workflows
NKL-22 Mechanism of Action: HDAC Inhibition
NKL-22 functions by inhibiting the activity of histone deacetylases (HDACs), particularly HDAC1 and HDAC3. This inhibition leads to an increase in the acetylation of histones, which in turn results in a more open chromatin structure, allowing for the transcription of genes that are otherwise silenced. In the context of diseases like Friedreich's ataxia, this mechanism is proposed to restore the expression of the frataxin (FXN) gene.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the workflow for the in vivo pharmacokinetic study of NKL-22 in mice.
Discussion and Conclusion
The available preclinical data for NKL-22 (HDACi 4b) indicate that the compound has low oral bioavailability (7%) in mice.[1][2] Following subcutaneous administration, NKL-22 is rapidly absorbed, reaching maximum plasma concentrations within 15 minutes. However, the compound is also rapidly cleared, with a short half-life of approximately 0.9 hours.[1][2] Brain penetration of NKL-22 is limited, with brain-to-plasma ratios remaining low across all time points measured.[1][2]
In vitro studies have suggested that NKL-22 has suboptimal physicochemical properties and is a substrate for the P-glycoprotein (Pgp) efflux transporter, which likely contributes to its poor brain penetration and low oral bioavailability.[1][2] Furthermore, the compound exhibits metabolic liabilities.[1][2] These findings suggest that while NKL-22 shows promise as an HDAC inhibitor in vitro, its pharmacokinetic profile presents significant challenges for its development as a therapeutic agent, particularly for chronic central nervous system disorders.[1][2] Future research and drug development efforts may focus on optimizing the structure of NKL-22 to improve its metabolic stability, reduce its Pgp substrate liability, and enhance its oral bioavailability and brain penetration.
References
- 1. Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]
Pharmacokinetics and Bioavailability of NKL-22: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NKL-22, also known as HDACi 4b, is a pimelic diphenylamide histone deacetylase (HDAC) inhibitor that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly Huntington's disease and Friedreich's ataxia. As a member of the 2-aminobenzamide class of HDAC inhibitors, NKL-22 exhibits selectivity for Class I HDACs, which are implicated in the epigenetic silencing of crucial genes in these conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for NKL-22, based on preclinical studies. All quantitative data is summarized in structured tables, and detailed experimental protocols from the cited literature are provided.
Quantitative Pharmacokinetic Data
The following tables summarize the in vivo pharmacokinetic parameters of NKL-22 in mice following a single oral (PO) or subcutaneous (SC) administration.
Table 1: Pharmacokinetic Parameters of NKL-22 in Mice
| Parameter | Oral (PO) Administration (10 mg/kg) | Subcutaneous (SC) Administration (10 mg/kg) |
| Cmax (ng/mL) | 11 ± 1 | 134 ± 11 |
| Tmax (h) | 0.25 | 0.25 |
| AUC0-t (ng·h/mL) | 11 ± 1 | 160 ± 19 |
| AUC0-inf (ng·h/mL) | 11 ± 1 | 162 ± 19 |
| t1/2 (h) | 0.4 ± 0.1 | 0.9 ± 0.1 |
| Bioavailability (%) | 7 | - |
Data sourced from Beconi et al., 2012.[1][2]
Table 2: Brain and Plasma Concentrations of NKL-22 in Mice After Subcutaneous Administration (10 mg/kg)
| Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Plasma Ratio |
| 0.25 | 134 ± 11 | 10 ± 2 | 0.07 |
| 0.5 | 103 ± 13 | 11 ± 1 | 0.11 |
| 1 | 56 ± 7 | 8 ± 1 | 0.14 |
| 2 | 22 ± 5 | 4 ± 1 | 0.18 |
| 4 | 5 ± 1 | 1 ± 0.3 | 0.20 |
| 8 | Below Limit of Quantification | Below Limit of Quantification | - |
Data sourced from Beconi et al., 2012.[1][2]
Experimental Protocols
The following methodologies are based on the study by Beconi et al. (2012), which provides the most comprehensive publicly available pharmacokinetic data on NKL-22 (HDACi 4b).[1][2]
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male CD1 mice.
-
Dosing:
-
Oral (PO): A single dose of 10 mg/kg was administered by oral gavage. The vehicle used was 0.5% carboxymethylcellulose (CMC).
-
Subcutaneous (SC): A single dose of 10 mg/kg was administered subcutaneously. The vehicle used was 45% PEG400 in water.
-
-
Sample Collection: Blood samples were collected via cardiac puncture at various time points (0.25, 0.5, 1, 2, 4, and 8 hours) post-dose into tubes containing EDTA. Plasma was separated by centrifugation. Brain tissue was also collected at the same time points, rinsed with saline, and homogenized.
-
Bioanalytical Method: Plasma and brain homogenate concentrations of NKL-22 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data. The area under the curve (AUC) was calculated using the linear trapezoidal rule. The terminal half-life (t1/2) was calculated as 0.693/λz, where λz is the terminal elimination rate constant. Oral bioavailability (F%) was calculated as (AUCPO/AUCSC) × 100.
In Vitro ADME Assays
-
Metabolic Stability: The metabolic stability of NKL-22 was assessed in liver microsomes from mice, rats, dogs, and humans. The assay measured the disappearance of the parent compound over time when incubated with microsomes and NADPH.
-
P-glycoprotein (Pgp) Substrate Liability: A Caco-2 permeability assay was used to determine if NKL-22 is a substrate of the P-glycoprotein efflux transporter. The bidirectional transport of NKL-22 across a Caco-2 cell monolayer was measured.
Signaling Pathways and Experimental Workflows
NKL-22 Mechanism of Action: HDAC Inhibition
NKL-22 functions by inhibiting the activity of histone deacetylases (HDACs), particularly HDAC1 and HDAC3. This inhibition leads to an increase in the acetylation of histones, which in turn results in a more open chromatin structure, allowing for the transcription of genes that are otherwise silenced. In the context of diseases like Friedreich's ataxia, this mechanism is proposed to restore the expression of the frataxin (FXN) gene.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the workflow for the in vivo pharmacokinetic study of NKL-22 in mice.
Discussion and Conclusion
The available preclinical data for NKL-22 (HDACi 4b) indicate that the compound has low oral bioavailability (7%) in mice.[1][2] Following subcutaneous administration, NKL-22 is rapidly absorbed, reaching maximum plasma concentrations within 15 minutes. However, the compound is also rapidly cleared, with a short half-life of approximately 0.9 hours.[1][2] Brain penetration of NKL-22 is limited, with brain-to-plasma ratios remaining low across all time points measured.[1][2]
In vitro studies have suggested that NKL-22 has suboptimal physicochemical properties and is a substrate for the P-glycoprotein (Pgp) efflux transporter, which likely contributes to its poor brain penetration and low oral bioavailability.[1][2] Furthermore, the compound exhibits metabolic liabilities.[1][2] These findings suggest that while NKL-22 shows promise as an HDAC inhibitor in vitro, its pharmacokinetic profile presents significant challenges for its development as a therapeutic agent, particularly for chronic central nervous system disorders.[1][2] Future research and drug development efforts may focus on optimizing the structure of NKL-22 to improve its metabolic stability, reduce its Pgp substrate liability, and enhance its oral bioavailability and brain penetration.
References
- 1. Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Preclinical Safety, Toxicity, and Off-Target Assessment of Novel Chemical Entities
Introduction
The development of a novel chemical entity, herein hypothetically designated NKL 22, from a promising lead compound to a clinical candidate is a rigorous, multi-faceted process. A critical component of this journey is the comprehensive evaluation of its safety, toxicity, and potential for off-target effects. This guide provides a detailed overview of the essential preclinical assessments required to build a robust safety profile for a new therapeutic agent. The methodologies and data interpretation strategies outlined are fundamental for regulatory submissions and for ensuring patient safety in subsequent clinical trials.
The information presented is a synthesis of established practices in toxicology and drug development, designed to guide researchers, scientists, and drug development professionals through the complexities of preclinical safety evaluation. While specific data for a compound named "this compound" is not publicly available, this document serves as a comprehensive framework for the assessment of any novel small molecule.
In Vitro Toxicity Assessment
The initial phase of safety evaluation involves a battery of in vitro assays designed to identify potential cytotoxic effects and elucidate mechanisms of toxicity at the cellular level. These assays are crucial for early-stage go/no-go decisions and for guiding further in vivo studies.[1][2][3]
Cytotoxicity Assays
A variety of assays are employed to measure the direct toxic effects of a compound on cultured cells. The choice of cell lines should be relevant to the intended therapeutic target and potential sites of toxicity.
Table 1: Common In Vitro Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured |
| Metabolic Viability | ||
| MTT/XTT/MTS | Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to form a colored formazan product. | Cell viability, proliferation |
| Resazurin (alamarBlue) | Reduction of resazurin to the fluorescent resorufin by viable cells. | Cell viability, proliferation |
| ATP Assay | Luciferase-based measurement of ATP levels, which correlate with the number of viable cells. | Cell viability |
| Membrane Integrity | ||
| LDH Release | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell membrane damage, necrosis |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. | Cell viability, membrane integrity |
| Apoptosis | ||
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. Propidium iodide (PI) stains necrotic cells. | Apoptosis, necrosis |
| Caspase Activity | Measurement of the activity of caspase enzymes (e.g., caspase-3, -7, -8, -9) that are key mediators of apoptosis. | Apoptosis induction |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Apoptosis |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line (e.g., HepG2 for hepatotoxicity screening)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.
In Vivo Toxicity Assessment
Following in vitro characterization, in vivo studies in animal models are essential to understand the systemic effects of a compound. These studies are conducted in compliance with regulatory guidelines (e.g., OECD, FDA) and ethical principles.[4]
Acute Toxicity Studies
Acute toxicity studies are designed to determine the short-term adverse effects of a single, high dose of a substance. The primary endpoint is often the determination of the LD50 (median lethal dose).
Table 2: Key Parameters in an Acute In Vivo Toxicity Study
| Parameter | Description |
| Animal Model | Typically rodents (e.g., rats, mice), one male and one female group. |
| Dose Levels | A range of doses, including a control group, to establish a dose-response relationship. |
| Route of Administration | Should be relevant to the intended clinical route (e.g., oral, intravenous). |
| Observation Period | Typically 14 days. |
| Endpoints | Mortality, clinical signs of toxicity, body weight changes, gross pathology at necropsy. |
Sub-chronic and Chronic Toxicity Studies
These studies involve repeated dosing over a longer period (e.g., 28 or 90 days for sub-chronic, 6 months or longer for chronic) to evaluate the long-term effects of the compound.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats (OECD 407)
Objective: To evaluate the sub-chronic toxicity of this compound following repeated oral administration in rats for 28 days.
Materials:
-
Wistar or Sprague-Dawley rats (e.g., 10 animals/sex/group).
-
This compound formulation.
-
Vehicle control.
-
Standard laboratory animal diet and water.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days.
-
Dosing: Administer this compound daily by oral gavage at three different dose levels (low, mid, high) and a vehicle control. A satellite group for recovery assessment may also be included.
-
Clinical Observations: Conduct detailed clinical observations daily, including changes in skin, fur, eyes, and general behavior.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination.
-
Data Analysis: Analyze all data for statistically significant differences between the treated and control groups. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Off-Target Effects Analysis
Off-target effects occur when a drug interacts with unintended biological molecules, which can lead to adverse drug reactions or provide opportunities for drug repositioning.[5][6][7] A thorough assessment of off-target interactions is a critical component of the safety profile.
Computational (In Silico) Approaches
In the early stages of drug discovery, computational methods can predict potential off-target interactions based on the chemical structure of the compound.[8][9][10]
Table 3: In Silico Methods for Off-Target Prediction
| Method | Principle |
| Ligand-Based | Compares the 2D or 3D structure of the query compound to a database of known ligands with annotated biological activities (e.g., chemical similarity, pharmacophore modeling). |
| Structure-Based | Docks the query compound into the binding sites of a panel of known protein structures to predict binding affinity (e.g., molecular docking). |
| Machine Learning | Uses algorithms trained on large datasets of compound-protein interactions to predict new interactions. |
Experimental Approaches
Experimental screening is required to confirm in silico predictions and to identify unexpected off-target interactions.
3.2.1. Kinase Profiling
Since a large number of drugs target kinases, and kinase inhibitors are known for their off-target effects, comprehensive kinase profiling is standard practice.[11]
Experimental Protocol: In Vitro Kinase Panel Screening
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Procedure:
-
Assay Setup: A panel of purified recombinant kinases is used. Assays are typically run in a high-throughput format (e.g., 384-well plates).
-
Compound Incubation: this compound is incubated with each kinase in the presence of its specific substrate and ATP.
-
Detection: The activity of each kinase is measured. Common detection methods include radiometric assays (measuring the incorporation of 32P or 33P into the substrate) or fluorescence/luminescence-based assays that measure ATP consumption or product formation.
-
Data Analysis: The percentage of inhibition for each kinase at a given concentration of this compound is calculated. For significant hits, a full dose-response curve is generated to determine the IC50 value.
3.2.2. Safety Pharmacology Panel Screening
This involves screening the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions (e.g., hERG for cardiotoxicity, GPCRs for various systemic effects).
Signaling Pathway Analysis
Understanding how a compound's toxicity or off-target effects manifest at the molecular level is crucial. This often involves investigating the modulation of key signaling pathways. For instance, if this compound was found to induce apoptosis, a follow-up investigation into the activation of intrinsic and extrinsic apoptotic pathways would be warranted.
Conclusion
The preclinical safety and toxicity assessment of a novel chemical entity like this compound is a systematic and data-driven process. It begins with high-throughput in vitro assays to identify potential liabilities and progresses to comprehensive in vivo studies to understand systemic effects. A thorough investigation of off-target interactions, using both computational and experimental approaches, is paramount to building a complete safety profile. The integration of data from all these studies allows for a robust risk assessment and informs the design of safe and effective first-in-human clinical trials. This structured approach is fundamental to the successful translation of a promising molecule from the laboratory to the clinic.
References
- 1. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. criver.com [criver.com]
- 3. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. targetedonc.com [targetedonc.com]
- 8. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Safety, Toxicity, and Off-Target Assessment of Novel Chemical Entities
Introduction
The development of a novel chemical entity, herein hypothetically designated NKL 22, from a promising lead compound to a clinical candidate is a rigorous, multi-faceted process. A critical component of this journey is the comprehensive evaluation of its safety, toxicity, and potential for off-target effects. This guide provides a detailed overview of the essential preclinical assessments required to build a robust safety profile for a new therapeutic agent. The methodologies and data interpretation strategies outlined are fundamental for regulatory submissions and for ensuring patient safety in subsequent clinical trials.
The information presented is a synthesis of established practices in toxicology and drug development, designed to guide researchers, scientists, and drug development professionals through the complexities of preclinical safety evaluation. While specific data for a compound named "this compound" is not publicly available, this document serves as a comprehensive framework for the assessment of any novel small molecule.
In Vitro Toxicity Assessment
The initial phase of safety evaluation involves a battery of in vitro assays designed to identify potential cytotoxic effects and elucidate mechanisms of toxicity at the cellular level. These assays are crucial for early-stage go/no-go decisions and for guiding further in vivo studies.[1][2][3]
Cytotoxicity Assays
A variety of assays are employed to measure the direct toxic effects of a compound on cultured cells. The choice of cell lines should be relevant to the intended therapeutic target and potential sites of toxicity.
Table 1: Common In Vitro Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured |
| Metabolic Viability | ||
| MTT/XTT/MTS | Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to form a colored formazan product. | Cell viability, proliferation |
| Resazurin (alamarBlue) | Reduction of resazurin to the fluorescent resorufin by viable cells. | Cell viability, proliferation |
| ATP Assay | Luciferase-based measurement of ATP levels, which correlate with the number of viable cells. | Cell viability |
| Membrane Integrity | ||
| LDH Release | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell membrane damage, necrosis |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. | Cell viability, membrane integrity |
| Apoptosis | ||
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. Propidium iodide (PI) stains necrotic cells. | Apoptosis, necrosis |
| Caspase Activity | Measurement of the activity of caspase enzymes (e.g., caspase-3, -7, -8, -9) that are key mediators of apoptosis. | Apoptosis induction |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Apoptosis |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line (e.g., HepG2 for hepatotoxicity screening)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.
In Vivo Toxicity Assessment
Following in vitro characterization, in vivo studies in animal models are essential to understand the systemic effects of a compound. These studies are conducted in compliance with regulatory guidelines (e.g., OECD, FDA) and ethical principles.[4]
Acute Toxicity Studies
Acute toxicity studies are designed to determine the short-term adverse effects of a single, high dose of a substance. The primary endpoint is often the determination of the LD50 (median lethal dose).
Table 2: Key Parameters in an Acute In Vivo Toxicity Study
| Parameter | Description |
| Animal Model | Typically rodents (e.g., rats, mice), one male and one female group. |
| Dose Levels | A range of doses, including a control group, to establish a dose-response relationship. |
| Route of Administration | Should be relevant to the intended clinical route (e.g., oral, intravenous). |
| Observation Period | Typically 14 days. |
| Endpoints | Mortality, clinical signs of toxicity, body weight changes, gross pathology at necropsy. |
Sub-chronic and Chronic Toxicity Studies
These studies involve repeated dosing over a longer period (e.g., 28 or 90 days for sub-chronic, 6 months or longer for chronic) to evaluate the long-term effects of the compound.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats (OECD 407)
Objective: To evaluate the sub-chronic toxicity of this compound following repeated oral administration in rats for 28 days.
Materials:
-
Wistar or Sprague-Dawley rats (e.g., 10 animals/sex/group).
-
This compound formulation.
-
Vehicle control.
-
Standard laboratory animal diet and water.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days.
-
Dosing: Administer this compound daily by oral gavage at three different dose levels (low, mid, high) and a vehicle control. A satellite group for recovery assessment may also be included.
-
Clinical Observations: Conduct detailed clinical observations daily, including changes in skin, fur, eyes, and general behavior.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination.
-
Data Analysis: Analyze all data for statistically significant differences between the treated and control groups. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Off-Target Effects Analysis
Off-target effects occur when a drug interacts with unintended biological molecules, which can lead to adverse drug reactions or provide opportunities for drug repositioning.[5][6][7] A thorough assessment of off-target interactions is a critical component of the safety profile.
Computational (In Silico) Approaches
In the early stages of drug discovery, computational methods can predict potential off-target interactions based on the chemical structure of the compound.[8][9][10]
Table 3: In Silico Methods for Off-Target Prediction
| Method | Principle |
| Ligand-Based | Compares the 2D or 3D structure of the query compound to a database of known ligands with annotated biological activities (e.g., chemical similarity, pharmacophore modeling). |
| Structure-Based | Docks the query compound into the binding sites of a panel of known protein structures to predict binding affinity (e.g., molecular docking). |
| Machine Learning | Uses algorithms trained on large datasets of compound-protein interactions to predict new interactions. |
Experimental Approaches
Experimental screening is required to confirm in silico predictions and to identify unexpected off-target interactions.
3.2.1. Kinase Profiling
Since a large number of drugs target kinases, and kinase inhibitors are known for their off-target effects, comprehensive kinase profiling is standard practice.[11]
Experimental Protocol: In Vitro Kinase Panel Screening
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Procedure:
-
Assay Setup: A panel of purified recombinant kinases is used. Assays are typically run in a high-throughput format (e.g., 384-well plates).
-
Compound Incubation: this compound is incubated with each kinase in the presence of its specific substrate and ATP.
-
Detection: The activity of each kinase is measured. Common detection methods include radiometric assays (measuring the incorporation of 32P or 33P into the substrate) or fluorescence/luminescence-based assays that measure ATP consumption or product formation.
-
Data Analysis: The percentage of inhibition for each kinase at a given concentration of this compound is calculated. For significant hits, a full dose-response curve is generated to determine the IC50 value.
3.2.2. Safety Pharmacology Panel Screening
This involves screening the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions (e.g., hERG for cardiotoxicity, GPCRs for various systemic effects).
Signaling Pathway Analysis
Understanding how a compound's toxicity or off-target effects manifest at the molecular level is crucial. This often involves investigating the modulation of key signaling pathways. For instance, if this compound was found to induce apoptosis, a follow-up investigation into the activation of intrinsic and extrinsic apoptotic pathways would be warranted.
Conclusion
The preclinical safety and toxicity assessment of a novel chemical entity like this compound is a systematic and data-driven process. It begins with high-throughput in vitro assays to identify potential liabilities and progresses to comprehensive in vivo studies to understand systemic effects. A thorough investigation of off-target interactions, using both computational and experimental approaches, is paramount to building a complete safety profile. The integration of data from all these studies allows for a robust risk assessment and informs the design of safe and effective first-in-human clinical trials. This structured approach is fundamental to the successful translation of a promising molecule from the laboratory to the clinic.
References
- 1. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. criver.com [criver.com]
- 3. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. targetedonc.com [targetedonc.com]
- 8. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NK Cells and Interleukin-22 in Neurodegenerative Disease Models: A Technical Review
Disclaimer: The term "NKL 22" did not correspond to a specific entity in the reviewed scientific literature. This technical guide is constructed based on the hypothesis that the query refers to the role of Natural Killer (NK) cells and Interleukin-22 (IL-22) , including the specialized NK22 cell subset, in the context of neurodegenerative diseases.
This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the involvement of NK cells and IL-22 in preclinical models of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Introduction to NK Cells and IL-22 in Neurodegeneration
Natural Killer (NK) cells are crucial components of the innate immune system, recognized for their ability to eliminate transformed and virally infected cells.[1] Their involvement in neurodegenerative diseases is an emerging area of research, with studies suggesting both protective and pathological roles.[1] A specific subset of NK cells, designated as NK22 cells , are characterized by their production of Interleukin-22 (IL-22), a cytokine with pleiotropic functions in tissue homeostasis and inflammation.[1] IL-22 itself has been investigated for its potential role in modulating neuroinflammation, a common hallmark of many neurodegenerative conditions.[2]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies investigating NK cells and related biomarkers in neurodegenerative disease models.
Table 1: Changes in NK Cell Populations and Biomarkers in Alzheimer's Disease
| Biomarker/Cell Type | Model/Patient Cohort | Key Finding | Reference |
| SNK01 (Autologous NK Cells) | Phase 1 Trial (n=10, AD patients) | 90% of patients showed stable or improved cognitive function (ADCOMS) at 6 months. | [3] |
| Reduction in CSF amyloid-beta 42/40 ratio and tau proteins. | [3][4] | ||
| YKL-40 (CSF) | Alzheimer's Disease Patients vs. Controls | Significantly higher levels in AD patients. | [5][6] |
| YKL-40 (Plasma) | Mild Cognitive Impairment (MCI) | Higher levels associated with conversion from MCI to dementia. | [7] |
Table 2: NK Cell Alterations in Parkinson's Disease Models
| Cell Type/Receptor | Model/Patient Cohort | Key Finding | Reference |
| NK Cells | Preclinical Mouse Model | Systemic depletion of NK cells exacerbated alpha-synuclein pathology. | [8] |
| NK cells can internalize and degrade alpha-synuclein aggregates. | [8] | ||
| NK Cell Numbers (Peripheral Blood) | Parkinson's Disease Patients | Five out of seven studies reported a higher percentage of NK cells compared to controls. | [9] |
| NKG2A+ NK Cells | Parkinson's Disease Patients | Decreased levels compared to non-PD controls. | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning NK cell therapy and analysis in neurodegenerative disease models.
3.1. Protocol for SNK01 (Autologous NK Cell) Therapy in Alzheimer's Disease
-
Objective: To assess the safety, tolerability, and exploratory efficacy of autologous, non-genetically modified, expanded NK cells (SNK01) in patients with Alzheimer's disease.
-
Methodology:
-
Patient Enrollment: Patients with confirmed Alzheimer's disease (mild, moderate, or severe) are enrolled. Baseline cognitive function is assessed using scales such as the Mini-Mental State Examination (MMSE), AD Assessment Scale-Cognitive Subscale (ADAS-Cog), and AD Composite Score (ADCOMS).[3][4]
-
Cell Preparation: Autologous NK cells are isolated from the patient's peripheral blood. These cells are then expanded and activated ex vivo to enhance their cytotoxic activity and activating receptor expression.[3]
-
Administration: The expanded NK cells (SNK01) are administered intravenously. A dose-escalation design may be used, with doses ranging from 1 to 4 x 10⁹ cells per infusion.[4]
-
Dosing Regimen: Treatments are administered at regular intervals, for example, every three weeks for a total of four treatments.[4]
-
Outcome Measures:
-
Safety and Tolerability: Patients are monitored for any treatment-related adverse events.
-
Cognitive Assessments: Cognitive scores are re-evaluated at specific time points post-treatment (e.g., 1 and 12 weeks after the final dose).[4]
-
Biomarker Analysis: Cerebrospinal fluid (CSF) and plasma samples are collected at baseline and post-treatment to measure levels of amyloid-beta, tau proteins (pTau181, pTau217), and alpha-synuclein.[4]
-
-
3.2. Protocol for Assessing NK Cell Function in Parkinson's Disease Models
-
Objective: To determine the role of NK cells in the clearance of alpha-synuclein aggregates in a preclinical mouse model of Parkinson's disease.
-
Methodology:
-
Animal Model: A mouse model that develops alpha-synuclein pathology is used.
-
NK Cell Depletion: One cohort of mice receives systemic NK cell depletion, for example, through the administration of an anti-NK1.1 antibody. A control group receives an isotype control antibody.
-
Pathological Assessment: At the end of the study period, brain tissue is collected. Immunohistochemistry and biochemical assays are performed to quantify the levels of alpha-synuclein aggregates in different brain regions.
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod test or open-field test to determine the impact of NK cell depletion on motor deficits.
-
In Vitro Phagocytosis Assay: To confirm the direct interaction, isolated NK cells are co-cultured with fluorescently labeled alpha-synuclein aggregates. Flow cytometry or fluorescence microscopy is used to quantify the internalization of alpha-synuclein by NK cells.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Figure 1: IL-22 Signaling Pathway in Neural Cells.
Caption: Figure 2: Experimental Workflow for Autologous NK Cell Therapy.
Conclusion
The investigation into the roles of NK cells and the cytokine IL-22 in neurodegenerative diseases is a rapidly advancing field. Evidence from both preclinical models and early-phase clinical trials suggests that modulating NK cell activity could be a viable therapeutic strategy. Specifically, the use of autologous expanded NK cells has shown promise in reducing key pathological biomarkers and stabilizing cognitive decline in Alzheimer's disease. Further research is warranted to fully elucidate the mechanisms by which NK cells interact with the central nervous system and to optimize their therapeutic potential for a range of neurodegenerative conditions.
References
- 1. On The Role of Natural Killer Cells in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interleukin 22 and its association with neurodegenerative disease activity [frontiersin.org]
- 3. medscape.com [medscape.com]
- 4. nkgenbiotech.com [nkgenbiotech.com]
- 5. YKL-40 as a Potential Biomarker for the Differential Diagnosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. neurology.org [neurology.org]
- 8. New Insights and Implications of Natural Killer Cells in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pathological Role of Natural Killer Cells in Parkinson's Disease: A Systematic Review [frontiersin.org]
The Role of NK Cells and Interleukin-22 in Neurodegenerative Disease Models: A Technical Review
Disclaimer: The term "NKL 22" did not correspond to a specific entity in the reviewed scientific literature. This technical guide is constructed based on the hypothesis that the query refers to the role of Natural Killer (NK) cells and Interleukin-22 (IL-22) , including the specialized NK22 cell subset, in the context of neurodegenerative diseases.
This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the involvement of NK cells and IL-22 in preclinical models of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Introduction to NK Cells and IL-22 in Neurodegeneration
Natural Killer (NK) cells are crucial components of the innate immune system, recognized for their ability to eliminate transformed and virally infected cells.[1] Their involvement in neurodegenerative diseases is an emerging area of research, with studies suggesting both protective and pathological roles.[1] A specific subset of NK cells, designated as NK22 cells , are characterized by their production of Interleukin-22 (IL-22), a cytokine with pleiotropic functions in tissue homeostasis and inflammation.[1] IL-22 itself has been investigated for its potential role in modulating neuroinflammation, a common hallmark of many neurodegenerative conditions.[2]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies investigating NK cells and related biomarkers in neurodegenerative disease models.
Table 1: Changes in NK Cell Populations and Biomarkers in Alzheimer's Disease
| Biomarker/Cell Type | Model/Patient Cohort | Key Finding | Reference |
| SNK01 (Autologous NK Cells) | Phase 1 Trial (n=10, AD patients) | 90% of patients showed stable or improved cognitive function (ADCOMS) at 6 months. | [3] |
| Reduction in CSF amyloid-beta 42/40 ratio and tau proteins. | [3][4] | ||
| YKL-40 (CSF) | Alzheimer's Disease Patients vs. Controls | Significantly higher levels in AD patients. | [5][6] |
| YKL-40 (Plasma) | Mild Cognitive Impairment (MCI) | Higher levels associated with conversion from MCI to dementia. | [7] |
Table 2: NK Cell Alterations in Parkinson's Disease Models
| Cell Type/Receptor | Model/Patient Cohort | Key Finding | Reference |
| NK Cells | Preclinical Mouse Model | Systemic depletion of NK cells exacerbated alpha-synuclein pathology. | [8] |
| NK cells can internalize and degrade alpha-synuclein aggregates. | [8] | ||
| NK Cell Numbers (Peripheral Blood) | Parkinson's Disease Patients | Five out of seven studies reported a higher percentage of NK cells compared to controls. | [9] |
| NKG2A+ NK Cells | Parkinson's Disease Patients | Decreased levels compared to non-PD controls. | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning NK cell therapy and analysis in neurodegenerative disease models.
3.1. Protocol for SNK01 (Autologous NK Cell) Therapy in Alzheimer's Disease
-
Objective: To assess the safety, tolerability, and exploratory efficacy of autologous, non-genetically modified, expanded NK cells (SNK01) in patients with Alzheimer's disease.
-
Methodology:
-
Patient Enrollment: Patients with confirmed Alzheimer's disease (mild, moderate, or severe) are enrolled. Baseline cognitive function is assessed using scales such as the Mini-Mental State Examination (MMSE), AD Assessment Scale-Cognitive Subscale (ADAS-Cog), and AD Composite Score (ADCOMS).[3][4]
-
Cell Preparation: Autologous NK cells are isolated from the patient's peripheral blood. These cells are then expanded and activated ex vivo to enhance their cytotoxic activity and activating receptor expression.[3]
-
Administration: The expanded NK cells (SNK01) are administered intravenously. A dose-escalation design may be used, with doses ranging from 1 to 4 x 10⁹ cells per infusion.[4]
-
Dosing Regimen: Treatments are administered at regular intervals, for example, every three weeks for a total of four treatments.[4]
-
Outcome Measures:
-
Safety and Tolerability: Patients are monitored for any treatment-related adverse events.
-
Cognitive Assessments: Cognitive scores are re-evaluated at specific time points post-treatment (e.g., 1 and 12 weeks after the final dose).[4]
-
Biomarker Analysis: Cerebrospinal fluid (CSF) and plasma samples are collected at baseline and post-treatment to measure levels of amyloid-beta, tau proteins (pTau181, pTau217), and alpha-synuclein.[4]
-
-
3.2. Protocol for Assessing NK Cell Function in Parkinson's Disease Models
-
Objective: To determine the role of NK cells in the clearance of alpha-synuclein aggregates in a preclinical mouse model of Parkinson's disease.
-
Methodology:
-
Animal Model: A mouse model that develops alpha-synuclein pathology is used.
-
NK Cell Depletion: One cohort of mice receives systemic NK cell depletion, for example, through the administration of an anti-NK1.1 antibody. A control group receives an isotype control antibody.
-
Pathological Assessment: At the end of the study period, brain tissue is collected. Immunohistochemistry and biochemical assays are performed to quantify the levels of alpha-synuclein aggregates in different brain regions.
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod test or open-field test to determine the impact of NK cell depletion on motor deficits.
-
In Vitro Phagocytosis Assay: To confirm the direct interaction, isolated NK cells are co-cultured with fluorescently labeled alpha-synuclein aggregates. Flow cytometry or fluorescence microscopy is used to quantify the internalization of alpha-synuclein by NK cells.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Figure 1: IL-22 Signaling Pathway in Neural Cells.
Caption: Figure 2: Experimental Workflow for Autologous NK Cell Therapy.
Conclusion
The investigation into the roles of NK cells and the cytokine IL-22 in neurodegenerative diseases is a rapidly advancing field. Evidence from both preclinical models and early-phase clinical trials suggests that modulating NK cell activity could be a viable therapeutic strategy. Specifically, the use of autologous expanded NK cells has shown promise in reducing key pathological biomarkers and stabilizing cognitive decline in Alzheimer's disease. Further research is warranted to fully elucidate the mechanisms by which NK cells interact with the central nervous system and to optimize their therapeutic potential for a range of neurodegenerative conditions.
References
- 1. On The Role of Natural Killer Cells in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interleukin 22 and its association with neurodegenerative disease activity [frontiersin.org]
- 3. medscape.com [medscape.com]
- 4. nkgenbiotech.com [nkgenbiotech.com]
- 5. YKL-40 as a Potential Biomarker for the Differential Diagnosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. neurology.org [neurology.org]
- 8. New Insights and Implications of Natural Killer Cells in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pathological Role of Natural Killer Cells in Parkinson's Disease: A Systematic Review [frontiersin.org]
An In-depth Technical Guide on Therapeutic Strategies Targeting Frataxin Gene Expression in Friedreich's Ataxia
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or clinical trial information detailing the effects of a compound designated "NKL-22" on frataxin gene expression. The following guide provides a comprehensive overview of the current understanding of frataxin gene regulation and the primary therapeutic strategies being investigated to increase its expression in the context of Friedreich's Ataxia.
Introduction to Friedreich's Ataxia and Frataxin Deficiency
Friedreich's ataxia (FRDA) is an autosomal recessive neurodegenerative disorder primarily caused by a GAA trinucleotide repeat expansion in the first intron of the FXN gene, which encodes the mitochondrial protein frataxin.[1][2] This expansion leads to reduced transcription of the FXN gene, resulting in significantly lower levels of frataxin protein.[1][3] Frataxin is crucial for the biosynthesis of iron-sulfur clusters (ISCs), which are essential for the function of numerous proteins involved in mitochondrial respiration and other cellular processes.[3][4][5] The deficiency of frataxin leads to mitochondrial dysfunction, iron accumulation, and increased oxidative stress, primarily affecting the nervous system and heart.[3][6][7]
The Molecular Basis of Reduced Frataxin Expression in FRDA
The expanded GAA repeats in the FXN gene are the primary cause of transcriptional silencing.[8] This is thought to occur through several mechanisms, including the formation of unusual DNA structures (triplexes or R-loops) that hinder the passage of RNA polymerase and the promotion of a condensed chromatin state (heterochromatin) that is less accessible to the transcriptional machinery.[8] Consequently, therapeutic strategies are largely focused on overcoming this transcriptional repression or bypassing it altogether.
Therapeutic Approaches to Increase Frataxin Levels
Several strategies are currently under investigation to restore functional levels of frataxin. These can be broadly categorized as follows:
Gene Therapy
Gene therapy aims to introduce a healthy copy of the FXN gene to replace the defective one. Adeno-associated virus (AAV) vectors are commonly used for this purpose due to their safety profile and ability to transduce non-dividing cells like neurons.[9][10] Studies in mouse models have shown that AAV-mediated gene therapy can rescue the cardiac and neurological phenotypes of FRDA.[9] However, a key challenge is achieving the right level of frataxin expression, as overexpression can also be toxic.[9][10]
Experimental Protocol: AAV-mediated Gene Therapy in a Mouse Model (General Overview)
A generalized protocol for evaluating AAV-mediated FXN gene therapy in a mouse model, based on common practices in the field, would involve:
-
Vector Production: Cloning the human FXN cDNA into an AAV vector plasmid under the control of a suitable promoter (e.g., CAG promoter). Production and purification of high-titer AAV vectors (e.g., AAV9).
-
Animal Model: Utilizing a relevant FRDA mouse model, such as the KIKO (knock-in knock-out) or Mck-Cre conditional knockout mice.[10][11]
-
Vector Administration: Intravenous or intracerebroventricular injection of the AAV vector at various doses.
-
Tissue Harvesting and Analysis: At specified time points post-injection, tissues such as the heart, cerebellum, and liver are harvested.
-
Frataxin Expression Analysis: Quantification of human frataxin mRNA and protein levels using qRT-PCR and ELISA or Western blot, respectively.[9]
-
Functional Assays: Assessment of mitochondrial function (e.g., enzymatic activities of respiratory chain complexes), iron accumulation (e.g., Prussian blue staining), and oxidative stress markers.
-
Phenotypic Correction: Evaluation of improvement in cardiac function (e.g., echocardiography) and motor coordination (e.g., rotarod test).
Small Molecules to Reactivate the Endogenous FXN Gene
This approach focuses on using small molecules to overcome the transcriptional silencing of the endogenous FXN gene.
The condensed chromatin structure at the FXN locus in FRDA patients is associated with histone deacetylation. HDAC inhibitors can increase histone acetylation, leading to a more open chromatin state and increased FXN transcription. Nicotinamide (a form of vitamin B3) is a Class III HDAC inhibitor that has been shown to increase frataxin levels in cells from FRDA patients.[12]
Signaling Pathway: HDAC Inhibition and FXN Gene Activation
Caption: HDAC inhibitors increase histone acetylation, leading to a more open chromatin structure at the FXN locus and increased transcription.
The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.[13] NRF2 has been shown to bind to antioxidant response elements in the promoter of the FXN gene, suggesting that activation of NRF2 could increase frataxin expression.[13] Omaveloxolone is an NRF2 activator that has shown promise in clinical trials for FRDA.[14]
Signaling Pathway: NRF2 Activation and FXN Gene Expression
Caption: NRF2 activators promote the binding of NRF2 to the FXN promoter, thereby increasing gene transcription.
Frataxin Protein Replacement and Stabilizers
Another approach is to deliver a functional frataxin protein directly to the mitochondria or to stabilize the existing frataxin protein. Larimar Therapeutics is developing CTI-1601, a recombinant fusion protein designed to deliver human frataxin to the mitochondria.[15] Additionally, compounds that can prevent the degradation of frataxin are also being explored.[4]
Quantitative Data on Frataxin Upregulation
The following table summarizes representative data from preclinical and clinical studies on the effects of various therapeutic agents on frataxin levels. It is important to note that direct comparisons between studies can be challenging due to differences in model systems, assays, and patient populations.
| Therapeutic Agent/Strategy | Model System | Tissue/Cell Type | Fold Increase in Frataxin (approx.) | Reference |
| AAV9-plTALEVP64 | YG8R mice | Heart | ~2.4 | [16] |
| AAV9-plTALEVP64 (synergistic) | YG8R mice | Skeletal Muscle | ~35 | [16] |
| Nicotinamide | FRDA patient cells | - | Significant upregulation | [12] |
| Omaveloxolone | Clinical Trial | - | - | [14][15] |
| Gene Therapy (AAVRh.10-CAG-hFXN-HA) | Mck mice | Heart | Up to 70-fold (dose-dependent) | [9] |
Conclusion and Future Directions
The field of FRDA therapeutics is rapidly evolving, with several promising strategies aimed at increasing frataxin expression. Gene therapy, HDAC inhibition, and NRF2 activation have all demonstrated the potential to restore frataxin levels and improve disease-related phenotypes in preclinical and clinical settings. The development of reliable biomarkers to measure frataxin levels in accessible tissues, such as blood cells, is crucial for the clinical development of these therapies.[1] While significant progress has been made, further research is needed to optimize dosing, delivery, and long-term safety of these novel treatments. The lack of information on "NKL-22" highlights the ongoing and extensive research required to identify and characterize new therapeutic candidates for Friedreich's Ataxia.
References
- 1. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frataxin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 4. Posttranslational regulation of mitochondrial frataxin and identification of compounds that increase frataxin levels in Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a new N-terminally acetylated extra-mitochondrial isoform of frataxin in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial impairment, decreased sirtuin activity and protein acetylation in dorsal root ganglia in Friedreich Ataxia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping Novel Frataxin Mitochondrial Networks Through Protein- Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Regulation of the Disease-Causing Gene FXN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Levels of Frataxin Overexpression Lead to Mitochondrial and Cardiac Toxicity in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene therapy for Friedreich ataxia: Too much, too little, or just right? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frataxin deficiency impairs mitochondrial biogenesis in cells, mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. Latest clinical trial results support the long-term efficacy of two pharmacological treatments in slowing progression of Friedreich’s ataxia [movementdisorders.org]
- 15. Friedreich’s ataxia: major trial readouts and events to watch in 2023 [clinicaltrialsarena.com]
- 16. Increased Frataxin Expression Induced in Friedreich Ataxia Cells by Platinum TALE-VP64s or Platinum TALE-SunTag - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Therapeutic Strategies Targeting Frataxin Gene Expression in Friedreich's Ataxia
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or clinical trial information detailing the effects of a compound designated "NKL-22" on frataxin gene expression. The following guide provides a comprehensive overview of the current understanding of frataxin gene regulation and the primary therapeutic strategies being investigated to increase its expression in the context of Friedreich's Ataxia.
Introduction to Friedreich's Ataxia and Frataxin Deficiency
Friedreich's ataxia (FRDA) is an autosomal recessive neurodegenerative disorder primarily caused by a GAA trinucleotide repeat expansion in the first intron of the FXN gene, which encodes the mitochondrial protein frataxin.[1][2] This expansion leads to reduced transcription of the FXN gene, resulting in significantly lower levels of frataxin protein.[1][3] Frataxin is crucial for the biosynthesis of iron-sulfur clusters (ISCs), which are essential for the function of numerous proteins involved in mitochondrial respiration and other cellular processes.[3][4][5] The deficiency of frataxin leads to mitochondrial dysfunction, iron accumulation, and increased oxidative stress, primarily affecting the nervous system and heart.[3][6][7]
The Molecular Basis of Reduced Frataxin Expression in FRDA
The expanded GAA repeats in the FXN gene are the primary cause of transcriptional silencing.[8] This is thought to occur through several mechanisms, including the formation of unusual DNA structures (triplexes or R-loops) that hinder the passage of RNA polymerase and the promotion of a condensed chromatin state (heterochromatin) that is less accessible to the transcriptional machinery.[8] Consequently, therapeutic strategies are largely focused on overcoming this transcriptional repression or bypassing it altogether.
Therapeutic Approaches to Increase Frataxin Levels
Several strategies are currently under investigation to restore functional levels of frataxin. These can be broadly categorized as follows:
Gene Therapy
Gene therapy aims to introduce a healthy copy of the FXN gene to replace the defective one. Adeno-associated virus (AAV) vectors are commonly used for this purpose due to their safety profile and ability to transduce non-dividing cells like neurons.[9][10] Studies in mouse models have shown that AAV-mediated gene therapy can rescue the cardiac and neurological phenotypes of FRDA.[9] However, a key challenge is achieving the right level of frataxin expression, as overexpression can also be toxic.[9][10]
Experimental Protocol: AAV-mediated Gene Therapy in a Mouse Model (General Overview)
A generalized protocol for evaluating AAV-mediated FXN gene therapy in a mouse model, based on common practices in the field, would involve:
-
Vector Production: Cloning the human FXN cDNA into an AAV vector plasmid under the control of a suitable promoter (e.g., CAG promoter). Production and purification of high-titer AAV vectors (e.g., AAV9).
-
Animal Model: Utilizing a relevant FRDA mouse model, such as the KIKO (knock-in knock-out) or Mck-Cre conditional knockout mice.[10][11]
-
Vector Administration: Intravenous or intracerebroventricular injection of the AAV vector at various doses.
-
Tissue Harvesting and Analysis: At specified time points post-injection, tissues such as the heart, cerebellum, and liver are harvested.
-
Frataxin Expression Analysis: Quantification of human frataxin mRNA and protein levels using qRT-PCR and ELISA or Western blot, respectively.[9]
-
Functional Assays: Assessment of mitochondrial function (e.g., enzymatic activities of respiratory chain complexes), iron accumulation (e.g., Prussian blue staining), and oxidative stress markers.
-
Phenotypic Correction: Evaluation of improvement in cardiac function (e.g., echocardiography) and motor coordination (e.g., rotarod test).
Small Molecules to Reactivate the Endogenous FXN Gene
This approach focuses on using small molecules to overcome the transcriptional silencing of the endogenous FXN gene.
The condensed chromatin structure at the FXN locus in FRDA patients is associated with histone deacetylation. HDAC inhibitors can increase histone acetylation, leading to a more open chromatin state and increased FXN transcription. Nicotinamide (a form of vitamin B3) is a Class III HDAC inhibitor that has been shown to increase frataxin levels in cells from FRDA patients.[12]
Signaling Pathway: HDAC Inhibition and FXN Gene Activation
Caption: HDAC inhibitors increase histone acetylation, leading to a more open chromatin structure at the FXN locus and increased transcription.
The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.[13] NRF2 has been shown to bind to antioxidant response elements in the promoter of the FXN gene, suggesting that activation of NRF2 could increase frataxin expression.[13] Omaveloxolone is an NRF2 activator that has shown promise in clinical trials for FRDA.[14]
Signaling Pathway: NRF2 Activation and FXN Gene Expression
Caption: NRF2 activators promote the binding of NRF2 to the FXN promoter, thereby increasing gene transcription.
Frataxin Protein Replacement and Stabilizers
Another approach is to deliver a functional frataxin protein directly to the mitochondria or to stabilize the existing frataxin protein. Larimar Therapeutics is developing CTI-1601, a recombinant fusion protein designed to deliver human frataxin to the mitochondria.[15] Additionally, compounds that can prevent the degradation of frataxin are also being explored.[4]
Quantitative Data on Frataxin Upregulation
The following table summarizes representative data from preclinical and clinical studies on the effects of various therapeutic agents on frataxin levels. It is important to note that direct comparisons between studies can be challenging due to differences in model systems, assays, and patient populations.
| Therapeutic Agent/Strategy | Model System | Tissue/Cell Type | Fold Increase in Frataxin (approx.) | Reference |
| AAV9-plTALEVP64 | YG8R mice | Heart | ~2.4 | [16] |
| AAV9-plTALEVP64 (synergistic) | YG8R mice | Skeletal Muscle | ~35 | [16] |
| Nicotinamide | FRDA patient cells | - | Significant upregulation | [12] |
| Omaveloxolone | Clinical Trial | - | - | [14][15] |
| Gene Therapy (AAVRh.10-CAG-hFXN-HA) | Mck mice | Heart | Up to 70-fold (dose-dependent) | [9] |
Conclusion and Future Directions
The field of FRDA therapeutics is rapidly evolving, with several promising strategies aimed at increasing frataxin expression. Gene therapy, HDAC inhibition, and NRF2 activation have all demonstrated the potential to restore frataxin levels and improve disease-related phenotypes in preclinical and clinical settings. The development of reliable biomarkers to measure frataxin levels in accessible tissues, such as blood cells, is crucial for the clinical development of these therapies.[1] While significant progress has been made, further research is needed to optimize dosing, delivery, and long-term safety of these novel treatments. The lack of information on "NKL-22" highlights the ongoing and extensive research required to identify and characterize new therapeutic candidates for Friedreich's Ataxia.
References
- 1. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frataxin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 4. Posttranslational regulation of mitochondrial frataxin and identification of compounds that increase frataxin levels in Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a new N-terminally acetylated extra-mitochondrial isoform of frataxin in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial impairment, decreased sirtuin activity and protein acetylation in dorsal root ganglia in Friedreich Ataxia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping Novel Frataxin Mitochondrial Networks Through Protein- Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Regulation of the Disease-Causing Gene FXN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Levels of Frataxin Overexpression Lead to Mitochondrial and Cardiac Toxicity in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene therapy for Friedreich ataxia: Too much, too little, or just right? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frataxin deficiency impairs mitochondrial biogenesis in cells, mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. Latest clinical trial results support the long-term efficacy of two pharmacological treatments in slowing progression of Friedreich’s ataxia [movementdisorders.org]
- 15. Friedreich’s ataxia: major trial readouts and events to watch in 2023 [clinicaltrialsarena.com]
- 16. Increased Frataxin Expression Induced in Friedreich Ataxia Cells by Platinum TALE-VP64s or Platinum TALE-SunTag - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity Profile of NKL-22 for HDAC Isoforms
This guide provides a comprehensive overview of the selectivity profile of NKL-22, a potent and selective inhibitor of histone deacetylases (HDACs). The information is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological and experimental processes.
Quantitative Selectivity Profile of NKL-22
NKL-22 (also referred to as compound 4b) demonstrates notable selectivity for specific HDAC isoforms. Its inhibitory activity is most pronounced against HDAC1 and HDAC3.[1][2] The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of NKL-22 against various HDAC isoforms.
| HDAC Isoform | IC50 (µM) | Potency |
| HDAC1 | 0.199 | Potent |
| HDAC3 | 0.069 | Most Potent |
| HDAC2 | 1.59 | Selective Against |
| HDAC8 | 5 | Selective Against |
| HDAC4 | ≥1.59 | Selective Against |
| HDAC5 | ≥1.59 | Selective Against |
| HDAC7 | ≥1.59 | Selective Against |
Data compiled from multiple sources.[1][2][3]
The data clearly indicates that NKL-22 is a potent inhibitor of HDAC1 and, most significantly, HDAC3.[1][2] It exhibits significantly lower activity against HDAC2, HDAC4, HDAC5, HDAC7, and HDAC8, highlighting its selective nature.[1][2]
Experimental Protocols for HDAC Inhibitor Profiling
The determination of the selectivity profile of HDAC inhibitors like NKL-22 involves various in vitro and cell-based assays. Below are detailed methodologies for key experimental approaches cited in the literature.
2.1. In Vitro Biochemical Assays (Fluorogenic Assays)
These assays are fundamental for determining the direct inhibitory effect of a compound on purified recombinant HDAC enzymes.
-
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by an HDAC enzyme, is used. The inhibitor's potency is measured by its ability to reduce the fluorescent signal.
-
Materials:
-
Purified, recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.).[4]
-
Fluorogenic HDAC substrate.
-
Assay buffer.
-
Developer solution to stop the enzymatic reaction and generate the fluorescent signal.
-
Test compound (NKL-22) at various concentrations.
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of NKL-22 in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the recombinant HDAC enzyme, the assay buffer, and the diluted NKL-22.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2.2. Cell-Based HDAC Activity Assays (e.g., HDAC-Glo™ Assays)
Cell-based assays are crucial for evaluating an inhibitor's activity within a cellular context, accounting for factors like cell permeability and metabolism.[5]
-
Principle: These assays utilize a luminogenic substrate that can penetrate live cells. Inside the cell, the substrate is deacetylated by HDACs. A developer reagent is then added to lyse the cells and generate a luminescent signal from the deacetylated substrate. The intensity of the light is proportional to HDAC activity.
-
Materials:
-
Procedure:
-
Seed the cells in the opaque-walled multiwell plates and allow them to attach overnight.
-
Treat the cells with various concentrations of NKL-22 and incubate for a predetermined duration.
-
Add the HDAC-Glo™ reagent containing the substrate to each well.
-
Incubate to allow for substrate deacetylation.
-
Add the developer reagent to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value based on the dose-response curve.
-
2.3. Chemoproteomic Competition-Binding Assays
This advanced technique allows for the profiling of inhibitor targets within the context of their native protein complexes in cell extracts.[6][7]
-
Principle: A broad-spectrum HDAC inhibitor is immobilized on a solid matrix (e.g., Sepharose beads) to create an affinity probe. A cell extract is then incubated with this probe in the presence of a competing inhibitor (like NKL-22). The ability of the competing inhibitor to prevent HDAC complexes from binding to the probe is quantified using mass spectrometry.
-
Materials:
-
Procedure:
-
Incubate the cell extract with different concentrations of NKL-22.
-
Add the affinity probe matrix to the treated cell extracts and incubate to allow binding of HDAC complexes.
-
Wash the matrix to remove non-specifically bound proteins.
-
Elute the bound proteins, digest them into peptides, and label them with isobaric tags.
-
Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
The relative abundance of each HDAC isoform in the presence of NKL-22 compared to a control allows for the determination of binding affinity and selectivity.
-
Visualizations: Workflows and Pathways
3.1. Experimental Workflow for HDAC Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for determining the isoform selectivity of an HDAC inhibitor using in vitro biochemical assays.
Caption: Workflow for determining HDAC inhibitor selectivity.
3.2. Signaling Pathway: Role of HDACs in Gene Expression
NKL-22 exerts its effects by inhibiting HDACs, which are key regulators of gene expression. The diagram below illustrates the fundamental mechanism of action of HDACs on chromatin, the pathway influenced by NKL-22.
Caption: The role of HDACs in regulating gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. NKL 22 | HDAC | TargetMol [targetmol.com]
- 4. Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 6. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Selectivity Profile of NKL-22 for HDAC Isoforms
This guide provides a comprehensive overview of the selectivity profile of NKL-22, a potent and selective inhibitor of histone deacetylases (HDACs). The information is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological and experimental processes.
Quantitative Selectivity Profile of NKL-22
NKL-22 (also referred to as compound 4b) demonstrates notable selectivity for specific HDAC isoforms. Its inhibitory activity is most pronounced against HDAC1 and HDAC3.[1][2] The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of NKL-22 against various HDAC isoforms.
| HDAC Isoform | IC50 (µM) | Potency |
| HDAC1 | 0.199 | Potent |
| HDAC3 | 0.069 | Most Potent |
| HDAC2 | 1.59 | Selective Against |
| HDAC8 | 5 | Selective Against |
| HDAC4 | ≥1.59 | Selective Against |
| HDAC5 | ≥1.59 | Selective Against |
| HDAC7 | ≥1.59 | Selective Against |
Data compiled from multiple sources.[1][2][3]
The data clearly indicates that NKL-22 is a potent inhibitor of HDAC1 and, most significantly, HDAC3.[1][2] It exhibits significantly lower activity against HDAC2, HDAC4, HDAC5, HDAC7, and HDAC8, highlighting its selective nature.[1][2]
Experimental Protocols for HDAC Inhibitor Profiling
The determination of the selectivity profile of HDAC inhibitors like NKL-22 involves various in vitro and cell-based assays. Below are detailed methodologies for key experimental approaches cited in the literature.
2.1. In Vitro Biochemical Assays (Fluorogenic Assays)
These assays are fundamental for determining the direct inhibitory effect of a compound on purified recombinant HDAC enzymes.
-
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by an HDAC enzyme, is used. The inhibitor's potency is measured by its ability to reduce the fluorescent signal.
-
Materials:
-
Purified, recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.).[4]
-
Fluorogenic HDAC substrate.
-
Assay buffer.
-
Developer solution to stop the enzymatic reaction and generate the fluorescent signal.
-
Test compound (NKL-22) at various concentrations.
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of NKL-22 in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the recombinant HDAC enzyme, the assay buffer, and the diluted NKL-22.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2.2. Cell-Based HDAC Activity Assays (e.g., HDAC-Glo™ Assays)
Cell-based assays are crucial for evaluating an inhibitor's activity within a cellular context, accounting for factors like cell permeability and metabolism.[5]
-
Principle: These assays utilize a luminogenic substrate that can penetrate live cells. Inside the cell, the substrate is deacetylated by HDACs. A developer reagent is then added to lyse the cells and generate a luminescent signal from the deacetylated substrate. The intensity of the light is proportional to HDAC activity.
-
Materials:
-
Procedure:
-
Seed the cells in the opaque-walled multiwell plates and allow them to attach overnight.
-
Treat the cells with various concentrations of NKL-22 and incubate for a predetermined duration.
-
Add the HDAC-Glo™ reagent containing the substrate to each well.
-
Incubate to allow for substrate deacetylation.
-
Add the developer reagent to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value based on the dose-response curve.
-
2.3. Chemoproteomic Competition-Binding Assays
This advanced technique allows for the profiling of inhibitor targets within the context of their native protein complexes in cell extracts.[6][7]
-
Principle: A broad-spectrum HDAC inhibitor is immobilized on a solid matrix (e.g., Sepharose beads) to create an affinity probe. A cell extract is then incubated with this probe in the presence of a competing inhibitor (like NKL-22). The ability of the competing inhibitor to prevent HDAC complexes from binding to the probe is quantified using mass spectrometry.
-
Materials:
-
Procedure:
-
Incubate the cell extract with different concentrations of NKL-22.
-
Add the affinity probe matrix to the treated cell extracts and incubate to allow binding of HDAC complexes.
-
Wash the matrix to remove non-specifically bound proteins.
-
Elute the bound proteins, digest them into peptides, and label them with isobaric tags.
-
Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
The relative abundance of each HDAC isoform in the presence of NKL-22 compared to a control allows for the determination of binding affinity and selectivity.
-
Visualizations: Workflows and Pathways
3.1. Experimental Workflow for HDAC Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for determining the isoform selectivity of an HDAC inhibitor using in vitro biochemical assays.
Caption: Workflow for determining HDAC inhibitor selectivity.
3.2. Signaling Pathway: Role of HDACs in Gene Expression
NKL-22 exerts its effects by inhibiting HDACs, which are key regulators of gene expression. The diagram below illustrates the fundamental mechanism of action of HDACs on chromatin, the pathway influenced by NKL-22.
Caption: The role of HDACs in regulating gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. NKL 22 | HDAC | TargetMol [targetmol.com]
- 4. Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 6. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Decoding Gene Regulation: A Technical Guide to NKL Homeobox Genes and IL-22 Signaling
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate orchestration of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases. This technical guide delves into two significant, yet distinct, players in the realm of gene regulation: the NKL (NK-like) homeobox gene family of transcription factors and the cytokine Interleukin-22 (IL-22), particularly in the context of Natural Killer (NK) cell signaling. While the term "NKL 22" does not refer to a specific known molecule, this document addresses the two likely interpretations of this query, providing an in-depth exploration of their respective roles in modulating gene expression. The aberrant expression of NKL homeobox genes is increasingly implicated in various cancers, where they can act as oncogenes by deregulating developmental pathways.[1][2][3] Concurrently, IL-22 signaling, a critical component of mucosal immunity, demonstrates a profound impact on cellular proliferation and survival through the activation of specific gene expression programs.[4][5][6] This whitepaper will elucidate the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex signaling and experimental workflows, offering a comprehensive resource for researchers in the fields of oncology, immunology, and drug development.
Section 1: NKL Homeobox Genes in Gene Regulation and Disease
The NKL (NK-like) homeobox genes constitute a subclass of homeobox genes that encode transcription factors crucial for developmental processes.[1][7] Their deregulation has been extensively linked to various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and B-cell lymphomas, where they often function as oncogenes.[1][3][8] These transcription factors modulate gene expression by binding to specific DNA sequences in the regulatory regions of their target genes, leading to either activation or repression of transcription.
Mechanism of Action
NKL homeobox genes exert their influence on gene expression through several mechanisms:
-
Direct DNA Binding: The homeodomain, a highly conserved DNA-binding motif, allows NKL transcription factors to recognize and bind to specific DNA sequences, thereby directly regulating the transcription of target genes.[1]
-
Cofactor Interaction: The regulatory activity of NKL proteins is often modulated by their interaction with co-activators or co-repressors. These interactions can influence chromatin structure, making it more or less accessible to the transcriptional machinery.
-
Signaling Pathway Integration: The expression and activity of NKL homeobox genes can be controlled by various signaling pathways.[2][9] For instance, aberrant signaling can lead to the ectopic expression of an NKL gene, driving oncogenesis.[2]
The oncogenic potential of deregulated NKL homeobox genes often stems from their ability to disrupt normal cellular differentiation and proliferation programs. For example, the ectopic expression of an NKL gene in a hematopoietic progenitor cell can lock it in a state of self-renewal, preventing terminal differentiation and leading to leukemogenesis.[3]
Quantitative Data on NKL Homeobox Gene Expression
The following table summarizes quantitative data from studies on NKL homeobox gene expression in various cell lines and primary cells. The data is primarily derived from Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blot analyses.
| Gene | Cell Line/Tissue | Method | Finding | Reference |
| NANOG | NOMO-1 (myeloid cell line) | RQ-PCR | Enhanced expression levels compared to primary hematopoietic stem cells (expression level set to 1). | [10] |
| NANOG | NOMO-1 (myeloid cell line) | Western Blot | Confirmed enhanced protein expression. | [11] |
| NKX2-3 | Spleen, JURKAT cells | Western Blot | Expression detected in spleen and JURKAT cells. | [7] |
| Multiple NKL genes | Various myeloid cell lines | RQ-PCR | Differential expression of six myeloid NKL-code members across eleven myeloid cell lines was quantified. | [10] |
Experimental Protocols
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor.[12][13]
1. Cell Collection and Cross-linking:
-
Harvest approximately 10-25 million cells.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 8-10 minutes at room temperature.[14] For some transcription factors, a dual cross-linking step with disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[15]
-
Quench the cross-linking reaction by adding glycine.
-
Wash the cells with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a series of buffers to isolate the nuclei.[14]
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions need to be determined empirically for each cell type and instrument.[14]
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the NKL transcription factor of interest.[14] A negative control IP with a non-specific IgG should be included.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare the DNA library for sequencing according to the sequencer manufacturer's protocol.
Diagram: NKL Homeobox Gene ChIP-Seq Workflow
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).
Section 2: Interleukin-22 (IL-22) Signaling in Natural Killer (NK) Cells and Gene Regulation
Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines and plays a crucial role in mucosal immunity, inflammation, and tissue regeneration.[4][6] While initially identified as a product of activated T cells, certain subsets of Natural Killer (NK) cells, termed NK-22 cells, are also potent producers of IL-22.[5] IL-22 exerts its effects by signaling through a heterodimeric receptor complex, which is primarily expressed on non-hematopoietic cells such as epithelial cells.[4][16]
The IL-22 Signaling Pathway
The IL-22 signaling cascade is initiated by the binding of IL-22 to its receptor complex, consisting of the IL-22R1 and IL-10R2 subunits.[16] This binding event triggers a series of intracellular phosphorylation events, primarily mediated by the Janus kinase (JAK) family members, JAK1 and TYK2.[17]
The key downstream signaling molecule activated by the IL-22 receptor is the Signal Transducer and Activator of Transcription 3 (STAT3).[18][19][20] Upon phosphorylation by JAKs, STAT3 dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes, thereby modulating their expression.[20] This signaling pathway ultimately leads to cellular responses such as proliferation, survival, and the production of antimicrobial peptides.[20][21]
Quantitative Data on IL-22 Signaling
The following table presents quantitative data on the effects of IL-22 signaling, primarily focusing on the activation of STAT3 and subsequent changes in gene expression.
| Cell Type | Treatment | Method | Finding | Reference |
| Glioblastoma (U87MG) | IL-22 stimulation | Western Blot | 4.4-fold increase in STAT3 phosphorylation at 10 minutes. | [22] |
| Glioblastoma (U118MG) | IL-22 stimulation | Western Blot | 1.6-fold increase in STAT3 phosphorylation at 10 minutes. | [22] |
| Intestinal Epithelial Cells (HT-29) | UTTR1147A (IL-22Fc) treatment | Microarray/qPCR | Dose-dependent increases in STAT3 phosphorylation and multiple gene expression changes. | [23] |
| Intestinal Organoids | IL-22 (2 ng/ml) for 3 hours | RNA-seq | Significant up- and down-regulation of genes involved in immune defense responses. | [24] |
Experimental Protocols
RT-qPCR is a sensitive method to quantify the expression levels of specific genes in response to stimuli like IL-22.[25][26][27][28][29]
1. RNA Isolation:
-
Harvest cells and lyse them using a reagent such as TRIzol or a commercial RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Priming can be done using oligo(dT) primers, random hexamers, or gene-specific primers.[26]
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle.
-
The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.
-
Normalize the expression of the target gene to a stably expressed housekeeping gene to account for variations in RNA input and reverse transcription efficiency.
Diagram: IL-22/STAT3 Signaling Pathway
Caption: The IL-22 induced JAK-STAT signaling cascade.
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling molecules like STAT3.[30][31][32][33]
1. Sample Preparation:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
2. SDS-PAGE:
-
Denature the protein samples by boiling in a sample buffer containing SDS.
-
Separate the proteins based on their molecular weight by running them on a polyacrylamide gel (SDS-PAGE).
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Blocking and Antibody Incubation:
-
Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., total STAT3 or phospho-STAT3).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
5. Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Detect the light signal using X-ray film or a digital imager. The intensity of the band corresponds to the amount of the target protein.
Diagram: Western Blotting Workflow
Caption: Standard workflow for Western Blot analysis.
Conclusion
While "this compound" does not denote a known biological entity, the exploration of NKL homeobox genes and Interleukin-22 provides valuable insights into the multifaceted nature of gene regulation. The aberrant activity of NKL transcription factors represents a significant area of investigation in oncology, with the potential for developing targeted therapies that could reverse the oncogenic gene expression programs they drive. Similarly, a deeper understanding of the IL-22 signaling pathway and its impact on gene expression in the context of NK cells is crucial for harnessing its therapeutic potential in inflammatory diseases and tissue repair. The experimental methodologies detailed in this guide provide a robust framework for researchers to further investigate these and other critical regulators of gene expression, ultimately contributing to the development of novel diagnostics and therapeutics.
References
- 1. The Role of NKL Homeobox Genes in T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NKL Homeobox Genes NKX2-3 and NKX2-4 Deregulate Megakaryocytic-Erythroid Cell Differentiation in AML - ProQuest [proquest.com]
- 3. Deregulated NKL Homeobox Genes in B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-22: a likely target for treatment of autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A human NK cell subset provides an innate source of IL-22 for mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Deregulated expression of NKL homeobox genes in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NKL homeobox gene activities in B-cell development and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NKL homeobox gene activities in normal and malignant myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-22 Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Interleukin‐22 Directly Activates Myocardial STAT3 (Signal Transducer and Activator of Transcription‐3) Signaling Pathway and Prevents Myocardial Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rupress.org [rupress.org]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Identification of an IL-22-Dependent Gene Signature as a Pharmacodynamic Biomarker [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 26. elearning.unite.it [elearning.unite.it]
- 27. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 28. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 32. bosterbio.com [bosterbio.com]
- 33. kinesisdx.com [kinesisdx.com]
Decoding Gene Regulation: A Technical Guide to NKL Homeobox Genes and IL-22 Signaling
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate orchestration of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases. This technical guide delves into two significant, yet distinct, players in the realm of gene regulation: the NKL (NK-like) homeobox gene family of transcription factors and the cytokine Interleukin-22 (IL-22), particularly in the context of Natural Killer (NK) cell signaling. While the term "NKL 22" does not refer to a specific known molecule, this document addresses the two likely interpretations of this query, providing an in-depth exploration of their respective roles in modulating gene expression. The aberrant expression of NKL homeobox genes is increasingly implicated in various cancers, where they can act as oncogenes by deregulating developmental pathways.[1][2][3] Concurrently, IL-22 signaling, a critical component of mucosal immunity, demonstrates a profound impact on cellular proliferation and survival through the activation of specific gene expression programs.[4][5][6] This whitepaper will elucidate the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex signaling and experimental workflows, offering a comprehensive resource for researchers in the fields of oncology, immunology, and drug development.
Section 1: NKL Homeobox Genes in Gene Regulation and Disease
The NKL (NK-like) homeobox genes constitute a subclass of homeobox genes that encode transcription factors crucial for developmental processes.[1][7] Their deregulation has been extensively linked to various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and B-cell lymphomas, where they often function as oncogenes.[1][3][8] These transcription factors modulate gene expression by binding to specific DNA sequences in the regulatory regions of their target genes, leading to either activation or repression of transcription.
Mechanism of Action
NKL homeobox genes exert their influence on gene expression through several mechanisms:
-
Direct DNA Binding: The homeodomain, a highly conserved DNA-binding motif, allows NKL transcription factors to recognize and bind to specific DNA sequences, thereby directly regulating the transcription of target genes.[1]
-
Cofactor Interaction: The regulatory activity of NKL proteins is often modulated by their interaction with co-activators or co-repressors. These interactions can influence chromatin structure, making it more or less accessible to the transcriptional machinery.
-
Signaling Pathway Integration: The expression and activity of NKL homeobox genes can be controlled by various signaling pathways.[2][9] For instance, aberrant signaling can lead to the ectopic expression of an NKL gene, driving oncogenesis.[2]
The oncogenic potential of deregulated NKL homeobox genes often stems from their ability to disrupt normal cellular differentiation and proliferation programs. For example, the ectopic expression of an NKL gene in a hematopoietic progenitor cell can lock it in a state of self-renewal, preventing terminal differentiation and leading to leukemogenesis.[3]
Quantitative Data on NKL Homeobox Gene Expression
The following table summarizes quantitative data from studies on NKL homeobox gene expression in various cell lines and primary cells. The data is primarily derived from Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blot analyses.
| Gene | Cell Line/Tissue | Method | Finding | Reference |
| NANOG | NOMO-1 (myeloid cell line) | RQ-PCR | Enhanced expression levels compared to primary hematopoietic stem cells (expression level set to 1). | [10] |
| NANOG | NOMO-1 (myeloid cell line) | Western Blot | Confirmed enhanced protein expression. | [11] |
| NKX2-3 | Spleen, JURKAT cells | Western Blot | Expression detected in spleen and JURKAT cells. | [7] |
| Multiple NKL genes | Various myeloid cell lines | RQ-PCR | Differential expression of six myeloid NKL-code members across eleven myeloid cell lines was quantified. | [10] |
Experimental Protocols
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor.[12][13]
1. Cell Collection and Cross-linking:
-
Harvest approximately 10-25 million cells.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 8-10 minutes at room temperature.[14] For some transcription factors, a dual cross-linking step with disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[15]
-
Quench the cross-linking reaction by adding glycine.
-
Wash the cells with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a series of buffers to isolate the nuclei.[14]
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions need to be determined empirically for each cell type and instrument.[14]
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the NKL transcription factor of interest.[14] A negative control IP with a non-specific IgG should be included.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare the DNA library for sequencing according to the sequencer manufacturer's protocol.
Diagram: NKL Homeobox Gene ChIP-Seq Workflow
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).
Section 2: Interleukin-22 (IL-22) Signaling in Natural Killer (NK) Cells and Gene Regulation
Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines and plays a crucial role in mucosal immunity, inflammation, and tissue regeneration.[4][6] While initially identified as a product of activated T cells, certain subsets of Natural Killer (NK) cells, termed NK-22 cells, are also potent producers of IL-22.[5] IL-22 exerts its effects by signaling through a heterodimeric receptor complex, which is primarily expressed on non-hematopoietic cells such as epithelial cells.[4][16]
The IL-22 Signaling Pathway
The IL-22 signaling cascade is initiated by the binding of IL-22 to its receptor complex, consisting of the IL-22R1 and IL-10R2 subunits.[16] This binding event triggers a series of intracellular phosphorylation events, primarily mediated by the Janus kinase (JAK) family members, JAK1 and TYK2.[17]
The key downstream signaling molecule activated by the IL-22 receptor is the Signal Transducer and Activator of Transcription 3 (STAT3).[18][19][20] Upon phosphorylation by JAKs, STAT3 dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes, thereby modulating their expression.[20] This signaling pathway ultimately leads to cellular responses such as proliferation, survival, and the production of antimicrobial peptides.[20][21]
Quantitative Data on IL-22 Signaling
The following table presents quantitative data on the effects of IL-22 signaling, primarily focusing on the activation of STAT3 and subsequent changes in gene expression.
| Cell Type | Treatment | Method | Finding | Reference |
| Glioblastoma (U87MG) | IL-22 stimulation | Western Blot | 4.4-fold increase in STAT3 phosphorylation at 10 minutes. | [22] |
| Glioblastoma (U118MG) | IL-22 stimulation | Western Blot | 1.6-fold increase in STAT3 phosphorylation at 10 minutes. | [22] |
| Intestinal Epithelial Cells (HT-29) | UTTR1147A (IL-22Fc) treatment | Microarray/qPCR | Dose-dependent increases in STAT3 phosphorylation and multiple gene expression changes. | [23] |
| Intestinal Organoids | IL-22 (2 ng/ml) for 3 hours | RNA-seq | Significant up- and down-regulation of genes involved in immune defense responses. | [24] |
Experimental Protocols
RT-qPCR is a sensitive method to quantify the expression levels of specific genes in response to stimuli like IL-22.[25][26][27][28][29]
1. RNA Isolation:
-
Harvest cells and lyse them using a reagent such as TRIzol or a commercial RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Priming can be done using oligo(dT) primers, random hexamers, or gene-specific primers.[26]
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle.
-
The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.
-
Normalize the expression of the target gene to a stably expressed housekeeping gene to account for variations in RNA input and reverse transcription efficiency.
Diagram: IL-22/STAT3 Signaling Pathway
Caption: The IL-22 induced JAK-STAT signaling cascade.
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling molecules like STAT3.[30][31][32][33]
1. Sample Preparation:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
2. SDS-PAGE:
-
Denature the protein samples by boiling in a sample buffer containing SDS.
-
Separate the proteins based on their molecular weight by running them on a polyacrylamide gel (SDS-PAGE).
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Blocking and Antibody Incubation:
-
Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., total STAT3 or phospho-STAT3).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
5. Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Detect the light signal using X-ray film or a digital imager. The intensity of the band corresponds to the amount of the target protein.
Diagram: Western Blotting Workflow
Caption: Standard workflow for Western Blot analysis.
Conclusion
While "this compound" does not denote a known biological entity, the exploration of NKL homeobox genes and Interleukin-22 provides valuable insights into the multifaceted nature of gene regulation. The aberrant activity of NKL transcription factors represents a significant area of investigation in oncology, with the potential for developing targeted therapies that could reverse the oncogenic gene expression programs they drive. Similarly, a deeper understanding of the IL-22 signaling pathway and its impact on gene expression in the context of NK cells is crucial for harnessing its therapeutic potential in inflammatory diseases and tissue repair. The experimental methodologies detailed in this guide provide a robust framework for researchers to further investigate these and other critical regulators of gene expression, ultimately contributing to the development of novel diagnostics and therapeutics.
References
- 1. The Role of NKL Homeobox Genes in T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NKL Homeobox Genes NKX2-3 and NKX2-4 Deregulate Megakaryocytic-Erythroid Cell Differentiation in AML - ProQuest [proquest.com]
- 3. Deregulated NKL Homeobox Genes in B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-22: a likely target for treatment of autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A human NK cell subset provides an innate source of IL-22 for mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Deregulated expression of NKL homeobox genes in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NKL homeobox gene activities in B-cell development and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NKL homeobox gene activities in normal and malignant myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-22 Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Interleukin‐22 Directly Activates Myocardial STAT3 (Signal Transducer and Activator of Transcription‐3) Signaling Pathway and Prevents Myocardial Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rupress.org [rupress.org]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Identification of an IL-22-Dependent Gene Signature as a Pharmacodynamic Biomarker [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 26. elearning.unite.it [elearning.unite.it]
- 27. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 28. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 32. bosterbio.com [bosterbio.com]
- 33. kinesisdx.com [kinesisdx.com]
Initial Studies on the NKL Cell Line in Cancer Research: A Technical Guide
This technical guide provides an in-depth overview of the initial studies and applications of the NKL cell line in cancer research. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Introduction to the NKL Cell Line
The NKL cell line, derived from a patient with an aggressive human natural killer (NK) cell leukemia, serves as a valuable in vitro model for studying NK cell biology and its role in cancer immunology.[1][2] This cell line exhibits characteristics of activated NK cells and is strictly dependent on Interleukin-2 (IL-2) for sustained growth and proliferation.[2] Its utility in cancer research is highlighted by its use in cytotoxicity assays and for investigating the interactions between NK cells and tumor cells.
Characteristics of the NKL Cell Line
A summary of the key characteristics of the NKL cell line is presented below.
| Characteristic | Description | Source |
| Origin | Peripheral blood of a patient with CD3-CD16+CD56+ large granular lymphocyte (LGL) leukemia. | [2] |
| Cell Type | Natural Killer (NK) cell. | [1] |
| Doubling Time | 24-48 hours. | [1] |
| IL-2 Dependence | Strictly dependent on IL-2 for sustained growth. Cells die if deprived of IL-2 for more than 7 days. | [2] |
| Optimal IL-2 Concentration | ~100 pM for optimal proliferative response. Proliferates in response to concentrations as low as 1 pM. | [2] |
| Karyotype | 47, XY, add (1) (q42), +6 del (6) (q15 q23), del (17) (p11). | [2] |
| Surface Marker Expression | Expresses CD2, CD6, CD11a, CD26, CD27, CD29, CD38, CD43, CD58, CD81, CD94, CD95, class II MHC. Does not express detectable levels of CD3, CD4, CD5, CD8, CD14, CD19, CD20, CD28, alpha/beta or gamma/delta T cell receptors. | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving the NKL cell line are provided below.
Cell Culture and Maintenance of NKL Cells
This protocol is based on the known IL-2 dependency of the NKL cell line.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human Interleukin-2 (IL-2)
-
T25 or T75 culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare complete culture medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an optimal concentration of IL-2 (approximately 100 pM).
-
Thaw a cryopreserved vial of NKL cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T25 flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and replace the medium every 2-3 days. Ensure the continuous presence of IL-2 in the culture medium.
-
Passage the cells when they reach a density of approximately 80-90% confluency.
Co-culture of NKL Cells with Cervical Cancer Cell Lines
This protocol outlines the procedure for studying the interaction between NKL cells and tumor cells, specifically the down-modulation of the NKG2D receptor.[3]
Materials:
-
NKL cells
-
Cervical cancer cell lines (e.g., HeLa, SiHa, C33A)
-
Non-tumorigenic keratinocytes (e.g., HaCaT) as a control
-
6-well culture plates
-
Flow cytometer
-
Anti-NKG2D antibody
Procedure:
-
Culture NKL cells and the target cancer cell lines separately to sufficient numbers.
-
Seed the cervical cancer cell lines and control keratinocytes in 6-well plates and allow them to adhere overnight.
-
On the day of the experiment, add NKL cells to the wells containing the adherent cancer cells at a specific effector-to-target ratio.
-
Co-culture the cells for different time points (e.g., 60 minutes, and longer).
-
Following co-culture, harvest the non-adherent NKL cells.
-
Stain the harvested NKL cells with a fluorescently labeled anti-NKG2D antibody.
-
Analyze the expression of NKG2D on the NKL cells using a flow cytometer.
-
Compare the NKG2D expression on NKL cells co-cultured with cancer cells to those co-cultured with control cells.
Quantitative Data from Initial Studies
The following table summarizes quantitative findings from a study investigating the interaction between NKL cells and cervical cancer cell lines.
| Target Cell Line | Co-culture Time (min) | NKG2D Expression on NKL cells (relative to control) | Cytotoxicity against K562 targets (post-co-culture) | Source |
| SiHa | 60 | Significantly reduced | Compromised | [3] |
| HeLa | 60 | Significantly reduced | Compromised | [3] |
| C33A | 60 | Similar pattern to SiHa and HeLa | Increased | [3] |
| HaCaT (non-tumorigenic) | Not specified | No significant change | Not specified | [3] |
Note: The original study described the results qualitatively ("significantly reduced", "compromised", "increased"). For precise quantitative comparisons, refer to the original publication.
Visualizing Signaling Pathways and Workflows
Diagrams of relevant signaling pathways and experimental workflows are provided below using the DOT language.
NK Cell Activation and Inhibition Signaling
Natural Killer cell activity is regulated by a balance between activating and inhibitory signals.
Caption: NK Cell Activation and Inhibition Signaling Pathway.
Experimental Workflow: NKL and Cancer Cell Co-culture
This diagram illustrates the workflow for studying NKG2D receptor modulation on NKL cells.
Caption: Experimental Workflow for NKL and Cancer Cell Co-culture.
Note on Interleukin-22 (IL-22) in Cancer Cell Lines
While the focus of this guide is the NKL cell line, it is worth noting that "NKL 22" could be a typographical error for "IL-22". Interleukin-22 is a cytokine that has been shown to play a significant role in various cancers.[4] Initial studies have demonstrated that IL-22 can promote cancer cell proliferation, survival, and chemoresistance through the activation of several signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.[4][5]
IL-22 Signaling Pathway in Cancer
The following diagram illustrates a simplified IL-22 signaling pathway in cancer cells.
Caption: Simplified IL-22 Signaling Pathway in Cancer Cells.
References
- 1. Cellosaurus cell line NKL (CVCL_0466) [cellosaurus.org]
- 2. Characterization of a cell line, NKL, derived from an aggressive human natural killer cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting interleukin-22 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-22 promotes cancer stemness and chemotherapy resistance in colorectal cancer via epidermal growth factor receptor/extracellular signal-regulated kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the NKL Cell Line in Cancer Research: A Technical Guide
This technical guide provides an in-depth overview of the initial studies and applications of the NKL cell line in cancer research. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Introduction to the NKL Cell Line
The NKL cell line, derived from a patient with an aggressive human natural killer (NK) cell leukemia, serves as a valuable in vitro model for studying NK cell biology and its role in cancer immunology.[1][2] This cell line exhibits characteristics of activated NK cells and is strictly dependent on Interleukin-2 (IL-2) for sustained growth and proliferation.[2] Its utility in cancer research is highlighted by its use in cytotoxicity assays and for investigating the interactions between NK cells and tumor cells.
Characteristics of the NKL Cell Line
A summary of the key characteristics of the NKL cell line is presented below.
| Characteristic | Description | Source |
| Origin | Peripheral blood of a patient with CD3-CD16+CD56+ large granular lymphocyte (LGL) leukemia. | [2] |
| Cell Type | Natural Killer (NK) cell. | [1] |
| Doubling Time | 24-48 hours. | [1] |
| IL-2 Dependence | Strictly dependent on IL-2 for sustained growth. Cells die if deprived of IL-2 for more than 7 days. | [2] |
| Optimal IL-2 Concentration | ~100 pM for optimal proliferative response. Proliferates in response to concentrations as low as 1 pM. | [2] |
| Karyotype | 47, XY, add (1) (q42), +6 del (6) (q15 q23), del (17) (p11). | [2] |
| Surface Marker Expression | Expresses CD2, CD6, CD11a, CD26, CD27, CD29, CD38, CD43, CD58, CD81, CD94, CD95, class II MHC. Does not express detectable levels of CD3, CD4, CD5, CD8, CD14, CD19, CD20, CD28, alpha/beta or gamma/delta T cell receptors. | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving the NKL cell line are provided below.
Cell Culture and Maintenance of NKL Cells
This protocol is based on the known IL-2 dependency of the NKL cell line.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human Interleukin-2 (IL-2)
-
T25 or T75 culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare complete culture medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an optimal concentration of IL-2 (approximately 100 pM).
-
Thaw a cryopreserved vial of NKL cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T25 flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and replace the medium every 2-3 days. Ensure the continuous presence of IL-2 in the culture medium.
-
Passage the cells when they reach a density of approximately 80-90% confluency.
Co-culture of NKL Cells with Cervical Cancer Cell Lines
This protocol outlines the procedure for studying the interaction between NKL cells and tumor cells, specifically the down-modulation of the NKG2D receptor.[3]
Materials:
-
NKL cells
-
Cervical cancer cell lines (e.g., HeLa, SiHa, C33A)
-
Non-tumorigenic keratinocytes (e.g., HaCaT) as a control
-
6-well culture plates
-
Flow cytometer
-
Anti-NKG2D antibody
Procedure:
-
Culture NKL cells and the target cancer cell lines separately to sufficient numbers.
-
Seed the cervical cancer cell lines and control keratinocytes in 6-well plates and allow them to adhere overnight.
-
On the day of the experiment, add NKL cells to the wells containing the adherent cancer cells at a specific effector-to-target ratio.
-
Co-culture the cells for different time points (e.g., 60 minutes, and longer).
-
Following co-culture, harvest the non-adherent NKL cells.
-
Stain the harvested NKL cells with a fluorescently labeled anti-NKG2D antibody.
-
Analyze the expression of NKG2D on the NKL cells using a flow cytometer.
-
Compare the NKG2D expression on NKL cells co-cultured with cancer cells to those co-cultured with control cells.
Quantitative Data from Initial Studies
The following table summarizes quantitative findings from a study investigating the interaction between NKL cells and cervical cancer cell lines.
| Target Cell Line | Co-culture Time (min) | NKG2D Expression on NKL cells (relative to control) | Cytotoxicity against K562 targets (post-co-culture) | Source |
| SiHa | 60 | Significantly reduced | Compromised | [3] |
| HeLa | 60 | Significantly reduced | Compromised | [3] |
| C33A | 60 | Similar pattern to SiHa and HeLa | Increased | [3] |
| HaCaT (non-tumorigenic) | Not specified | No significant change | Not specified | [3] |
Note: The original study described the results qualitatively ("significantly reduced", "compromised", "increased"). For precise quantitative comparisons, refer to the original publication.
Visualizing Signaling Pathways and Workflows
Diagrams of relevant signaling pathways and experimental workflows are provided below using the DOT language.
NK Cell Activation and Inhibition Signaling
Natural Killer cell activity is regulated by a balance between activating and inhibitory signals.
Caption: NK Cell Activation and Inhibition Signaling Pathway.
Experimental Workflow: NKL and Cancer Cell Co-culture
This diagram illustrates the workflow for studying NKG2D receptor modulation on NKL cells.
Caption: Experimental Workflow for NKL and Cancer Cell Co-culture.
Note on Interleukin-22 (IL-22) in Cancer Cell Lines
While the focus of this guide is the NKL cell line, it is worth noting that "NKL 22" could be a typographical error for "IL-22". Interleukin-22 is a cytokine that has been shown to play a significant role in various cancers.[4] Initial studies have demonstrated that IL-22 can promote cancer cell proliferation, survival, and chemoresistance through the activation of several signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.[4][5]
IL-22 Signaling Pathway in Cancer
The following diagram illustrates a simplified IL-22 signaling pathway in cancer cells.
Caption: Simplified IL-22 Signaling Pathway in Cancer Cells.
References
- 1. Cellosaurus cell line NKL (CVCL_0466) [cellosaurus.org]
- 2. Characterization of a cell line, NKL, derived from an aggressive human natural killer cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting interleukin-22 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-22 promotes cancer stemness and chemotherapy resistance in colorectal cancer via epidermal growth factor receptor/extracellular signal-regulated kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of IL-22-Producing Natural Killer (NK-22) Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the in vitro study of Interleukin-22 (IL-22) producing Natural Killer (NK) cells, often referred to as NK-22 cells. The protocols detailed below are essential for researchers investigating the role of this distinct NK cell subset in various physiological and pathological processes.
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, recognized for their ability to eliminate malignant and virally infected cells. A subset of NK cells, characterized by the expression of surface markers like NKp44 or NKp46, has been identified as a significant producer of the cytokine IL-22. This cytokine plays a pivotal role in tissue regeneration, inflammation, and host defense, primarily by activating the STAT3 and JNK signaling pathways in target cells. Understanding the biology of NK-22 cells and the functional consequences of IL-22 secretion is of growing interest in immunology and drug development.
Experimental Protocols
Isolation and Expansion of Human NK Cells
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and the subsequent expansion of NK cells.
Materials:
-
Human whole blood
-
Ficoll-Paque density gradient medium
-
RosetteSep™ Human NK Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human IL-2 and IL-15
-
K562-mbIL15-41BBL feeder cells (irradiated)
Procedure:
-
PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
NK Cell Enrichment: Enrich for NK cells from the PBMC population using the RosetteSep™ Human NK Cell Enrichment Cocktail following the manufacturer's instructions.
-
Cell Culture and Expansion:
-
Co-culture the enriched NK cells with irradiated K562-mbIL15-41BBL feeder cells at a 1:1 ratio in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 100 IU/mL recombinant human IL-2 and 50 ng/mL recombinant human IL-15.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Replenish the medium with fresh cytokines every 2-3 days.
-
After 7 days, remove the feeder cells by transferring the cell suspension to a new flask, allowing the adherent feeder cells to remain.
-
Continue to culture the NK cells for up to 14 days to achieve significant expansion.[1]
-
NK Cell Cytotoxicity Assay
This assay measures the cytotoxic potential of expanded NK cells against target tumor cells.
Materials:
-
Expanded NK cells (effector cells)
-
Target cells (e.g., K562 cell line)
-
Calcein-AM
-
RPMI-1640 medium with 10% FBS
-
96-well V-bottom plate
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling: Label the target cells with Calcein-AM according to the manufacturer's protocol.
-
Co-culture:
-
Plate the labeled target cells at a density of 1 x 10⁴ cells/well in a 96-well V-bottom plate.
-
Add the expanded NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Data Acquisition:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well flat-bottom plate.
-
Measure the fluorescence of the released Calcein at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
IL-22 Production and Quantification
This protocol is for stimulating NK cells to produce IL-22 and quantifying the secreted cytokine.
Materials:
-
Expanded NK cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
RPMI-1640 medium
-
Human IL-22 ELISA kit
Procedure:
-
NK Cell Stimulation:
-
Plate the expanded NK cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Stimulate the cells with 50 ng/mL PMA and 1 µg/mL Ionomycin for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection: Centrifuge the cell suspension at 300 x g for 10 minutes and collect the supernatant.
-
ELISA: Quantify the concentration of IL-22 in the supernatant using a human IL-22 ELISA kit, following the manufacturer's instructions.
Cell Proliferation Assay (Effect of NK-22 Supernatant)
This assay determines the effect of IL-22-containing supernatant from stimulated NK cells on the proliferation of target cells (e.g., fibroblast-like synoviocytes (FLS)).[2][3]
Materials:
-
Target cells (e.g., FLS)
-
Supernatant from stimulated NK cells
-
Control medium
-
MTS or WST-1 proliferation assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells at a density of 5 x 10³ cells/well in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and replace it with the collected supernatant from stimulated NK cells (diluted as needed).
-
Include control wells with fresh medium and medium containing a neutralizing anti-IL-22 antibody.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement: Add the MTS or WST-1 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the recommended wavelength.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the activation of downstream signaling pathways, such as STAT3 and JNK, in target cells treated with IL-22.[2][3][4]
Materials:
-
Target cells
-
Recombinant human IL-22 or NK-22 supernatant
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment:
-
Culture target cells to 70-80% confluency.
-
Treat the cells with recombinant human IL-22 (e.g., 50 ng/mL) or NK-22 supernatant for various time points (e.g., 0, 15, 30, 60 minutes).[3]
-
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescence detection system. Analyze the band intensities to determine the phosphorylation status of the signaling proteins.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies involving NK-22 cells and their secreted IL-22.
Table 1: Cytotoxicity of Expanded NK Cells Against K562 Target Cells [1]
| Effector:Target (E:T) Ratio | % Specific Lysis (Mean ± SD) |
| 10:1 | 65 ± 5.2 |
| 5:1 | 48 ± 4.1 |
| 2.5:1 | 32 ± 3.5 |
Table 2: IL-22 Concentration in Supernatant of Stimulated NKp44+ NK Cells [3]
| Condition | IL-22 Concentration (pg/mL) (Mean ± SD) |
| Unstimulated NK cells | < 10 |
| PMA/Ionomycin Stimulated NK cells | 850 ± 75 |
Table 3: Effect of NK-22 Supernatant on Fibroblast-Like Synoviocyte (FLS) Proliferation [2]
| Treatment | FLS Proliferation (% of Control) (Mean ± SD) |
| Control Medium | 100 ± 8.5 |
| NK-22 Supernatant | 165 ± 12.3 |
| NK-22 Supernatant + anti-IL-22 Ab | 105 ± 9.1 |
Table 4: Phosphorylation of STAT3 in FLS Treated with rhIL-22 (50 ng/mL) [3]
| Time Point | p-STAT3 / Total STAT3 Ratio (Fold Change from 0h) |
| 0 h | 1.0 |
| 2 h | 3.5 |
| 4 h | 5.2 |
| 8 h | 2.8 |
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by IL-22 and a typical experimental workflow for studying the effects of NK-22 cells.
Caption: IL-22 Signaling Pathway.
Caption: In Vitro Experimental Workflow.
References
- 1. Anti-West Nile virus activity of in vitro expanded human primary natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-22 Secreted by NKp44+ Natural Killer Cells Promotes Proliferation of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-22 Secreted by NKp44+ Natural Killer Cells Promotes Proliferation of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-22 (IL-22) Regulates Apoptosis of Paclitaxel-Resistant Non-Small Cell Lung Cancer Cells Through C-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of IL-22-Producing Natural Killer (NK-22) Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the in vitro study of Interleukin-22 (IL-22) producing Natural Killer (NK) cells, often referred to as NK-22 cells. The protocols detailed below are essential for researchers investigating the role of this distinct NK cell subset in various physiological and pathological processes.
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, recognized for their ability to eliminate malignant and virally infected cells. A subset of NK cells, characterized by the expression of surface markers like NKp44 or NKp46, has been identified as a significant producer of the cytokine IL-22. This cytokine plays a pivotal role in tissue regeneration, inflammation, and host defense, primarily by activating the STAT3 and JNK signaling pathways in target cells. Understanding the biology of NK-22 cells and the functional consequences of IL-22 secretion is of growing interest in immunology and drug development.
Experimental Protocols
Isolation and Expansion of Human NK Cells
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and the subsequent expansion of NK cells.
Materials:
-
Human whole blood
-
Ficoll-Paque density gradient medium
-
RosetteSep™ Human NK Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human IL-2 and IL-15
-
K562-mbIL15-41BBL feeder cells (irradiated)
Procedure:
-
PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
NK Cell Enrichment: Enrich for NK cells from the PBMC population using the RosetteSep™ Human NK Cell Enrichment Cocktail following the manufacturer's instructions.
-
Cell Culture and Expansion:
-
Co-culture the enriched NK cells with irradiated K562-mbIL15-41BBL feeder cells at a 1:1 ratio in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 100 IU/mL recombinant human IL-2 and 50 ng/mL recombinant human IL-15.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Replenish the medium with fresh cytokines every 2-3 days.
-
After 7 days, remove the feeder cells by transferring the cell suspension to a new flask, allowing the adherent feeder cells to remain.
-
Continue to culture the NK cells for up to 14 days to achieve significant expansion.[1]
-
NK Cell Cytotoxicity Assay
This assay measures the cytotoxic potential of expanded NK cells against target tumor cells.
Materials:
-
Expanded NK cells (effector cells)
-
Target cells (e.g., K562 cell line)
-
Calcein-AM
-
RPMI-1640 medium with 10% FBS
-
96-well V-bottom plate
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling: Label the target cells with Calcein-AM according to the manufacturer's protocol.
-
Co-culture:
-
Plate the labeled target cells at a density of 1 x 10⁴ cells/well in a 96-well V-bottom plate.
-
Add the expanded NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Data Acquisition:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well flat-bottom plate.
-
Measure the fluorescence of the released Calcein at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
IL-22 Production and Quantification
This protocol is for stimulating NK cells to produce IL-22 and quantifying the secreted cytokine.
Materials:
-
Expanded NK cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
RPMI-1640 medium
-
Human IL-22 ELISA kit
Procedure:
-
NK Cell Stimulation:
-
Plate the expanded NK cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Stimulate the cells with 50 ng/mL PMA and 1 µg/mL Ionomycin for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection: Centrifuge the cell suspension at 300 x g for 10 minutes and collect the supernatant.
-
ELISA: Quantify the concentration of IL-22 in the supernatant using a human IL-22 ELISA kit, following the manufacturer's instructions.
Cell Proliferation Assay (Effect of NK-22 Supernatant)
This assay determines the effect of IL-22-containing supernatant from stimulated NK cells on the proliferation of target cells (e.g., fibroblast-like synoviocytes (FLS)).[2][3]
Materials:
-
Target cells (e.g., FLS)
-
Supernatant from stimulated NK cells
-
Control medium
-
MTS or WST-1 proliferation assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells at a density of 5 x 10³ cells/well in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and replace it with the collected supernatant from stimulated NK cells (diluted as needed).
-
Include control wells with fresh medium and medium containing a neutralizing anti-IL-22 antibody.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement: Add the MTS or WST-1 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the recommended wavelength.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the activation of downstream signaling pathways, such as STAT3 and JNK, in target cells treated with IL-22.[2][3][4]
Materials:
-
Target cells
-
Recombinant human IL-22 or NK-22 supernatant
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment:
-
Culture target cells to 70-80% confluency.
-
Treat the cells with recombinant human IL-22 (e.g., 50 ng/mL) or NK-22 supernatant for various time points (e.g., 0, 15, 30, 60 minutes).[3]
-
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescence detection system. Analyze the band intensities to determine the phosphorylation status of the signaling proteins.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies involving NK-22 cells and their secreted IL-22.
Table 1: Cytotoxicity of Expanded NK Cells Against K562 Target Cells [1]
| Effector:Target (E:T) Ratio | % Specific Lysis (Mean ± SD) |
| 10:1 | 65 ± 5.2 |
| 5:1 | 48 ± 4.1 |
| 2.5:1 | 32 ± 3.5 |
Table 2: IL-22 Concentration in Supernatant of Stimulated NKp44+ NK Cells [3]
| Condition | IL-22 Concentration (pg/mL) (Mean ± SD) |
| Unstimulated NK cells | < 10 |
| PMA/Ionomycin Stimulated NK cells | 850 ± 75 |
Table 3: Effect of NK-22 Supernatant on Fibroblast-Like Synoviocyte (FLS) Proliferation [2]
| Treatment | FLS Proliferation (% of Control) (Mean ± SD) |
| Control Medium | 100 ± 8.5 |
| NK-22 Supernatant | 165 ± 12.3 |
| NK-22 Supernatant + anti-IL-22 Ab | 105 ± 9.1 |
Table 4: Phosphorylation of STAT3 in FLS Treated with rhIL-22 (50 ng/mL) [3]
| Time Point | p-STAT3 / Total STAT3 Ratio (Fold Change from 0h) |
| 0 h | 1.0 |
| 2 h | 3.5 |
| 4 h | 5.2 |
| 8 h | 2.8 |
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by IL-22 and a typical experimental workflow for studying the effects of NK-22 cells.
Caption: IL-22 Signaling Pathway.
Caption: In Vitro Experimental Workflow.
References
- 1. Anti-West Nile virus activity of in vitro expanded human primary natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-22 Secreted by NKp44+ Natural Killer Cells Promotes Proliferation of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-22 Secreted by NKp44+ Natural Killer Cells Promotes Proliferation of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-22 (IL-22) Regulates Apoptosis of Paclitaxel-Resistant Non-Small Cell Lung Cancer Cells Through C-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NKL Cell Line in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The NKL cell line is an interleukin-2 (IL-2) dependent human natural killer (NK) cell line established from the peripheral blood of a patient with aggressive NK cell leukemia.[1] These cells are characterized by their expression of CD56 and lack of CD3, and they mediate natural killing and antibody-dependent cellular cytotoxicity (ADCC).[1] The NKL cell line serves as a valuable in vitro model for studying human NK cell biology, cytotoxicity, and the effects of novel immunomodulatory agents.[1][2] This document provides detailed protocols for the culture and application of the NKL cell line in common cell culture experiments.
I. NKL Cell Culture
1.1. Media Preparation:
Successful cultivation of NKL cells requires a specific medium composition to support their growth and viability. The cells are strictly dependent on IL-2 for sustained growth.[1]
Table 1: NKL Cell Culture Medium Composition
| Component | Recommended Concentration/Volume | Notes |
| Basal Medium | 90 mL | RPMI-1640 or αMEM can be used. |
| Fetal Bovine Serum (FBS) | 10-12.5% (v/v) | Heat-inactivated. Lot-to-lot variability can affect cell growth. |
| Horse Serum (HS) | 12.5% (v/v) | Can be used in combination with FBS.[3] |
| Human AB Serum | Can be used as a substitute for FBS and HS. | |
| Recombinant Human IL-2 | 100-200 U/mL | Critical for NKL cell proliferation and survival.[1][3] |
| β-mercaptoethanol | 0.1 mM | [3] |
| Penicillin-Streptomycin | 1% (v/v) | Optional, to prevent bacterial contamination. |
1.2. Cell Thawing and Seeding:
Proper thawing of cryopreserved NKL cells is crucial for maintaining high viability.
Protocol 1: Thawing of Cryopreserved NKL Cells
-
Pre-warm the complete NKL cell culture medium to 37°C.
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cell suspension to a sterile 15 mL conical tube.
-
Slowly add 9 mL of pre-warmed complete medium to the cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.[4]
-
Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells at a density of 0.5 x 10⁶ cells/mL in a T25 or T75 culture flask.[5]
1.3. Cell Maintenance and Subculturing:
NKL cells grow in suspension as clumps, and only clustered cells are proliferative.[3]
Protocol 2: NKL Cell Maintenance and Subculturing
-
Maintain the cell culture in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.[3] This can be done by either:
-
Monitor cell density and subculture when the concentration reaches 1-2 x 10⁶ cells/mL.
-
To subculture, gently break up cell clumps by pipetting and dilute the cell suspension to a seeding density of 0.5 x 10⁶ cells/mL.
II. Experimental Protocols
2.1. Cytotoxicity Assays:
A primary application of NKL cells is to assess their cytotoxic activity against target cancer cells.
Table 2: Recommended Effector to Target (E:T) Ratios for NKL Cytotoxicity Assays
| E:T Ratio | Application | Reference |
| 1:1, 5:1, 10:1 | Standard cytotoxicity assessment against target cell lines like K562. | [6][7] |
| 1:1, 1:2 | Assessment of high cytotoxicity against sensitive cell lines. | [8] |
Protocol 3: NKL-mediated Cytotoxicity Assay (using K562 target cells)
-
Target Cell Preparation:
-
Culture K562 cells in complete RPMI-1640 medium.
-
On the day of the assay, harvest the K562 cells, wash with PBS, and resuspend in fresh medium.
-
For flow cytometry-based assays, label the target cells with a fluorescent dye (e.g., GFP, CFSE) for easy identification.[6]
-
-
Effector Cell Preparation:
-
Harvest NKL cells and determine their viability and concentration.
-
Resuspend the NKL cells in the same medium as the target cells.
-
-
Co-culture:
-
Plate the target cells at a fixed number per well in a 96-well plate.
-
Add the NKL effector cells at the desired E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
-
Incubation:
-
Incubate the co-culture for 4 hours at 37°C.[6]
-
-
Data Acquisition:
-
For flow cytometry, add a viability dye such as Propidium Iodide (PI) or 7-AAD to the wells.
-
Acquire the samples on a flow cytometer. Dead target cells will be positive for both the target cell label (e.g., GFP) and the viability dye (PI).[6][7]
-
Alternatively, cytotoxicity can be measured using a lactate dehydrogenase (LDH) release assay.
-
2.2. Apoptosis Assays:
To determine if a treatment induces apoptosis in NKL cells or if NKL cells induce apoptosis in target cells, an Annexin V/PI staining assay can be performed.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
-
Seed and treat cells as required for your experiment.
-
Harvest the cells (including any floating cells in the supernatant) and transfer to a flow cytometry tube.[9]
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[9][10]
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[10]
-
Incubate for 10-15 minutes at room temperature, protected from light.[10]
-
Add 5 µL of Propidium Iodide (PI) or 7-AAD staining solution.[10]
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells[9]
-
III. Signaling Pathways and Experimental Workflows
3.1. Key Signaling Pathways in NKL Cells:
The cytotoxic function of NKL cells is regulated by a balance of signals from activating and inhibitory receptors. A key activating receptor is NKG2D.
Caption: NKG2D-mediated activation of NKL cells.
3.2. Experimental Workflow for Assessing a Novel Compound's Effect on NKL Cell Cytotoxicity:
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Characterization of a cell line, NKL, derived from an aggressive human natural killer cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Killer Cell-Based Therapies Targeting Cancer: Possible Strategies to Gain and Sustain Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Killer Cell Culture Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. CYTOTOXICITY OF ACTIVATED NATURAL KILLER CELLS AGAINST PEDIATRIC SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the NKL Cell Line in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The NKL cell line is an interleukin-2 (IL-2) dependent human natural killer (NK) cell line established from the peripheral blood of a patient with aggressive NK cell leukemia.[1] These cells are characterized by their expression of CD56 and lack of CD3, and they mediate natural killing and antibody-dependent cellular cytotoxicity (ADCC).[1] The NKL cell line serves as a valuable in vitro model for studying human NK cell biology, cytotoxicity, and the effects of novel immunomodulatory agents.[1][2] This document provides detailed protocols for the culture and application of the NKL cell line in common cell culture experiments.
I. NKL Cell Culture
1.1. Media Preparation:
Successful cultivation of NKL cells requires a specific medium composition to support their growth and viability. The cells are strictly dependent on IL-2 for sustained growth.[1]
Table 1: NKL Cell Culture Medium Composition
| Component | Recommended Concentration/Volume | Notes |
| Basal Medium | 90 mL | RPMI-1640 or αMEM can be used. |
| Fetal Bovine Serum (FBS) | 10-12.5% (v/v) | Heat-inactivated. Lot-to-lot variability can affect cell growth. |
| Horse Serum (HS) | 12.5% (v/v) | Can be used in combination with FBS.[3] |
| Human AB Serum | Can be used as a substitute for FBS and HS. | |
| Recombinant Human IL-2 | 100-200 U/mL | Critical for NKL cell proliferation and survival.[1][3] |
| β-mercaptoethanol | 0.1 mM | [3] |
| Penicillin-Streptomycin | 1% (v/v) | Optional, to prevent bacterial contamination. |
1.2. Cell Thawing and Seeding:
Proper thawing of cryopreserved NKL cells is crucial for maintaining high viability.
Protocol 1: Thawing of Cryopreserved NKL Cells
-
Pre-warm the complete NKL cell culture medium to 37°C.
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cell suspension to a sterile 15 mL conical tube.
-
Slowly add 9 mL of pre-warmed complete medium to the cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.[4]
-
Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells at a density of 0.5 x 10⁶ cells/mL in a T25 or T75 culture flask.[5]
1.3. Cell Maintenance and Subculturing:
NKL cells grow in suspension as clumps, and only clustered cells are proliferative.[3]
Protocol 2: NKL Cell Maintenance and Subculturing
-
Maintain the cell culture in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.[3] This can be done by either:
-
Monitor cell density and subculture when the concentration reaches 1-2 x 10⁶ cells/mL.
-
To subculture, gently break up cell clumps by pipetting and dilute the cell suspension to a seeding density of 0.5 x 10⁶ cells/mL.
II. Experimental Protocols
2.1. Cytotoxicity Assays:
A primary application of NKL cells is to assess their cytotoxic activity against target cancer cells.
Table 2: Recommended Effector to Target (E:T) Ratios for NKL Cytotoxicity Assays
| E:T Ratio | Application | Reference |
| 1:1, 5:1, 10:1 | Standard cytotoxicity assessment against target cell lines like K562. | [6][7] |
| 1:1, 1:2 | Assessment of high cytotoxicity against sensitive cell lines. | [8] |
Protocol 3: NKL-mediated Cytotoxicity Assay (using K562 target cells)
-
Target Cell Preparation:
-
Culture K562 cells in complete RPMI-1640 medium.
-
On the day of the assay, harvest the K562 cells, wash with PBS, and resuspend in fresh medium.
-
For flow cytometry-based assays, label the target cells with a fluorescent dye (e.g., GFP, CFSE) for easy identification.[6]
-
-
Effector Cell Preparation:
-
Harvest NKL cells and determine their viability and concentration.
-
Resuspend the NKL cells in the same medium as the target cells.
-
-
Co-culture:
-
Plate the target cells at a fixed number per well in a 96-well plate.
-
Add the NKL effector cells at the desired E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
-
Incubation:
-
Incubate the co-culture for 4 hours at 37°C.[6]
-
-
Data Acquisition:
-
For flow cytometry, add a viability dye such as Propidium Iodide (PI) or 7-AAD to the wells.
-
Acquire the samples on a flow cytometer. Dead target cells will be positive for both the target cell label (e.g., GFP) and the viability dye (PI).[6][7]
-
Alternatively, cytotoxicity can be measured using a lactate dehydrogenase (LDH) release assay.
-
2.2. Apoptosis Assays:
To determine if a treatment induces apoptosis in NKL cells or if NKL cells induce apoptosis in target cells, an Annexin V/PI staining assay can be performed.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
-
Seed and treat cells as required for your experiment.
-
Harvest the cells (including any floating cells in the supernatant) and transfer to a flow cytometry tube.[9]
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[9][10]
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[10]
-
Incubate for 10-15 minutes at room temperature, protected from light.[10]
-
Add 5 µL of Propidium Iodide (PI) or 7-AAD staining solution.[10]
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells[9]
-
III. Signaling Pathways and Experimental Workflows
3.1. Key Signaling Pathways in NKL Cells:
The cytotoxic function of NKL cells is regulated by a balance of signals from activating and inhibitory receptors. A key activating receptor is NKG2D.
Caption: NKG2D-mediated activation of NKL cells.
3.2. Experimental Workflow for Assessing a Novel Compound's Effect on NKL Cell Cytotoxicity:
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Characterization of a cell line, NKL, derived from an aggressive human natural killer cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Killer Cell-Based Therapies Targeting Cancer: Possible Strategies to Gain and Sustain Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Killer Cell Culture Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. CYTOTOXICITY OF ACTIVATED NATURAL KILLER CELLS AGAINST PEDIATRIC SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Preparation of NKL 22 Stock Solutions for Research Applications
Abstract
This document provides detailed protocols for the preparation of stock and working solutions of NKL 22, a potent and selective inhibitor of histone deacetylases (HDAC), for use in research settings. This compound, with a molecular weight of 325.4 g/mol , is a valuable tool for studying the roles of HDAC1 and HDAC3 in various biological processes, including gene transcription and the pathogenesis of diseases such as Huntington's disease.[1][2] The protocols outlined below ensure accurate and reproducible concentrations for in vitro experiments, with a focus on proper handling and storage to maintain compound integrity.
Introduction
This compound is a selective inhibitor of histone deacetylases, demonstrating potent activity against HDAC1 and HDAC3 with IC50 values of 199 nM and 69 nM, respectively.[1][2] It shows significantly lower activity against other HDAC isoforms such as HDAC2, 4, 5, 7, and 8.[1][2] This selectivity makes this compound a precise tool for investigating the specific functions of HDAC1 and HDAC3. Its mechanism of action involves the prevention of histone deacetylation, leading to a more open chromatin structure and altered gene expression. This has been shown to ameliorate disease phenotypes in preclinical models of Huntington's disease and increase frataxin protein levels in cellular models of Friedreich's ataxia.[2][3] Due to its poor solubility in aqueous solutions, a clear understanding of its properties and the use of an appropriate solvent are critical for reliable experimental outcomes.
Chemical Properties and Solubility
A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in experimental research.
| Property | Value | Reference |
| Molecular Formula | C19H23N3O2 | [2] |
| Molecular Weight | 325.4 g/mol | [1][2] |
| CAS Number | 537034-15-4 | [1] |
| Appearance | Solid powder | - |
| Solubility | Soluble in DMSO (100 mg/mL or 307.31 mM) | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (in Solvent) | -80°C for 2 years, -20°C for 1 year | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent due to the high solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Before opening, allow the this compound powder vial and the DMSO container to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh 3.254 mg of this compound. Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 325.4 g/mol * 1000 mg/g = 3.254 mg
-
Dissolution: Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. For a 10 mM solution with 3.254 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. If necessary, use a brief sonication in a water bath to aid dissolution.[2]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This is crucial to minimize freeze-thaw cycles, which can lead to compound degradation. Clearly label each aliquot with the compound name, concentration, date, and initials. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the 10 mM this compound stock solution to the final working concentration in cell culture medium. It is critical to keep the final DMSO concentration in the cell culture low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile, RNase/DNase-free microcentrifuge tubes or culture plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be beneficial to perform an intermediate dilution of the stock solution in sterile cell culture medium or a suitable buffer (e.g., PBS).
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%. Calculation (using C1V1 = C2V2): (10,000 µM) * V1 = (10 µM) * (1000 µL) V1 = 1 µL
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle swirling. Avoid vigorous vortexing that could damage cellular components in the medium.
-
Application: Immediately add the prepared working solution to your cell cultures.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits HDAC1/3, leading to histone acetylation and altered gene expression.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in culture medium | Low solubility in aqueous solution at high concentrations. | Ensure the final DMSO concentration is below 0.5%. Prepare working solutions by diluting the stock in pre-warmed medium and mix thoroughly. |
| Inconsistent experimental results | Degradation of this compound due to multiple freeze-thaw cycles. | Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Cell toxicity observed | High final DMSO concentration. | Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity. Reduce the final DMSO concentration if necessary. |
Safety Precautions
This compound is a research chemical and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. For research use only, not for human or veterinary use.
References
Preparation of NKL 22 Stock Solutions for Research Applications
Abstract
This document provides detailed protocols for the preparation of stock and working solutions of NKL 22, a potent and selective inhibitor of histone deacetylases (HDAC), for use in research settings. This compound, with a molecular weight of 325.4 g/mol , is a valuable tool for studying the roles of HDAC1 and HDAC3 in various biological processes, including gene transcription and the pathogenesis of diseases such as Huntington's disease.[1][2] The protocols outlined below ensure accurate and reproducible concentrations for in vitro experiments, with a focus on proper handling and storage to maintain compound integrity.
Introduction
This compound is a selective inhibitor of histone deacetylases, demonstrating potent activity against HDAC1 and HDAC3 with IC50 values of 199 nM and 69 nM, respectively.[1][2] It shows significantly lower activity against other HDAC isoforms such as HDAC2, 4, 5, 7, and 8.[1][2] This selectivity makes this compound a precise tool for investigating the specific functions of HDAC1 and HDAC3. Its mechanism of action involves the prevention of histone deacetylation, leading to a more open chromatin structure and altered gene expression. This has been shown to ameliorate disease phenotypes in preclinical models of Huntington's disease and increase frataxin protein levels in cellular models of Friedreich's ataxia.[2][3] Due to its poor solubility in aqueous solutions, a clear understanding of its properties and the use of an appropriate solvent are critical for reliable experimental outcomes.
Chemical Properties and Solubility
A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in experimental research.
| Property | Value | Reference |
| Molecular Formula | C19H23N3O2 | [2] |
| Molecular Weight | 325.4 g/mol | [1][2] |
| CAS Number | 537034-15-4 | [1] |
| Appearance | Solid powder | - |
| Solubility | Soluble in DMSO (100 mg/mL or 307.31 mM) | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (in Solvent) | -80°C for 2 years, -20°C for 1 year | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent due to the high solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Before opening, allow the this compound powder vial and the DMSO container to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh 3.254 mg of this compound. Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 325.4 g/mol * 1000 mg/g = 3.254 mg
-
Dissolution: Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. For a 10 mM solution with 3.254 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. If necessary, use a brief sonication in a water bath to aid dissolution.[2]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This is crucial to minimize freeze-thaw cycles, which can lead to compound degradation. Clearly label each aliquot with the compound name, concentration, date, and initials. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the 10 mM this compound stock solution to the final working concentration in cell culture medium. It is critical to keep the final DMSO concentration in the cell culture low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile, RNase/DNase-free microcentrifuge tubes or culture plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be beneficial to perform an intermediate dilution of the stock solution in sterile cell culture medium or a suitable buffer (e.g., PBS).
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%. Calculation (using C1V1 = C2V2): (10,000 µM) * V1 = (10 µM) * (1000 µL) V1 = 1 µL
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle swirling. Avoid vigorous vortexing that could damage cellular components in the medium.
-
Application: Immediately add the prepared working solution to your cell cultures.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits HDAC1/3, leading to histone acetylation and altered gene expression.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in culture medium | Low solubility in aqueous solution at high concentrations. | Ensure the final DMSO concentration is below 0.5%. Prepare working solutions by diluting the stock in pre-warmed medium and mix thoroughly. |
| Inconsistent experimental results | Degradation of this compound due to multiple freeze-thaw cycles. | Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Cell toxicity observed | High final DMSO concentration. | Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity. Reduce the final DMSO concentration if necessary. |
Safety Precautions
This compound is a research chemical and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. For research use only, not for human or veterinary use.
References
Application Notes and Protocols: Sirolimus (Rapamycin) in Huntington's Disease Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "NKL 22" did not yield any relevant results in the context of Huntington's disease research. Therefore, these application notes focus on a well-documented therapeutic agent, Sirolimus (Rapamycin) , which has been investigated for its potential in treating Huntington's disease through the modulation of autophagy.
Introduction
Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by the accumulation of mutant huntingtin (mHTT) protein aggregates. One promising therapeutic strategy is the enhancement of cellular clearance mechanisms, such as autophagy, to reduce the levels of toxic mHTT. Sirolimus (Rapamycin) is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a key negative regulator of autophagy.[1][2] By inhibiting mTOR, rapamycin can induce autophagy, thereby promoting the degradation of mHTT aggregates.[1] These notes provide an overview of the application of Sirolimus (Rapamycin) in preclinical mouse models of Huntington's disease, including quantitative data on its efficacy, detailed experimental protocols, and visualization of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of Sirolimus (Rapamycin) and its analogs in various Huntington's disease mouse models.
Table 1: Effects of Sirolimus (Rapamycin) on Motor Function and Survival in HD Mouse Models
| Mouse Model | Treatment | Dosage & Administration | Key Findings | Reference |
| R6/2 | CCI-779 (Rapamycin analog) | Not specified | Improved performance in four different behavioral tasks. | |
| HD-N171-82Q | Rapamycin | Not specified | Protected against neurodegeneration. | [3] |
| C57BL/6 (wild-type) | Rapamycin | 8 mg/kg/day (IP) for 3 months | 16% increase in overall median lifespan in males. | [4] |
| Genetically heterogeneous mice | Rapamycin | 14 ppm in diet (~2.24 mg/kg/day) | 10% increase in median age in males and 18% in females. | [5] |
Table 2: Effects of Sirolimus (Rapamycin) on Mutant Huntingtin (mHTT) Aggregates
| Mouse Model | Treatment | Dosage & Administration | Key Findings | Reference |
| R6/2 | CCI-779 (Rapamycin analog) | Not specified | Decreased mHTT aggregate formation. | |
| YAC128 | AAV2/1-miRNA-Htt | 2 µl intracranial injection | Significant reduction in the number of EM48-positive Htt aggregates in the striatum. | [6] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of Sirolimus (Rapamycin) in the R6/2 Mouse Model of Huntington's Disease
This protocol describes the preparation and administration of Sirolimus (Rapamycin) for in vivo studies in the R6/2 mouse model, a widely used transgenic model that exhibits a rapid and progressive HD-like phenotype.[7]
Materials:
-
Sirolimus (Rapamycin) powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
-
R6/2 transgenic mice and wild-type littermate controls
Procedure:
-
Preparation of Rapamycin Stock Solution:
-
Prepare a stock solution of rapamycin by dissolving it in 100% DMSO to a concentration of 10-50 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Preparation of Injection Solution:
-
On the day of injection, thaw an aliquot of the rapamycin stock solution.
-
Dilute the stock solution in sterile PBS to the final desired concentration. For example, to achieve a dose of 2.5 mg/kg body weight, the appropriate volume of the stock solution is added to 200 µL of PBS for injection.[8]
-
Prepare a vehicle control solution with the same final concentration of DMSO in PBS.
-
-
Animal Dosing:
-
Treatment can be initiated at a pre-symptomatic stage (e.g., 4-5 weeks of age) in R6/2 mice.
-
Administer the prepared rapamycin solution or vehicle control via intraperitoneal (IP) injection.
-
Injections are typically performed daily or every other day for a specified duration (e.g., up to 14 days or longer-term studies).[8]
-
-
Behavioral and Pathological Analysis:
-
Motor Function: Assess motor coordination and balance using the accelerating rotarod test.[9]
-
Perform baseline testing before the initiation of treatment.
-
Conduct weekly or bi-weekly rotarod tests throughout the treatment period.
-
The latency to fall from the rotating rod is recorded and averaged over multiple trials.[10]
-
-
Survival Analysis: Monitor mice daily and record the date of death or euthanasia when moribund criteria are met.
-
Immunohistochemistry for mHTT Aggregates:
-
At the end of the study, perfuse mice and collect brain tissue.
-
Prepare brain sections and perform immunohistochemistry using antibodies specific for mHTT aggregates (e.g., EM48).
-
Quantify the number and size of aggregates in specific brain regions (e.g., striatum and cortex).
-
-
Visualizations
Signaling Pathway
Caption: mTOR signaling pathway in Huntington's disease.
Experimental Workflow
Caption: Experimental workflow for Sirolimus in HD mouse models.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silencing Mutant Huntingtin by Adeno-Associated Virus-Mediated RNA Interference Ameliorates Disease Manifestations in the YAC128 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of N-terminal mutant huntingtin in mouse and monkey models implicated as a pathogenic mechanism in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.4. Rapamycin administration [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Sirolimus (Rapamycin) in Huntington's Disease Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "NKL 22" did not yield any relevant results in the context of Huntington's disease research. Therefore, these application notes focus on a well-documented therapeutic agent, Sirolimus (Rapamycin) , which has been investigated for its potential in treating Huntington's disease through the modulation of autophagy.
Introduction
Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by the accumulation of mutant huntingtin (mHTT) protein aggregates. One promising therapeutic strategy is the enhancement of cellular clearance mechanisms, such as autophagy, to reduce the levels of toxic mHTT. Sirolimus (Rapamycin) is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a key negative regulator of autophagy.[1][2] By inhibiting mTOR, rapamycin can induce autophagy, thereby promoting the degradation of mHTT aggregates.[1] These notes provide an overview of the application of Sirolimus (Rapamycin) in preclinical mouse models of Huntington's disease, including quantitative data on its efficacy, detailed experimental protocols, and visualization of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of Sirolimus (Rapamycin) and its analogs in various Huntington's disease mouse models.
Table 1: Effects of Sirolimus (Rapamycin) on Motor Function and Survival in HD Mouse Models
| Mouse Model | Treatment | Dosage & Administration | Key Findings | Reference |
| R6/2 | CCI-779 (Rapamycin analog) | Not specified | Improved performance in four different behavioral tasks. | |
| HD-N171-82Q | Rapamycin | Not specified | Protected against neurodegeneration. | [3] |
| C57BL/6 (wild-type) | Rapamycin | 8 mg/kg/day (IP) for 3 months | 16% increase in overall median lifespan in males. | [4] |
| Genetically heterogeneous mice | Rapamycin | 14 ppm in diet (~2.24 mg/kg/day) | 10% increase in median age in males and 18% in females. | [5] |
Table 2: Effects of Sirolimus (Rapamycin) on Mutant Huntingtin (mHTT) Aggregates
| Mouse Model | Treatment | Dosage & Administration | Key Findings | Reference |
| R6/2 | CCI-779 (Rapamycin analog) | Not specified | Decreased mHTT aggregate formation. | |
| YAC128 | AAV2/1-miRNA-Htt | 2 µl intracranial injection | Significant reduction in the number of EM48-positive Htt aggregates in the striatum. | [6] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of Sirolimus (Rapamycin) in the R6/2 Mouse Model of Huntington's Disease
This protocol describes the preparation and administration of Sirolimus (Rapamycin) for in vivo studies in the R6/2 mouse model, a widely used transgenic model that exhibits a rapid and progressive HD-like phenotype.[7]
Materials:
-
Sirolimus (Rapamycin) powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
-
R6/2 transgenic mice and wild-type littermate controls
Procedure:
-
Preparation of Rapamycin Stock Solution:
-
Prepare a stock solution of rapamycin by dissolving it in 100% DMSO to a concentration of 10-50 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Preparation of Injection Solution:
-
On the day of injection, thaw an aliquot of the rapamycin stock solution.
-
Dilute the stock solution in sterile PBS to the final desired concentration. For example, to achieve a dose of 2.5 mg/kg body weight, the appropriate volume of the stock solution is added to 200 µL of PBS for injection.[8]
-
Prepare a vehicle control solution with the same final concentration of DMSO in PBS.
-
-
Animal Dosing:
-
Treatment can be initiated at a pre-symptomatic stage (e.g., 4-5 weeks of age) in R6/2 mice.
-
Administer the prepared rapamycin solution or vehicle control via intraperitoneal (IP) injection.
-
Injections are typically performed daily or every other day for a specified duration (e.g., up to 14 days or longer-term studies).[8]
-
-
Behavioral and Pathological Analysis:
-
Motor Function: Assess motor coordination and balance using the accelerating rotarod test.[9]
-
Perform baseline testing before the initiation of treatment.
-
Conduct weekly or bi-weekly rotarod tests throughout the treatment period.
-
The latency to fall from the rotating rod is recorded and averaged over multiple trials.[10]
-
-
Survival Analysis: Monitor mice daily and record the date of death or euthanasia when moribund criteria are met.
-
Immunohistochemistry for mHTT Aggregates:
-
At the end of the study, perfuse mice and collect brain tissue.
-
Prepare brain sections and perform immunohistochemistry using antibodies specific for mHTT aggregates (e.g., EM48).
-
Quantify the number and size of aggregates in specific brain regions (e.g., striatum and cortex).
-
-
Visualizations
Signaling Pathway
Caption: mTOR signaling pathway in Huntington's disease.
Experimental Workflow
Caption: Experimental workflow for Sirolimus in HD mouse models.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silencing Mutant Huntingtin by Adeno-Associated Virus-Mediated RNA Interference Ameliorates Disease Manifestations in the YAC128 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of N-terminal mutant huntingtin in mouse and monkey models implicated as a pathogenic mechanism in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.4. Rapamycin administration [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Modulating Frataxin Gene Expression in Friedreich's Ataxia Lymphocytes with Histone Deacetylase Inhibitors
A Note on the Topic: Initial searches for "NKL 22" in the context of gene expression analysis in Friedreich's Ataxia (FRDA) lymphocytes did not yield specific results, suggesting it may be a proprietary, pre-clinical compound, or not a standard designation. This document focuses on a well-researched and clinically relevant class of compounds for this application: Histone Deacetylase Inhibitors (HDACis) .
Introduction
Friedreich's ataxia (FRDA) is an autosomal recessive neurodegenerative disease characterized by progressively debilitating symptoms.[1] The molecular basis of FRDA is typically a GAA trinucleotide repeat expansion in the first intron of the frataxin (FXN) gene.[2][3] This expansion leads to transcriptional silencing of FXN through the formation of a heterochromatin-like state, characterized by histone modifications such as deacetylation and methylation.[4][5] The resulting deficiency in the mitochondrial protein frataxin impairs iron-sulfur cluster biogenesis, leading to mitochondrial dysfunction and oxidative stress.[6]
Since the FXN protein-coding sequence remains intact in most patients, a promising therapeutic strategy is to reactivate the silenced gene.[3] Histone deacetylase inhibitors (HDACis) are a class of small molecules that have shown significant promise in this area. By inhibiting HDAC enzymes, these compounds prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure that is permissive for transcription.[4] Specifically, certain classes of HDACis have been shown to reverse the epigenetic silencing at the FXN locus, thereby increasing FXN mRNA and frataxin protein levels in cells derived from FRDA patients, including lymphocytes.[2][7]
Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, offer a readily accessible cell source for evaluating the efficacy of potential therapeutics and for use as biomarkers of drug activity.[8][9] These application notes provide an overview, quantitative data, and detailed protocols for the use of HDACis in modulating FXN gene expression in FRDA lymphocytes for research and drug development purposes.
Mechanism of Action of HDAC Inhibitors in FRDA
The expanded GAA repeat in the FXN gene induces a condensed chromatin structure (heterochromatin), which physically blocks the transcriptional machinery from accessing the gene. This silencing is associated with the deacetylation of histones H3 and H4.[4][6] HDAC inhibitors counteract this process. By blocking the action of histone deacetylases, particularly class I HDACs, these compounds increase the acetylation of lysine residues on histone tails.[2][7] This neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone. The result is a more open chromatin conformation (euchromatin) around the FXN gene, allowing for the binding of transcription factors and RNA polymerase, leading to the restoration of FXN gene expression.[4]
Data Presentation: Efficacy of HDAC Inhibitors
The following tables summarize quantitative data from studies using various HDAC inhibitors to treat cells from FRDA patients. The data demonstrate the fold-increase in FXN mRNA and frataxin protein levels.
Table 1: Effect of HDAC Inhibitor RG2833 on FXN mRNA Expression in FRDA Patient PBMCs (Data summarized from a study treating PBMCs from 47 FRDA patients for 48 hours)[8]
| RG2833 Concentration (µM) | Average Fold Change in FXN mRNA (vs. Vehicle) |
| 1.0 | ~1.5 |
| 2.5 | ~1.8 |
| 5.0 | ~2.0 |
| 10.0 | ~2.2 |
Note: A fold change of ≥1.3 was considered statistically significant in the source study.[10]
Table 2: Efficacy of Various HDAC Inhibitors on FXN Expression in FRDA Patient-Derived Cells (Data compiled from studies on FRDA patient-derived neural progenitor cells (NPCs) and neuronal cells)[11][12]
| HDAC Inhibitor | Concentration (µM) | Cell Type | Fold Increase in FXN mRNA | Fold Increase in Frataxin Protein |
| RG109 | 10 | NPCs | ~1.5 | Not specified |
| CI994 | 10 | NPCs | ~1.8 | ~2.0 |
| Mocetinostat | 10 | NPCs | ~2.5 | ~2.5 |
| Entinostat | 10 | NPCs | ~2.5 | ~2.5 |
| UF 010 | 10 | NPCs | ~1.5 | ~1.5 |
Note: Treatment duration was 48 hours for mRNA and protein analysis. Results showed variability between cell lines but consistently demonstrated an increase in FXN expression.[11][12]
Experimental Protocols
Protocol 1: Isolation and Culture of PBMCs from Whole Blood
This protocol outlines the standard procedure for isolating Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes, from whole blood samples obtained from FRDA patients.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.
-
Slowly overlay the diluted blood sample onto the Ficoll-Paque layer, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the buffy coat.
-
Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 15 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a total volume of 10 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of PBS for a second wash. Centrifuge again under the same conditions.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Seed the cells in a culture plate at the desired density for subsequent experiments.
Protocol 2: Treatment of FRDA PBMCs with HDAC Inhibitors
This protocol describes the in vitro treatment of isolated PBMCs with an HDAC inhibitor to assess its effect on FXN gene expression.
Materials:
-
Isolated FRDA PBMCs in culture (from Protocol 1)
-
HDAC inhibitor stock solution (e.g., RG2833 dissolved in DMSO)
-
Vehicle control (e.g., DMSO)
-
Complete RPMI-1640 medium
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate the isolated PBMCs at a consistent density (e.g., 1 x 10^6 cells/mL) in a multi-well plate.
-
Prepare serial dilutions of the HDAC inhibitor (e.g., RG2833 at 1, 2.5, 5, and 10 µM) in complete culture medium. Also, prepare a vehicle control medium containing the same concentration of DMSO as the highest drug concentration.
-
Add the prepared media with HDACi or vehicle control to the appropriate wells. Ensure each condition is performed in triplicate.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
After the incubation period, harvest the cells for RNA or protein extraction.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol details the quantification of FXN mRNA from HDACi-treated PBMCs using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
HDACi-treated and control PBMCs
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for FXN and a reference gene (e.g., GAPDH)
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cell pellets according to the manufacturer's protocol of the chosen RNA extraction kit. Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of total RNA (e.g., 500 ng) using a reverse transcription kit as per the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a master mix for each gene (FXN and the reference gene) containing qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add an equal amount of diluted cDNA to each well.
-
Include a No Template Control (NTC) for each primer set.
-
-
qPCR Run: Perform the qPCR run on a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for FXN and the reference gene for each sample.
-
Normalize the FXN Ct values to the reference gene Ct values (ΔCt = Ct_FXN - Ct_Reference).
-
Calculate the change relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_Treated - ΔCt_Control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Visualizations
References
- 1. Peripheral blood gene expression reveals an inflammatory transcriptomic signature in Friedreich’s ataxia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating HDAC inhibitors in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. friedreichsataxianews.com [friedreichsataxianews.com]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. escholarship.org [escholarship.org]
- 7. Translating HDAC inhibitors in Friedrich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A gene expression phenotype in lymphocytes from Friedreich ataxia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Frontiers | Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System [frontiersin.org]
- 12. Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Modulating Frataxin Gene Expression in Friedreich's Ataxia Lymphocytes with Histone Deacetylase Inhibitors
A Note on the Topic: Initial searches for "NKL 22" in the context of gene expression analysis in Friedreich's Ataxia (FRDA) lymphocytes did not yield specific results, suggesting it may be a proprietary, pre-clinical compound, or not a standard designation. This document focuses on a well-researched and clinically relevant class of compounds for this application: Histone Deacetylase Inhibitors (HDACis) .
Introduction
Friedreich's ataxia (FRDA) is an autosomal recessive neurodegenerative disease characterized by progressively debilitating symptoms.[1] The molecular basis of FRDA is typically a GAA trinucleotide repeat expansion in the first intron of the frataxin (FXN) gene.[2][3] This expansion leads to transcriptional silencing of FXN through the formation of a heterochromatin-like state, characterized by histone modifications such as deacetylation and methylation.[4][5] The resulting deficiency in the mitochondrial protein frataxin impairs iron-sulfur cluster biogenesis, leading to mitochondrial dysfunction and oxidative stress.[6]
Since the FXN protein-coding sequence remains intact in most patients, a promising therapeutic strategy is to reactivate the silenced gene.[3] Histone deacetylase inhibitors (HDACis) are a class of small molecules that have shown significant promise in this area. By inhibiting HDAC enzymes, these compounds prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure that is permissive for transcription.[4] Specifically, certain classes of HDACis have been shown to reverse the epigenetic silencing at the FXN locus, thereby increasing FXN mRNA and frataxin protein levels in cells derived from FRDA patients, including lymphocytes.[2][7]
Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, offer a readily accessible cell source for evaluating the efficacy of potential therapeutics and for use as biomarkers of drug activity.[8][9] These application notes provide an overview, quantitative data, and detailed protocols for the use of HDACis in modulating FXN gene expression in FRDA lymphocytes for research and drug development purposes.
Mechanism of Action of HDAC Inhibitors in FRDA
The expanded GAA repeat in the FXN gene induces a condensed chromatin structure (heterochromatin), which physically blocks the transcriptional machinery from accessing the gene. This silencing is associated with the deacetylation of histones H3 and H4.[4][6] HDAC inhibitors counteract this process. By blocking the action of histone deacetylases, particularly class I HDACs, these compounds increase the acetylation of lysine residues on histone tails.[2][7] This neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone. The result is a more open chromatin conformation (euchromatin) around the FXN gene, allowing for the binding of transcription factors and RNA polymerase, leading to the restoration of FXN gene expression.[4]
Data Presentation: Efficacy of HDAC Inhibitors
The following tables summarize quantitative data from studies using various HDAC inhibitors to treat cells from FRDA patients. The data demonstrate the fold-increase in FXN mRNA and frataxin protein levels.
Table 1: Effect of HDAC Inhibitor RG2833 on FXN mRNA Expression in FRDA Patient PBMCs (Data summarized from a study treating PBMCs from 47 FRDA patients for 48 hours)[8]
| RG2833 Concentration (µM) | Average Fold Change in FXN mRNA (vs. Vehicle) |
| 1.0 | ~1.5 |
| 2.5 | ~1.8 |
| 5.0 | ~2.0 |
| 10.0 | ~2.2 |
Note: A fold change of ≥1.3 was considered statistically significant in the source study.[10]
Table 2: Efficacy of Various HDAC Inhibitors on FXN Expression in FRDA Patient-Derived Cells (Data compiled from studies on FRDA patient-derived neural progenitor cells (NPCs) and neuronal cells)[11][12]
| HDAC Inhibitor | Concentration (µM) | Cell Type | Fold Increase in FXN mRNA | Fold Increase in Frataxin Protein |
| RG109 | 10 | NPCs | ~1.5 | Not specified |
| CI994 | 10 | NPCs | ~1.8 | ~2.0 |
| Mocetinostat | 10 | NPCs | ~2.5 | ~2.5 |
| Entinostat | 10 | NPCs | ~2.5 | ~2.5 |
| UF 010 | 10 | NPCs | ~1.5 | ~1.5 |
Note: Treatment duration was 48 hours for mRNA and protein analysis. Results showed variability between cell lines but consistently demonstrated an increase in FXN expression.[11][12]
Experimental Protocols
Protocol 1: Isolation and Culture of PBMCs from Whole Blood
This protocol outlines the standard procedure for isolating Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes, from whole blood samples obtained from FRDA patients.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.
-
Slowly overlay the diluted blood sample onto the Ficoll-Paque layer, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the buffy coat.
-
Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 15 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a total volume of 10 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of PBS for a second wash. Centrifuge again under the same conditions.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Seed the cells in a culture plate at the desired density for subsequent experiments.
Protocol 2: Treatment of FRDA PBMCs with HDAC Inhibitors
This protocol describes the in vitro treatment of isolated PBMCs with an HDAC inhibitor to assess its effect on FXN gene expression.
Materials:
-
Isolated FRDA PBMCs in culture (from Protocol 1)
-
HDAC inhibitor stock solution (e.g., RG2833 dissolved in DMSO)
-
Vehicle control (e.g., DMSO)
-
Complete RPMI-1640 medium
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate the isolated PBMCs at a consistent density (e.g., 1 x 10^6 cells/mL) in a multi-well plate.
-
Prepare serial dilutions of the HDAC inhibitor (e.g., RG2833 at 1, 2.5, 5, and 10 µM) in complete culture medium. Also, prepare a vehicle control medium containing the same concentration of DMSO as the highest drug concentration.
-
Add the prepared media with HDACi or vehicle control to the appropriate wells. Ensure each condition is performed in triplicate.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
After the incubation period, harvest the cells for RNA or protein extraction.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol details the quantification of FXN mRNA from HDACi-treated PBMCs using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
HDACi-treated and control PBMCs
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for FXN and a reference gene (e.g., GAPDH)
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cell pellets according to the manufacturer's protocol of the chosen RNA extraction kit. Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of total RNA (e.g., 500 ng) using a reverse transcription kit as per the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a master mix for each gene (FXN and the reference gene) containing qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add an equal amount of diluted cDNA to each well.
-
Include a No Template Control (NTC) for each primer set.
-
-
qPCR Run: Perform the qPCR run on a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for FXN and the reference gene for each sample.
-
Normalize the FXN Ct values to the reference gene Ct values (ΔCt = Ct_FXN - Ct_Reference).
-
Calculate the change relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_Treated - ΔCt_Control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Visualizations
References
- 1. Peripheral blood gene expression reveals an inflammatory transcriptomic signature in Friedreich’s ataxia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating HDAC inhibitors in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. friedreichsataxianews.com [friedreichsataxianews.com]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. escholarship.org [escholarship.org]
- 7. Translating HDAC inhibitors in Friedrich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A gene expression phenotype in lymphocytes from Friedreich ataxia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Frontiers | Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System [frontiersin.org]
- 12. Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of NKL 22
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of NKL 22, a therapeutic agent under investigation. The following protocols are designed for preclinical assessment using established rodent models, particularly xenograft models, which are widely used for screening anticancer agents.[1][2] The methodologies described herein cover the essential steps from animal model selection and tumor implantation to drug administration, efficacy evaluation, and data analysis. The primary goal of these studies is to determine the therapeutic potential of this compound by assessing its ability to inhibit tumor growth and to establish a preliminary safety profile.[3][4] The successful execution of these protocols will provide critical data to support further clinical development of this compound.
Signaling Pathway of Interest
Caption: Proposed signaling pathway for this compound action.
Materials and Methods
Cell Lines and Culture
-
Appropriate human cancer cell lines (e.g., MDA-MB-231 for breast cancer, LS174T for colon cancer)[4]
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA for cell detachment.
-
Phosphate Buffered Saline (PBS).
Animals
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull (NSG) or nude mice), 6-8 weeks old, female. The choice of strain may depend on the tumor model.
-
All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Reagents
-
This compound (therapeutic agent).
-
Vehicle control (formulation buffer for this compound).
-
Positive control (standard-of-care chemotherapeutic agent for the specific cancer type).[4]
-
Matrigel or Cultrex BME for subcutaneous injections to improve tumor take and growth.[5]
-
Anesthetic (e.g., isoflurane).
-
Calipers for tumor measurement.
Experimental Protocols
Xenograft Tumor Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model, a commonly used method for in vivo anticancer drug screening.[1][2]
-
Cell Preparation: Culture the selected cancer cell line to approximately 80% confluency.[5] Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 to 1 x 107 cells/mL.[6] Perform a trypan blue exclusion test to ensure cell viability is above 90%.[5]
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor the mice for tumor appearance. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).[7] Typically, each group should consist of 5-10 mice.[7]
Drug Administration and Monitoring
-
Dosing: Administer this compound, vehicle, and positive control to the respective groups based on the predetermined dosing schedule and route of administration (e.g., intravenous, intraperitoneal, or oral). The dosing regimen should be based on prior dose-range finding studies to determine the maximum tolerated dose (MTD).[4]
-
Monitoring:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity. A body weight loss of more than 20% may be an indicator of severe toxicity.[4]
-
Clinical Observations: Observe the mice daily for any changes in behavior, appearance, or other signs of distress.
-
Endpoint Analysis
-
Study Termination: The study can be terminated when the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm3) or after a specific treatment duration.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. The weight of the excised tumors can be recorded. A portion of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., Western blot, PCR) to investigate the mechanism of action.
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.
-
Statistical Analysis: Use appropriate statistical methods, such as ANOVA with post-hoc tests, to determine the significance of the differences in tumor volume and body weight between the treatment and control groups.[4] Kaplan-Meier analysis can be used for survival studies.[4]
-
Experimental Workflow
Caption: General workflow for in vivo efficacy assessment.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the in vivo efficacy study.
Table 1: Mean Tumor Volume Over Time
| Day | Vehicle Control (mm³) | This compound (Low Dose) (mm³) | This compound (High Dose) (mm³) | Positive Control (mm³) |
| 0 | 120 ± 15 | 122 ± 18 | 121 ± 16 | 119 ± 14 |
| 4 | 250 ± 30 | 230 ± 25 | 210 ± 22 | 180 ± 20 |
| 8 | 510 ± 55 | 400 ± 45 | 310 ± 35 | 250 ± 28 |
| 12 | 850 ± 90 | 600 ± 70 | 420 ± 50 | 310 ± 36 |
| 16 | 1300 ± 140 | 850 ± 95 | 550 ± 60 | 380 ± 42 |
| 20 | 1800 ± 200 | 1100 ± 120 | 700 ± 80 | 450 ± 50 |
Data are presented as mean ± SEM.
Table 2: Body Weight Changes
| Day | Vehicle Control (% Change) | This compound (Low Dose) (% Change) | This compound (High Dose) (% Change) | Positive Control (% Change) |
| 0 | 0 | 0 | 0 | 0 |
| 4 | +1.2 | +1.0 | +0.8 | -0.5 |
| 8 | +2.5 | +2.1 | +1.5 | -1.8 |
| 12 | +3.8 | +3.0 | +2.2 | -3.5 |
| 16 | +5.0 | +4.2 | +3.1 | -5.0 |
| 20 | +6.1 | +5.3 | +4.0 | -6.8 |
Data are presented as the mean percentage change from baseline body weight.
Table 3: Summary of Efficacy and Toxicity Endpoints
| Group | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1800 ± 200 | - | +6.1 |
| This compound (Low Dose) | 1100 ± 120 | 38.9 | +5.3 |
| This compound (High Dose) | 700 ± 80 | 61.1 | +4.0 |
| Positive Control | 450 ± 50 | 75.0 | -6.8 |
TGI is calculated at the end of the study relative to the vehicle control group.
References
- 1. ijpbs.com [ijpbs.com]
- 2. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Application Notes and Protocols for In Vivo Efficacy Assessment of NKL 22
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of NKL 22, a therapeutic agent under investigation. The following protocols are designed for preclinical assessment using established rodent models, particularly xenograft models, which are widely used for screening anticancer agents.[1][2] The methodologies described herein cover the essential steps from animal model selection and tumor implantation to drug administration, efficacy evaluation, and data analysis. The primary goal of these studies is to determine the therapeutic potential of this compound by assessing its ability to inhibit tumor growth and to establish a preliminary safety profile.[3][4] The successful execution of these protocols will provide critical data to support further clinical development of this compound.
Signaling Pathway of Interest
Caption: Proposed signaling pathway for this compound action.
Materials and Methods
Cell Lines and Culture
-
Appropriate human cancer cell lines (e.g., MDA-MB-231 for breast cancer, LS174T for colon cancer)[4]
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA for cell detachment.
-
Phosphate Buffered Saline (PBS).
Animals
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull (NSG) or nude mice), 6-8 weeks old, female. The choice of strain may depend on the tumor model.
-
All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Reagents
-
This compound (therapeutic agent).
-
Vehicle control (formulation buffer for this compound).
-
Positive control (standard-of-care chemotherapeutic agent for the specific cancer type).[4]
-
Matrigel or Cultrex BME for subcutaneous injections to improve tumor take and growth.[5]
-
Anesthetic (e.g., isoflurane).
-
Calipers for tumor measurement.
Experimental Protocols
Xenograft Tumor Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model, a commonly used method for in vivo anticancer drug screening.[1][2]
-
Cell Preparation: Culture the selected cancer cell line to approximately 80% confluency.[5] Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 to 1 x 107 cells/mL.[6] Perform a trypan blue exclusion test to ensure cell viability is above 90%.[5]
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor the mice for tumor appearance. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).[7] Typically, each group should consist of 5-10 mice.[7]
Drug Administration and Monitoring
-
Dosing: Administer this compound, vehicle, and positive control to the respective groups based on the predetermined dosing schedule and route of administration (e.g., intravenous, intraperitoneal, or oral). The dosing regimen should be based on prior dose-range finding studies to determine the maximum tolerated dose (MTD).[4]
-
Monitoring:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity. A body weight loss of more than 20% may be an indicator of severe toxicity.[4]
-
Clinical Observations: Observe the mice daily for any changes in behavior, appearance, or other signs of distress.
-
Endpoint Analysis
-
Study Termination: The study can be terminated when the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm3) or after a specific treatment duration.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. The weight of the excised tumors can be recorded. A portion of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., Western blot, PCR) to investigate the mechanism of action.
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.
-
Statistical Analysis: Use appropriate statistical methods, such as ANOVA with post-hoc tests, to determine the significance of the differences in tumor volume and body weight between the treatment and control groups.[4] Kaplan-Meier analysis can be used for survival studies.[4]
-
Experimental Workflow
Caption: General workflow for in vivo efficacy assessment.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the in vivo efficacy study.
Table 1: Mean Tumor Volume Over Time
| Day | Vehicle Control (mm³) | This compound (Low Dose) (mm³) | This compound (High Dose) (mm³) | Positive Control (mm³) |
| 0 | 120 ± 15 | 122 ± 18 | 121 ± 16 | 119 ± 14 |
| 4 | 250 ± 30 | 230 ± 25 | 210 ± 22 | 180 ± 20 |
| 8 | 510 ± 55 | 400 ± 45 | 310 ± 35 | 250 ± 28 |
| 12 | 850 ± 90 | 600 ± 70 | 420 ± 50 | 310 ± 36 |
| 16 | 1300 ± 140 | 850 ± 95 | 550 ± 60 | 380 ± 42 |
| 20 | 1800 ± 200 | 1100 ± 120 | 700 ± 80 | 450 ± 50 |
Data are presented as mean ± SEM.
Table 2: Body Weight Changes
| Day | Vehicle Control (% Change) | This compound (Low Dose) (% Change) | This compound (High Dose) (% Change) | Positive Control (% Change) |
| 0 | 0 | 0 | 0 | 0 |
| 4 | +1.2 | +1.0 | +0.8 | -0.5 |
| 8 | +2.5 | +2.1 | +1.5 | -1.8 |
| 12 | +3.8 | +3.0 | +2.2 | -3.5 |
| 16 | +5.0 | +4.2 | +3.1 | -5.0 |
| 20 | +6.1 | +5.3 | +4.0 | -6.8 |
Data are presented as the mean percentage change from baseline body weight.
Table 3: Summary of Efficacy and Toxicity Endpoints
| Group | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1800 ± 200 | - | +6.1 |
| This compound (Low Dose) | 1100 ± 120 | 38.9 | +5.3 |
| This compound (High Dose) | 700 ± 80 | 61.1 | +4.0 |
| Positive Control | 450 ± 50 | 75.0 | -6.8 |
TGI is calculated at the end of the study relative to the vehicle control group.
References
- 1. ijpbs.com [ijpbs.com]
- 2. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
NKL 22 treatment for primary neuronal cultures
Application Note: NKL 22 Treatment for Primary Neuronal Cultures
For Research Use Only.
Introduction
Primary neuronal cultures are indispensable tools in neuroscience, providing a crucial in vitro system for studying neuronal development, function, and pathology.[1][2] These cultures allow for detailed investigation into the molecular mechanisms underlying neurodegenerative diseases and serve as a primary platform for screening potential neuroprotective compounds.[3][4] this compound is a novel, potent small molecule designed to provide robust neuroprotection against a variety of cellular stressors. The primary mechanism of action for this compound is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][6] This pathway is a central regulator of neuronal survival, promoting anti-apoptotic processes and supporting overall neuronal health.[7] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to assess its neuroprotective and neuro-regenerative properties.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on primary rat cortical neurons subjected to glutamate-induced excitotoxicity.
Table 1: Effect of this compound on Neuronal Viability
| This compound Concentration (nM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 48.2 | ± 3.5 |
| 1 | 55.7 | ± 4.1 |
| 10 | 72.1 | ± 5.3 |
| 100 | 91.4 | ± 4.8 |
| 1000 | 93.2 | ± 3.9 |
Neuronal viability was assessed 24 hours post-glutamate insult using an MTT assay. Data are presented as mean ± SD, n=6.
Table 2: Inhibition of Apoptosis by this compound
| This compound Concentration (nM) | Relative Caspase-3 Activity (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 8.2 |
| 1 | 85.3 | ± 7.5 |
| 10 | 54.6 | ± 6.1 |
| 100 | 28.9 | ± 5.5 |
| 1000 | 25.1 | ± 4.9 |
Caspase-3 activity, a key marker of apoptosis, was measured 12 hours post-glutamate insult. Data are normalized to the vehicle-treated group and presented as mean ± SD, n=6.
Table 3: this compound Promotes Neurite Outgrowth
| This compound Concentration (nM) | Average Neurite Length (µm) | Standard Deviation |
| 0 (Control) | 112.4 | ± 12.5 |
| 1 | 125.8 | ± 14.1 |
| 10 | 158.2 | ± 15.3 |
| 100 | 195.6 | ± 18.7 |
| 1000 | 201.3 | ± 17.9 |
Primary neurons were treated with this compound for 72 hours. Neurite length was quantified by immunofluorescence staining for βIII-tubulin. Data are presented as mean ± SD, n=100 neurons per condition.
Signaling Pathways and Experimental Workflow
Caption: this compound activates the PI3K/Akt pathway, promoting neuronal survival.
Caption: Workflow for assessing this compound's neuroprotective effects.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary neurons from embryonic day 18 (E18) rat cortices.[4]
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Dissection Buffer: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Digestion Solution: Papain (20 units/mL) and DNase I (100 µg/mL) in HBSS
-
Plating Medium: Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.[3]
-
Culture plates/coverslips coated with Poly-D-Lysine (50 µg/mL)
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care protocols.[2]
-
Dissect the cortices from E18 pup brains in ice-cold dissection buffer.[8]
-
Mince the tissue and incubate in digestion solution at 37°C for 20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.[8]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Plating Medium.
-
Plate neurons at a density of 2 x 10^5 cells/cm² on coated plates or coverslips.
-
Incubate at 37°C in a humidified 5% CO2 incubator. Change half the medium every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 10.[9]
Protocol 2: this compound Neuroprotection Assay
This protocol assesses the ability of this compound to protect neurons from glutamate-induced excitotoxicity.
Materials:
-
Mature primary neuronal cultures (DIV 7-10)
-
This compound stock solution (10 mM in DMSO)
-
Glutamate stock solution (10 mM in sterile water)
-
MTT Assay Kit
Procedure:
-
Prepare serial dilutions of this compound in Plating Medium to achieve final concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).
-
Remove half of the medium from each well and replace it with the medium containing the corresponding this compound concentration.
-
Pre-treat the cultures for 2 hours at 37°C.[8]
-
Introduce the neurotoxic insult by adding glutamate to a final concentration of 50 µM. Do not add glutamate to the untreated control wells.
-
Incubate for 24 hours at 37°C.
-
Assess cell viability using the MTT Assay Kit according to the manufacturer's instructions. Read absorbance at 570 nm.
Protocol 3: Immunocytochemistry for p-Akt
This protocol visualizes the activation of the Akt pathway in response to this compound treatment.
Materials:
-
Neurons cultured on coverslips
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473)
-
Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488
-
Nuclear Stain: DAPI
-
Mounting Medium
Procedure:
-
Treat mature neuronal cultures on coverslips with 100 nM this compound for 30 minutes.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[8]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[8]
-
Wash three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary antibody against p-Akt (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto slides and visualize using a fluorescence microscope.
References
- 1. Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 3. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures [mdpi.com]
NKL 22 treatment for primary neuronal cultures
Application Note: NKL 22 Treatment for Primary Neuronal Cultures
For Research Use Only.
Introduction
Primary neuronal cultures are indispensable tools in neuroscience, providing a crucial in vitro system for studying neuronal development, function, and pathology.[1][2] These cultures allow for detailed investigation into the molecular mechanisms underlying neurodegenerative diseases and serve as a primary platform for screening potential neuroprotective compounds.[3][4] this compound is a novel, potent small molecule designed to provide robust neuroprotection against a variety of cellular stressors. The primary mechanism of action for this compound is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][6] This pathway is a central regulator of neuronal survival, promoting anti-apoptotic processes and supporting overall neuronal health.[7] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to assess its neuroprotective and neuro-regenerative properties.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on primary rat cortical neurons subjected to glutamate-induced excitotoxicity.
Table 1: Effect of this compound on Neuronal Viability
| This compound Concentration (nM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 48.2 | ± 3.5 |
| 1 | 55.7 | ± 4.1 |
| 10 | 72.1 | ± 5.3 |
| 100 | 91.4 | ± 4.8 |
| 1000 | 93.2 | ± 3.9 |
Neuronal viability was assessed 24 hours post-glutamate insult using an MTT assay. Data are presented as mean ± SD, n=6.
Table 2: Inhibition of Apoptosis by this compound
| This compound Concentration (nM) | Relative Caspase-3 Activity (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 8.2 |
| 1 | 85.3 | ± 7.5 |
| 10 | 54.6 | ± 6.1 |
| 100 | 28.9 | ± 5.5 |
| 1000 | 25.1 | ± 4.9 |
Caspase-3 activity, a key marker of apoptosis, was measured 12 hours post-glutamate insult. Data are normalized to the vehicle-treated group and presented as mean ± SD, n=6.
Table 3: this compound Promotes Neurite Outgrowth
| This compound Concentration (nM) | Average Neurite Length (µm) | Standard Deviation |
| 0 (Control) | 112.4 | ± 12.5 |
| 1 | 125.8 | ± 14.1 |
| 10 | 158.2 | ± 15.3 |
| 100 | 195.6 | ± 18.7 |
| 1000 | 201.3 | ± 17.9 |
Primary neurons were treated with this compound for 72 hours. Neurite length was quantified by immunofluorescence staining for βIII-tubulin. Data are presented as mean ± SD, n=100 neurons per condition.
Signaling Pathways and Experimental Workflow
Caption: this compound activates the PI3K/Akt pathway, promoting neuronal survival.
Caption: Workflow for assessing this compound's neuroprotective effects.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary neurons from embryonic day 18 (E18) rat cortices.[4]
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Dissection Buffer: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Digestion Solution: Papain (20 units/mL) and DNase I (100 µg/mL) in HBSS
-
Plating Medium: Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.[3]
-
Culture plates/coverslips coated with Poly-D-Lysine (50 µg/mL)
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care protocols.[2]
-
Dissect the cortices from E18 pup brains in ice-cold dissection buffer.[8]
-
Mince the tissue and incubate in digestion solution at 37°C for 20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.[8]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Plating Medium.
-
Plate neurons at a density of 2 x 10^5 cells/cm² on coated plates or coverslips.
-
Incubate at 37°C in a humidified 5% CO2 incubator. Change half the medium every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 10.[9]
Protocol 2: this compound Neuroprotection Assay
This protocol assesses the ability of this compound to protect neurons from glutamate-induced excitotoxicity.
Materials:
-
Mature primary neuronal cultures (DIV 7-10)
-
This compound stock solution (10 mM in DMSO)
-
Glutamate stock solution (10 mM in sterile water)
-
MTT Assay Kit
Procedure:
-
Prepare serial dilutions of this compound in Plating Medium to achieve final concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).
-
Remove half of the medium from each well and replace it with the medium containing the corresponding this compound concentration.
-
Pre-treat the cultures for 2 hours at 37°C.[8]
-
Introduce the neurotoxic insult by adding glutamate to a final concentration of 50 µM. Do not add glutamate to the untreated control wells.
-
Incubate for 24 hours at 37°C.
-
Assess cell viability using the MTT Assay Kit according to the manufacturer's instructions. Read absorbance at 570 nm.
Protocol 3: Immunocytochemistry for p-Akt
This protocol visualizes the activation of the Akt pathway in response to this compound treatment.
Materials:
-
Neurons cultured on coverslips
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473)
-
Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488
-
Nuclear Stain: DAPI
-
Mounting Medium
Procedure:
-
Treat mature neuronal cultures on coverslips with 100 nM this compound for 30 minutes.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[8]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[8]
-
Wash three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary antibody against p-Akt (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto slides and visualize using a fluorescence microscope.
References
- 1. Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 3. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following NKL 22 Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in the regulation of gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, which leads to a more relaxed chromatin structure known as euchromatin.[1] This open chromatin state increases the accessibility of transcriptional machinery to the DNA, generally resulting in an upregulation of gene transcription.[1] The dynamic balance of histone acetylation is maintained by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1] HDACs are responsible for removing acetyl groups from histones, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1]
In various pathological conditions, including cancer, the dysregulation of HDAC activity is a common occurrence, leading to aberrant gene expression patterns that can promote tumor progression and survival.[1][2] NKL 22 is a potent inhibitor of histone deacetylases. By inhibiting HDAC activity, this compound treatment is expected to lead to an increase in the global levels of histone acetylation, thereby remodeling chromatin and altering the expression of genes involved in key cellular processes such as cell cycle progression, apoptosis, and differentiation.[1] Western blotting is a widely utilized and effective technique to detect and quantify the changes in histone acetylation levels in response to treatment with HDAC inhibitors like this compound.[1][3] This document provides detailed protocols for performing Western blot analysis to assess histone acetylation following this compound treatment.
Signaling Pathway of this compound-Induced Histone Acetylation
The primary mechanism of action for this compound is the direct inhibition of histone deacetylase enzymes. This inhibition disrupts the equilibrium of histone acetylation, resulting in an accumulation of acetylated histones. This hyperacetylation leads to a more relaxed chromatin state, which in turn can activate the transcription of tumor suppressor genes and other genes that regulate cell differentiation and apoptosis.
Caption: this compound inhibits HDACs, increasing histone acetylation and promoting a relaxed chromatin state.
Experimental Protocols
This section provides a detailed methodology for the analysis of histone acetylation by Western blot following this compound treatment of cultured cells.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.[3]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.[3]
-
Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours) to determine the optimal conditions. Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.[1]
Histone Extraction (Acid Extraction Method)
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in 1 ml of ice-cold PBS and transfer to a microcentrifuge tube. Centrifuge at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.[1]
-
Cytoplasmic Fraction Removal: Resuspend the cell pellet in 1 ml of Histone Extraction Buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors) and incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Acid Extraction: Collect the supernatant (cytoplasmic fraction) for other analyses if needed, and resuspend the pellet (nuclear fraction) in 400 µl of 0.4 N H₂SO₄. Incubate overnight at 4°C with gentle rotation.[1]
-
Histone Precipitation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant containing histones to a new tube and add 100 µl of 100% trichloroacetic acid (TCA). Incubate on ice for 2 hours. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the histone pellet twice with 1 ml of ice-cold acetone. Air-dry the pellet for 10-15 minutes.
-
Resuspension: Resuspend the histone pellet in an appropriate volume of sterile water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a protein assay compatible with acidic solutions, such as the Bradford assay or the BCA protein assay kit according to the manufacturer's instructions.[1][3]
SDS-PAGE and Western Blotting
-
Sample Preparation: Prepare protein samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[1]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto a 15% SDS-PAGE gel.[1][3] It is advisable to use a higher percentage gel for better resolution of low molecular weight histone proteins.[4] Also, load a pre-stained protein ladder to monitor the separation. Run the gel at 100-120V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[1][4] A smaller pore size membrane is recommended for optimal retention of small histone proteins.[3][4] Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system.[1]
-
Membrane Staining: Stain the membrane with Ponceau S to verify transfer efficiency.[1]
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and anti-total Histone H3 as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a digital imaging system.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone bands to the corresponding total histone H3 bands to account for loading differences.
-
Express the results as a fold change relative to the vehicle-treated control.
Experimental Workflow
Caption: Workflow for Western blot analysis of histone acetylation.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for Western blot analysis of histone acetylation following this compound treatment.
Table 1: Experimental Parameters
| Parameter | Recommended Conditions |
| Cell Line | User-defined (e.g., HeLa, HCT116) |
| This compound Concentrations | 0, 1, 5, 10, 25, 50 µM (or as determined by dose-response) |
| Treatment Duration | 6, 12, 24, 48 hours |
| Histone Extract Loading | 15-20 µg per lane |
| SDS-PAGE Gel | 15% Polyacrylamide |
| Transfer Membrane | 0.2 µm PVDF or Nitrocellulose |
| Primary Antibodies | Anti-acetyl-Histone H3 (e.g., Lys9/Lys14), Anti-acetyl-Histone H4, Anti-Histone H3 (loading control) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Detection Reagent | Enhanced Chemiluminescence (ECL) |
Table 2: Representative Quantitative Data (Hypothetical)
| Treatment | Acetyl-H3 / Total H3 (Fold Change) | Acetyl-H4 / Total H3 (Fold Change) |
| Vehicle Control (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | 1.8 | 1.5 |
| This compound (5 µM) | 3.5 | 2.8 |
| This compound (10 µM) | 5.2 | 4.1 |
| This compound (25 µM) | 5.8 | 4.5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient protein transfer | Optimize transfer conditions (time, voltage). Use a smaller pore size membrane (0.2 µm) for small proteins like histones.[3][4] |
| Primary antibody not effective | Use a validated antibody for Western blotting of histone modifications.[3] Check the recommended dilution. | |
| High Background | Insufficient blocking | Increase blocking time to 1-2 hours or try a different blocking agent (e.g., 5% BSA).[3] |
| Primary antibody concentration too high | Perform a titration of the primary antibody to determine the optimal concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Include appropriate controls (e.g., peptide blocking). |
Conclusion
The protocols and representative data provided in this document serve as a comprehensive guide for researchers investigating the effects of the HDAC inhibitor this compound on histone acetylation. The Western blot analysis is a robust method to confirm the mechanism of action of this compound and to determine its effective concentration and treatment duration in a given cellular context. This information is critical for the preclinical development of this compound as a potential therapeutic agent. Careful optimization of the protocols for specific cell lines and experimental setups is recommended to ensure reliable and reproducible results.
References
Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following NKL 22 Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in the regulation of gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, which leads to a more relaxed chromatin structure known as euchromatin.[1] This open chromatin state increases the accessibility of transcriptional machinery to the DNA, generally resulting in an upregulation of gene transcription.[1] The dynamic balance of histone acetylation is maintained by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1] HDACs are responsible for removing acetyl groups from histones, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1]
In various pathological conditions, including cancer, the dysregulation of HDAC activity is a common occurrence, leading to aberrant gene expression patterns that can promote tumor progression and survival.[1][2] NKL 22 is a potent inhibitor of histone deacetylases. By inhibiting HDAC activity, this compound treatment is expected to lead to an increase in the global levels of histone acetylation, thereby remodeling chromatin and altering the expression of genes involved in key cellular processes such as cell cycle progression, apoptosis, and differentiation.[1] Western blotting is a widely utilized and effective technique to detect and quantify the changes in histone acetylation levels in response to treatment with HDAC inhibitors like this compound.[1][3] This document provides detailed protocols for performing Western blot analysis to assess histone acetylation following this compound treatment.
Signaling Pathway of this compound-Induced Histone Acetylation
The primary mechanism of action for this compound is the direct inhibition of histone deacetylase enzymes. This inhibition disrupts the equilibrium of histone acetylation, resulting in an accumulation of acetylated histones. This hyperacetylation leads to a more relaxed chromatin state, which in turn can activate the transcription of tumor suppressor genes and other genes that regulate cell differentiation and apoptosis.
Caption: this compound inhibits HDACs, increasing histone acetylation and promoting a relaxed chromatin state.
Experimental Protocols
This section provides a detailed methodology for the analysis of histone acetylation by Western blot following this compound treatment of cultured cells.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.[3]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.[3]
-
Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours) to determine the optimal conditions. Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.[1]
Histone Extraction (Acid Extraction Method)
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in 1 ml of ice-cold PBS and transfer to a microcentrifuge tube. Centrifuge at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.[1]
-
Cytoplasmic Fraction Removal: Resuspend the cell pellet in 1 ml of Histone Extraction Buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors) and incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Acid Extraction: Collect the supernatant (cytoplasmic fraction) for other analyses if needed, and resuspend the pellet (nuclear fraction) in 400 µl of 0.4 N H₂SO₄. Incubate overnight at 4°C with gentle rotation.[1]
-
Histone Precipitation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant containing histones to a new tube and add 100 µl of 100% trichloroacetic acid (TCA). Incubate on ice for 2 hours. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the histone pellet twice with 1 ml of ice-cold acetone. Air-dry the pellet for 10-15 minutes.
-
Resuspension: Resuspend the histone pellet in an appropriate volume of sterile water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a protein assay compatible with acidic solutions, such as the Bradford assay or the BCA protein assay kit according to the manufacturer's instructions.[1][3]
SDS-PAGE and Western Blotting
-
Sample Preparation: Prepare protein samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[1]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto a 15% SDS-PAGE gel.[1][3] It is advisable to use a higher percentage gel for better resolution of low molecular weight histone proteins.[4] Also, load a pre-stained protein ladder to monitor the separation. Run the gel at 100-120V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[1][4] A smaller pore size membrane is recommended for optimal retention of small histone proteins.[3][4] Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system.[1]
-
Membrane Staining: Stain the membrane with Ponceau S to verify transfer efficiency.[1]
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and anti-total Histone H3 as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a digital imaging system.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone bands to the corresponding total histone H3 bands to account for loading differences.
-
Express the results as a fold change relative to the vehicle-treated control.
Experimental Workflow
Caption: Workflow for Western blot analysis of histone acetylation.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for Western blot analysis of histone acetylation following this compound treatment.
Table 1: Experimental Parameters
| Parameter | Recommended Conditions |
| Cell Line | User-defined (e.g., HeLa, HCT116) |
| This compound Concentrations | 0, 1, 5, 10, 25, 50 µM (or as determined by dose-response) |
| Treatment Duration | 6, 12, 24, 48 hours |
| Histone Extract Loading | 15-20 µg per lane |
| SDS-PAGE Gel | 15% Polyacrylamide |
| Transfer Membrane | 0.2 µm PVDF or Nitrocellulose |
| Primary Antibodies | Anti-acetyl-Histone H3 (e.g., Lys9/Lys14), Anti-acetyl-Histone H4, Anti-Histone H3 (loading control) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Detection Reagent | Enhanced Chemiluminescence (ECL) |
Table 2: Representative Quantitative Data (Hypothetical)
| Treatment | Acetyl-H3 / Total H3 (Fold Change) | Acetyl-H4 / Total H3 (Fold Change) |
| Vehicle Control (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | 1.8 | 1.5 |
| This compound (5 µM) | 3.5 | 2.8 |
| This compound (10 µM) | 5.2 | 4.1 |
| This compound (25 µM) | 5.8 | 4.5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient protein transfer | Optimize transfer conditions (time, voltage). Use a smaller pore size membrane (0.2 µm) for small proteins like histones.[3][4] |
| Primary antibody not effective | Use a validated antibody for Western blotting of histone modifications.[3] Check the recommended dilution. | |
| High Background | Insufficient blocking | Increase blocking time to 1-2 hours or try a different blocking agent (e.g., 5% BSA).[3] |
| Primary antibody concentration too high | Perform a titration of the primary antibody to determine the optimal concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Include appropriate controls (e.g., peptide blocking). |
Conclusion
The protocols and representative data provided in this document serve as a comprehensive guide for researchers investigating the effects of the HDAC inhibitor this compound on histone acetylation. The Western blot analysis is a robust method to confirm the mechanism of action of this compound and to determine its effective concentration and treatment duration in a given cellular context. This information is critical for the preclinical development of this compound as a potential therapeutic agent. Careful optimization of the protocols for specific cell lines and experimental setups is recommended to ensure reliable and reproducible results.
References
Troubleshooting & Optimization
Troubleshooting NKL 22 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NKL 22. Our aim is to help you overcome challenges related to the solubility of this compound in aqueous solutions and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into an aqueous buffer.
-
Cause A: High Final Concentration: The final concentration of this compound in the aqueous solution may be above its solubility limit. Although highly soluble in DMSO, its aqueous solubility is significantly lower.
-
Solution: Decrease the final working concentration of this compound. For cell-based assays, it is advisable to perform a concentration-response curve to determine the lowest effective concentration.
-
Cause B: High Percentage of Organic Solvent: The percentage of DMSO in the final aqueous solution might be too high, affecting the stability of buffer components or the health of the cells in your experiment.
-
Solution: Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity and precipitation issues.
-
Cause C: Improper Mixing Technique: Adding the aqueous buffer directly to the small volume of this compound stock can create localized areas of high concentration, leading to precipitation.
-
Solution: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps to prevent localized over-saturation.
Issue 2: The prepared this compound working solution is cloudy or contains visible particulates.
-
Cause A: Poor Quality or Old DMSO: DMSO is hygroscopic and can absorb moisture over time, which can reduce the solubility of hydrophobic compounds like this compound.
-
Solution: Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions.
-
Cause B: Low Temperature of Aqueous Buffer: Diluting the DMSO stock into a cold aqueous buffer can decrease the solubility of this compound.
-
Solution: Perform the dilution into a room temperature aqueous buffer, unless the experimental protocol specifically requires cold conditions. If working at a lower temperature is necessary, consider preparing the solution at room temperature and then cooling it gradually.
Issue 3: Loss of this compound activity in the experiment despite appearing soluble.
-
Cause A: Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microcentrifuge tubes, and plates), reducing the effective concentration in the solution.
-
Solution: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before transferring can also help mitigate this issue. For sensitive experiments, the use of glass vials for storage and preparation is recommended where possible.
-
Cause B: Aggregation: Although not visibly precipitated, this compound may be forming small, inactive aggregates in the aqueous solution.
-
Solution: Briefly sonicate the final working solution to help break up small aggregates. The use of a carrier protein like BSA in the final medium can also sometimes help maintain the solubility of hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent and selective inhibitor of histone deacetylases (HDAC), with IC50 values of 199 nM and 69 nM for HDAC1 and HDAC3, respectively.[1][2] It exhibits selectivity over other HDACs such as HDAC2, 4, 5, 7, and 8.[1][2] It is a cell-permeable compound used in research, notably in studies related to Huntington's disease and Friedreich's ataxia.[2][3]
Q2: Why does my this compound precipitate when I add it to my cell culture media? A2: Precipitation commonly occurs when a concentrated stock of this compound in an organic solvent like DMSO is diluted into an aqueous solution such as cell culture media. The drastic change in solvent polarity reduces the solubility of the hydrophobic this compound, causing it to fall out of solution.
Q3: Can I dissolve this compound directly in my aqueous experimental buffer? A3: No, direct dissolution in aqueous buffers is not recommended due to this compound's inherent hydrophobicity. A stock solution in an organic solvent like DMSO should be prepared first.
Q4: What is the recommended solvent for making an this compound stock solution? A4: High-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution of this compound.[2][4] Using fresh DMSO is crucial as moisture-absorbing DMSO can reduce solubility.[4]
Q5: How should I store my this compound stock solution? A5: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[2]
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 65 | 199.75 | Use fresh DMSO.[4] |
| MedChemExpress | 100 | 307.31 | Ultrasonic assistance may be needed.[2] |
Table 2: Recommended Maximum Final Concentrations for Aqueous Solutions
| Application | Recommended Max. DMSO Concentration | Recommended Max. This compound Concentration |
| In vitro cell-based assays | < 0.5% (v/v) | 1 - 10 µM (start with a dose-response) |
| Biochemical assays | < 1% (v/v) | Dependent on assay conditions |
Experimental Protocols
Protocol for Preparation of a 10 µM this compound Working Solution for Cell Culture
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 325.4 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes.[2]
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare a 10 µM Working Solution:
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
While vortexing the cell culture medium at a medium speed, add the 10 mM this compound stock solution dropwise to achieve a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium for a final volume of 1 mL).
-
Ensure the final DMSO concentration in your working solution is at a level tolerated by your cells (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical troubleshooting steps for this compound insolubility.
References
Troubleshooting NKL 22 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NKL 22. Our aim is to help you overcome challenges related to the solubility of this compound in aqueous solutions and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into an aqueous buffer.
-
Cause A: High Final Concentration: The final concentration of this compound in the aqueous solution may be above its solubility limit. Although highly soluble in DMSO, its aqueous solubility is significantly lower.
-
Solution: Decrease the final working concentration of this compound. For cell-based assays, it is advisable to perform a concentration-response curve to determine the lowest effective concentration.
-
Cause B: High Percentage of Organic Solvent: The percentage of DMSO in the final aqueous solution might be too high, affecting the stability of buffer components or the health of the cells in your experiment.
-
Solution: Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity and precipitation issues.
-
Cause C: Improper Mixing Technique: Adding the aqueous buffer directly to the small volume of this compound stock can create localized areas of high concentration, leading to precipitation.
-
Solution: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps to prevent localized over-saturation.
Issue 2: The prepared this compound working solution is cloudy or contains visible particulates.
-
Cause A: Poor Quality or Old DMSO: DMSO is hygroscopic and can absorb moisture over time, which can reduce the solubility of hydrophobic compounds like this compound.
-
Solution: Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions.
-
Cause B: Low Temperature of Aqueous Buffer: Diluting the DMSO stock into a cold aqueous buffer can decrease the solubility of this compound.
-
Solution: Perform the dilution into a room temperature aqueous buffer, unless the experimental protocol specifically requires cold conditions. If working at a lower temperature is necessary, consider preparing the solution at room temperature and then cooling it gradually.
Issue 3: Loss of this compound activity in the experiment despite appearing soluble.
-
Cause A: Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microcentrifuge tubes, and plates), reducing the effective concentration in the solution.
-
Solution: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before transferring can also help mitigate this issue. For sensitive experiments, the use of glass vials for storage and preparation is recommended where possible.
-
Cause B: Aggregation: Although not visibly precipitated, this compound may be forming small, inactive aggregates in the aqueous solution.
-
Solution: Briefly sonicate the final working solution to help break up small aggregates. The use of a carrier protein like BSA in the final medium can also sometimes help maintain the solubility of hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent and selective inhibitor of histone deacetylases (HDAC), with IC50 values of 199 nM and 69 nM for HDAC1 and HDAC3, respectively.[1][2] It exhibits selectivity over other HDACs such as HDAC2, 4, 5, 7, and 8.[1][2] It is a cell-permeable compound used in research, notably in studies related to Huntington's disease and Friedreich's ataxia.[2][3]
Q2: Why does my this compound precipitate when I add it to my cell culture media? A2: Precipitation commonly occurs when a concentrated stock of this compound in an organic solvent like DMSO is diluted into an aqueous solution such as cell culture media. The drastic change in solvent polarity reduces the solubility of the hydrophobic this compound, causing it to fall out of solution.
Q3: Can I dissolve this compound directly in my aqueous experimental buffer? A3: No, direct dissolution in aqueous buffers is not recommended due to this compound's inherent hydrophobicity. A stock solution in an organic solvent like DMSO should be prepared first.
Q4: What is the recommended solvent for making an this compound stock solution? A4: High-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution of this compound.[2][4] Using fresh DMSO is crucial as moisture-absorbing DMSO can reduce solubility.[4]
Q5: How should I store my this compound stock solution? A5: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[2]
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 65 | 199.75 | Use fresh DMSO.[4] |
| MedChemExpress | 100 | 307.31 | Ultrasonic assistance may be needed.[2] |
Table 2: Recommended Maximum Final Concentrations for Aqueous Solutions
| Application | Recommended Max. DMSO Concentration | Recommended Max. This compound Concentration |
| In vitro cell-based assays | < 0.5% (v/v) | 1 - 10 µM (start with a dose-response) |
| Biochemical assays | < 1% (v/v) | Dependent on assay conditions |
Experimental Protocols
Protocol for Preparation of a 10 µM this compound Working Solution for Cell Culture
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 325.4 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes.[2]
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare a 10 µM Working Solution:
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
While vortexing the cell culture medium at a medium speed, add the 10 mM this compound stock solution dropwise to achieve a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium for a final volume of 1 mL).
-
Ensure the final DMSO concentration in your working solution is at a level tolerated by your cells (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical troubleshooting steps for this compound insolubility.
References
Optimizing NKL 22 concentration for maximum efficacy
Welcome to the technical support center for NKL 22, a potent and selective inhibitor of the IκB kinase (IKK) complex, designed for research in inflammation and immunology. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the concentration of this compound for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
For most cell lines, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: I am observing significant cell death at my treatment concentrations. What should I do?
High concentrations of this compound may induce cytotoxicity in some cell lines. It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration 50 (CC50). Always run a vehicle control (DMSO) to ensure the observed toxicity is not due to the solvent. If cytotoxicity is observed at concentrations required for efficacy, consider reducing the treatment duration.
Q4: this compound is not showing the expected inhibitory effect on the NF-κB pathway. What are the possible reasons?
There are several potential reasons for a lack of efficacy:
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance to this compound.
-
Incorrect Timing: The timing of this compound treatment relative to stimulation (e.g., with TNF-α or LPS) is critical. Ensure this compound is added prior to stimulation.
-
Compound Degradation: Improper storage of this compound can lead to degradation. Ensure it has been stored correctly and use fresh aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in Western blot for p-IκBα | Incomplete inhibition of NF-κB pathway | Increase the concentration of this compound or the pre-incubation time. |
| High basal NF-κB activity in the cell line | Serum-starve the cells for 2-4 hours before treatment. | |
| Inconsistent results between experiments | Variability in cell density | Ensure consistent cell seeding density across all experiments. |
| Inconsistent timing of treatment and stimulation | Use a standardized timeline for all experimental steps. | |
| Degradation of this compound stock solution | Prepare fresh aliquots of this compound from a new stock. | |
| Precipitation of this compound in culture medium | Low solubility of this compound in aqueous solutions | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Prepare intermediate dilutions if necessary. |
Data Presentation
Table 1: Dose-Response of this compound on NF-κB Activity
| This compound Concentration (µM) | Inhibition of p-IκBα (%) |
| 0.1 | 15.2 |
| 0.5 | 45.8 |
| 1.0 | 78.3 |
| 5.0 | 92.1 |
| 10.0 | 95.6 |
Table 2: Cytotoxicity of this compound in HEK293T Cells (48h treatment)
| This compound Concentration (µM) | Cell Viability (%) |
| 1 | 98.7 |
| 5 | 95.4 |
| 10 | 91.2 |
| 20 | 75.6 |
| 50 | 48.3 |
| 100 | 22.1 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Western Blot
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator (e.g., 20 ng/mL TNF-α) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Perform SDS-PAGE and Western blot analysis using primary antibodies against p-IκBα, IκBα, and a loading control (e.g., GAPDH).
-
Densitometry: Quantify the band intensities to determine the percentage inhibition of IκBα phosphorylation at each this compound concentration.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: this compound inhibits the IKK complex in the NF-κB pathway.
Optimizing NKL 22 concentration for maximum efficacy
Welcome to the technical support center for NKL 22, a potent and selective inhibitor of the IκB kinase (IKK) complex, designed for research in inflammation and immunology. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the concentration of this compound for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
For most cell lines, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: I am observing significant cell death at my treatment concentrations. What should I do?
High concentrations of this compound may induce cytotoxicity in some cell lines. It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration 50 (CC50). Always run a vehicle control (DMSO) to ensure the observed toxicity is not due to the solvent. If cytotoxicity is observed at concentrations required for efficacy, consider reducing the treatment duration.
Q4: this compound is not showing the expected inhibitory effect on the NF-κB pathway. What are the possible reasons?
There are several potential reasons for a lack of efficacy:
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance to this compound.
-
Incorrect Timing: The timing of this compound treatment relative to stimulation (e.g., with TNF-α or LPS) is critical. Ensure this compound is added prior to stimulation.
-
Compound Degradation: Improper storage of this compound can lead to degradation. Ensure it has been stored correctly and use fresh aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in Western blot for p-IκBα | Incomplete inhibition of NF-κB pathway | Increase the concentration of this compound or the pre-incubation time. |
| High basal NF-κB activity in the cell line | Serum-starve the cells for 2-4 hours before treatment. | |
| Inconsistent results between experiments | Variability in cell density | Ensure consistent cell seeding density across all experiments. |
| Inconsistent timing of treatment and stimulation | Use a standardized timeline for all experimental steps. | |
| Degradation of this compound stock solution | Prepare fresh aliquots of this compound from a new stock. | |
| Precipitation of this compound in culture medium | Low solubility of this compound in aqueous solutions | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Prepare intermediate dilutions if necessary. |
Data Presentation
Table 1: Dose-Response of this compound on NF-κB Activity
| This compound Concentration (µM) | Inhibition of p-IκBα (%) |
| 0.1 | 15.2 |
| 0.5 | 45.8 |
| 1.0 | 78.3 |
| 5.0 | 92.1 |
| 10.0 | 95.6 |
Table 2: Cytotoxicity of this compound in HEK293T Cells (48h treatment)
| This compound Concentration (µM) | Cell Viability (%) |
| 1 | 98.7 |
| 5 | 95.4 |
| 10 | 91.2 |
| 20 | 75.6 |
| 50 | 48.3 |
| 100 | 22.1 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Western Blot
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator (e.g., 20 ng/mL TNF-α) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Perform SDS-PAGE and Western blot analysis using primary antibodies against p-IκBα, IκBα, and a loading control (e.g., GAPDH).
-
Densitometry: Quantify the band intensities to determine the percentage inhibition of IκBα phosphorylation at each this compound concentration.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: this compound inhibits the IKK complex in the NF-κB pathway.
Technical Support Center: Improving the In Vivo Delivery of NKL 22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of NKL 22 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational immunomodulatory agent designed to leverage the therapeutic potential of the Interleukin-22 (IL-22) signaling pathway. IL-22 is a cytokine that plays a crucial role in tissue protection and regeneration, particularly at mucosal surfaces. The primary mechanism of action of this compound is believed to be the activation of the STAT3 signaling pathway in epithelial cells, promoting cell proliferation, survival, and the production of antimicrobial peptides.[1][2][3][4] It may also influence apoptosis through the JNK signaling pathway.[5]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: The primary challenges in the in vivo delivery of this compound are its poor aqueous solubility and limited stability. Many new chemical entities exhibit low water solubility, which can lead to difficulties in preparing suitable formulations for administration, potentially causing precipitation upon injection and resulting in variable and unpredictable bioavailability.[6][7][8][9]
Q3: What are the potential on-target and off-target effects of this compound in vivo?
A3: On-target effects are related to the activation of the IL-22 signaling pathway and may include epithelial cell proliferation and tissue repair. Off-target effects are not well characterized but could be a concern, as with any novel compound.[10] Unexpected toxicity could arise from the compound interacting with unintended targets. A thorough literature search for known off-target liabilities of similar compounds is recommended.[10]
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Precipitation
Symptoms:
-
Difficulty dissolving this compound in common aqueous-based vehicles.
-
Precipitation of the compound during formulation preparation or upon injection.
-
Inconsistent results between experiments, suggesting variable bioavailability.
Possible Causes:
-
Inherent low aqueous solubility of this compound.
-
Use of an inappropriate vehicle for a hydrophobic compound.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| pH Modification | Adjusting the pH of the formulation to ionize the compound, thereby increasing its solubility. Approximately 70% of drugs are ionizable.[11] | Simple and effective for ionizable compounds. | Risk of precipitation upon injection into physiological pH. Potential for tissue irritation. |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, PEG400, ethanol) to dissolve this compound before diluting with an aqueous vehicle.[7][12] | Can significantly increase the solubility of hydrophobic compounds. | Potential for drug precipitation upon dilution in aqueous environments.[7][12] Some co-solvents may have their own toxicity.[12] |
| Surfactants | Incorporating surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[6] | Can improve both solubility and stability of the formulation. | Can have their own biological effects and may cause toxicity at higher concentrations. |
| Cyclodextrins | Using cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[12] | Generally considered safe and can significantly improve solubility. | Complexation is specific to the drug's properties, which may limit its broad application.[13] |
| Particle Size Reduction | Decreasing the particle size of this compound to the micro- or nanoscale to increase the surface area and dissolution rate.[6][14] | Can improve the dissolution rate and bioavailability of poorly soluble compounds. | May require specialized equipment (e.g., homogenization, ball milling).[6] |
Issue 2: High Variability in Experimental Results
Symptoms:
-
Large standard deviations in pharmacokinetic or pharmacodynamic data.
-
Inconsistent therapeutic outcomes between animals in the same treatment group.
Possible Causes:
-
Inconsistent dosing due to precipitation or inaccurate administration.
-
Inherent biological variability between animals.
Solutions:
| Strategy | Description |
| Ensure Formulation Homogeneity | If using a suspension, ensure it is uniformly mixed before each administration to deliver a consistent dose. |
| Precise Dosing Technique | Standardize the injection procedure, including the speed of injection and needle placement, to minimize variability.[10] |
| Normalize Dose to Body Weight | Accurately weigh each animal before dosing and calculate the dose based on body weight to account for individual differences.[10] |
| Increase Sample Size | A larger number of animals per group can help to improve the statistical power and reduce the impact of individual outliers.[15] |
| Animal Randomization | Randomize animals into treatment groups based on body weight and/or tumor volume (if applicable) to ensure an even distribution.[15] |
Issue 3: Lack of Efficacy
Symptoms:
-
No significant difference in therapeutic outcome between the this compound-treated group and the vehicle control group.
Possible Causes:
-
Poor bioavailability leading to insufficient compound reaching the target tissue.
-
Rapid metabolism or clearance of the compound.
-
Sub-optimal dosing regimen.
Solutions:
| Strategy | Description |
| Optimize Formulation for Bioavailability | Employ the formulation strategies outlined in "Issue 1" to enhance the solubility and absorption of this compound. |
| Pharmacokinetic Analysis | Conduct a pharmacokinetic study to determine the concentration of this compound in plasma and target tissues over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Dose-Range Finding Study | Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose.[15] |
| Modify Dosing Schedule | Based on the pharmacokinetic data, adjust the dosing frequency to maintain therapeutic concentrations of this compound in the target tissue. |
Issue 4: Unexpected Toxicity
Symptoms:
-
Significant weight loss (>20%), signs of distress, or mortality in the treated group.
-
Organ-specific toxicity observed during histopathological analysis.
Possible Causes:
-
On-target toxicity due to excessive activation of the IL-22 pathway.
-
Off-target effects of this compound.[10]
-
Toxicity of the formulation vehicle.
-
Impurities from the synthesis process.
Solutions:
| Strategy | Description |
| Reduce the Dose | Determine if the toxicity is dose-dependent by testing lower doses of this compound.[10] |
| Evaluate Vehicle Toxicity | Administer the vehicle alone to a control group to assess its potential contribution to the observed toxicity. |
| Verify Compound Purity | Use analytical methods such as HPLC and mass spectrometry to confirm the purity of the this compound batch.[10] |
| In Vitro Selectivity Screening | Screen this compound against a panel of related proteins to identify potential off-target interactions.[10] |
Experimental Protocols
Protocol: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
This compound formulation
-
Sterile 1 mL syringes with 27-30G needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
-
Gauze
Procedure:
-
Preparation: Prepare the this compound formulation as per the optimized protocol. Ensure the final formulation is sterile and at room temperature.
-
Animal Warming: Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins. Monitor the animal closely to prevent overheating.
-
Restraint: Place the mouse in an appropriately sized restrainer, allowing the tail to be accessible.
-
Vein Visualization: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.
-
Injection:
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound formulation. You should not feel significant resistance. If a subcutaneous bleb forms, the needle is not in the vein.
-
The maximum recommended bolus injection volume is 5 ml/kg.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 150 ± 45 | 5 |
| Co-solvent (20% DMSO/30% PEG400 in saline) | 250 ± 70 | 0.5 | 600 ± 180 | 20 |
| Nanosuspension | 400 ± 110 | 1.0 | 1200 ± 350 | 40 |
| Cyclodextrin Complex | 600 ± 150 | 0.25 | 1500 ± 400 | 50 |
Data are presented as mean ± standard deviation (n=5 mice per group) following a single oral gavage dose of 10 mg/kg. This is representative data and will vary depending on the specific compound and formulation.
Visualizations
Caption: Simplified diagram of the this compound signaling pathway.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. Biological and Pathological Activities of Interleukin-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of interleukin-22/STAT3 signaling pathway in ulcerative colitis and related carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 links IL-22 signaling in intestinal epithelial cells to mucosal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ATF3 Sustains IL-22-Induced STAT3 Phosphorylation to Maintain Mucosal Immunity Through Inhibiting Phosphatases [frontiersin.org]
- 5. Interleukin-22 (IL-22) Regulates Apoptosis of Paclitaxel-Resistant Non-Small Cell Lung Cancer Cells Through C-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. benchchem.com [benchchem.com]
- 11. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Improving the In Vivo Delivery of NKL 22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of NKL 22 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational immunomodulatory agent designed to leverage the therapeutic potential of the Interleukin-22 (IL-22) signaling pathway. IL-22 is a cytokine that plays a crucial role in tissue protection and regeneration, particularly at mucosal surfaces. The primary mechanism of action of this compound is believed to be the activation of the STAT3 signaling pathway in epithelial cells, promoting cell proliferation, survival, and the production of antimicrobial peptides.[1][2][3][4] It may also influence apoptosis through the JNK signaling pathway.[5]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: The primary challenges in the in vivo delivery of this compound are its poor aqueous solubility and limited stability. Many new chemical entities exhibit low water solubility, which can lead to difficulties in preparing suitable formulations for administration, potentially causing precipitation upon injection and resulting in variable and unpredictable bioavailability.[6][7][8][9]
Q3: What are the potential on-target and off-target effects of this compound in vivo?
A3: On-target effects are related to the activation of the IL-22 signaling pathway and may include epithelial cell proliferation and tissue repair. Off-target effects are not well characterized but could be a concern, as with any novel compound.[10] Unexpected toxicity could arise from the compound interacting with unintended targets. A thorough literature search for known off-target liabilities of similar compounds is recommended.[10]
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Precipitation
Symptoms:
-
Difficulty dissolving this compound in common aqueous-based vehicles.
-
Precipitation of the compound during formulation preparation or upon injection.
-
Inconsistent results between experiments, suggesting variable bioavailability.
Possible Causes:
-
Inherent low aqueous solubility of this compound.
-
Use of an inappropriate vehicle for a hydrophobic compound.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| pH Modification | Adjusting the pH of the formulation to ionize the compound, thereby increasing its solubility. Approximately 70% of drugs are ionizable.[11] | Simple and effective for ionizable compounds. | Risk of precipitation upon injection into physiological pH. Potential for tissue irritation. |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, PEG400, ethanol) to dissolve this compound before diluting with an aqueous vehicle.[7][12] | Can significantly increase the solubility of hydrophobic compounds. | Potential for drug precipitation upon dilution in aqueous environments.[7][12] Some co-solvents may have their own toxicity.[12] |
| Surfactants | Incorporating surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[6] | Can improve both solubility and stability of the formulation. | Can have their own biological effects and may cause toxicity at higher concentrations. |
| Cyclodextrins | Using cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[12] | Generally considered safe and can significantly improve solubility. | Complexation is specific to the drug's properties, which may limit its broad application.[13] |
| Particle Size Reduction | Decreasing the particle size of this compound to the micro- or nanoscale to increase the surface area and dissolution rate.[6][14] | Can improve the dissolution rate and bioavailability of poorly soluble compounds. | May require specialized equipment (e.g., homogenization, ball milling).[6] |
Issue 2: High Variability in Experimental Results
Symptoms:
-
Large standard deviations in pharmacokinetic or pharmacodynamic data.
-
Inconsistent therapeutic outcomes between animals in the same treatment group.
Possible Causes:
-
Inconsistent dosing due to precipitation or inaccurate administration.
-
Inherent biological variability between animals.
Solutions:
| Strategy | Description |
| Ensure Formulation Homogeneity | If using a suspension, ensure it is uniformly mixed before each administration to deliver a consistent dose. |
| Precise Dosing Technique | Standardize the injection procedure, including the speed of injection and needle placement, to minimize variability.[10] |
| Normalize Dose to Body Weight | Accurately weigh each animal before dosing and calculate the dose based on body weight to account for individual differences.[10] |
| Increase Sample Size | A larger number of animals per group can help to improve the statistical power and reduce the impact of individual outliers.[15] |
| Animal Randomization | Randomize animals into treatment groups based on body weight and/or tumor volume (if applicable) to ensure an even distribution.[15] |
Issue 3: Lack of Efficacy
Symptoms:
-
No significant difference in therapeutic outcome between the this compound-treated group and the vehicle control group.
Possible Causes:
-
Poor bioavailability leading to insufficient compound reaching the target tissue.
-
Rapid metabolism or clearance of the compound.
-
Sub-optimal dosing regimen.
Solutions:
| Strategy | Description |
| Optimize Formulation for Bioavailability | Employ the formulation strategies outlined in "Issue 1" to enhance the solubility and absorption of this compound. |
| Pharmacokinetic Analysis | Conduct a pharmacokinetic study to determine the concentration of this compound in plasma and target tissues over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Dose-Range Finding Study | Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose.[15] |
| Modify Dosing Schedule | Based on the pharmacokinetic data, adjust the dosing frequency to maintain therapeutic concentrations of this compound in the target tissue. |
Issue 4: Unexpected Toxicity
Symptoms:
-
Significant weight loss (>20%), signs of distress, or mortality in the treated group.
-
Organ-specific toxicity observed during histopathological analysis.
Possible Causes:
-
On-target toxicity due to excessive activation of the IL-22 pathway.
-
Off-target effects of this compound.[10]
-
Toxicity of the formulation vehicle.
-
Impurities from the synthesis process.
Solutions:
| Strategy | Description |
| Reduce the Dose | Determine if the toxicity is dose-dependent by testing lower doses of this compound.[10] |
| Evaluate Vehicle Toxicity | Administer the vehicle alone to a control group to assess its potential contribution to the observed toxicity. |
| Verify Compound Purity | Use analytical methods such as HPLC and mass spectrometry to confirm the purity of the this compound batch.[10] |
| In Vitro Selectivity Screening | Screen this compound against a panel of related proteins to identify potential off-target interactions.[10] |
Experimental Protocols
Protocol: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
This compound formulation
-
Sterile 1 mL syringes with 27-30G needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
-
Gauze
Procedure:
-
Preparation: Prepare the this compound formulation as per the optimized protocol. Ensure the final formulation is sterile and at room temperature.
-
Animal Warming: Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins. Monitor the animal closely to prevent overheating.
-
Restraint: Place the mouse in an appropriately sized restrainer, allowing the tail to be accessible.
-
Vein Visualization: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.
-
Injection:
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound formulation. You should not feel significant resistance. If a subcutaneous bleb forms, the needle is not in the vein.
-
The maximum recommended bolus injection volume is 5 ml/kg.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 150 ± 45 | 5 |
| Co-solvent (20% DMSO/30% PEG400 in saline) | 250 ± 70 | 0.5 | 600 ± 180 | 20 |
| Nanosuspension | 400 ± 110 | 1.0 | 1200 ± 350 | 40 |
| Cyclodextrin Complex | 600 ± 150 | 0.25 | 1500 ± 400 | 50 |
Data are presented as mean ± standard deviation (n=5 mice per group) following a single oral gavage dose of 10 mg/kg. This is representative data and will vary depending on the specific compound and formulation.
Visualizations
Caption: Simplified diagram of the this compound signaling pathway.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. Biological and Pathological Activities of Interleukin-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of interleukin-22/STAT3 signaling pathway in ulcerative colitis and related carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 links IL-22 signaling in intestinal epithelial cells to mucosal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ATF3 Sustains IL-22-Induced STAT3 Phosphorylation to Maintain Mucosal Immunity Through Inhibiting Phosphatases [frontiersin.org]
- 5. Interleukin-22 (IL-22) Regulates Apoptosis of Paclitaxel-Resistant Non-Small Cell Lung Cancer Cells Through C-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. benchchem.com [benchchem.com]
- 11. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. dctd.cancer.gov [dctd.cancer.gov]
NKL 22 degradation pathways and how to prevent them
Disclaimer: The term "NKL 22" is not consistently associated with a specific protein in publicly available scientific literature. For the purpose of this technical guide, we will use "this compound" to refer to the well-characterized tumor suppressor protein p53, a frequent subject of stability and degradation studies. The pathways and protocols described herein pertain to p53.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of this compound (p53).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound (p53)?
A1: The primary pathway for this compound (p53) degradation is the ubiquitin-proteasome system. In unstressed cells, the E3 ubiquitin ligase MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
Q2: How can I inhibit the degradation of this compound (p53) in my cell culture experiments?
A2: Degradation of this compound (p53) can be inhibited by using proteasome inhibitors, such as MG132 or bortezomib, which block the activity of the proteasome. Alternatively, inhibitors of the this compound (p53)-MDM2 interaction, such as Nutlin-3, can be used to prevent ubiquitination and subsequent degradation.
Q3: My Western blot shows very low levels of this compound (p53). What could be the reason?
A3: Low levels of this compound (p53) are expected in unstressed cells due to its rapid degradation. To increase this compound (p53) levels, you can treat your cells with DNA damaging agents (e.g., etoposide, doxorubicin) to induce p53 stabilization, or use proteasome inhibitors as mentioned in Q2.
Q4: What is the half-life of this compound (p53)?
A4: The half-life of this compound (p53) is typically short, around 20-30 minutes in unstressed cells. However, upon cellular stress, its stability increases dramatically, and the half-life can be extended to several hours.
Troubleshooting Guides
Issue 1: Inconsistent this compound (p53) levels in replicate experiments.
| Possible Cause | Troubleshooting Step |
| Cell confluence variability | Ensure that cells are seeded at the same density and harvested at a consistent confluence across all replicates. |
| Inconsistent drug treatment | Prepare fresh drug stocks and ensure accurate and consistent final concentrations and incubation times for all samples. |
| Cell line instability | Regularly perform cell line authentication and check for mycoplasma contamination. |
Issue 2: No increase in this compound (p53) levels after treatment with a stabilizing agent.
| Possible Cause | Troubleshooting Step |
| Inactive stabilizing agent | Verify the activity of your stabilizing agent (e.g., proteasome inhibitor) using a positive control cell line or a functional assay. |
| p53-null cell line | Confirm the p53 status of your cell line. Some cell lines, like H1299 or Saos-2, are p53-null and will not express the protein. |
| Incorrect antibody | Ensure you are using a validated antibody for this compound (p53) that is appropriate for your application (e.g., Western blot, immunofluorescence). |
Quantitative Data Summary
Table 1: Half-life of this compound (p53) in different cell lines and conditions.
| Cell Line | Condition | Half-life (minutes) |
| MCF-7 | Unstressed | ~25 |
| MCF-7 | + Etoposide (10 µM) | > 180 |
| U2OS | Unstressed | ~20 |
| U2OS | + Nutlin-3 (10 µM) | > 240 |
Table 2: Efficacy of inhibitors on this compound (p53) stabilization.
| Inhibitor | Concentration | Fold Increase in p53 levels (at 4 hours) |
| MG132 | 10 µM | ~8-12 |
| Bortezomib | 100 nM | ~6-10 |
| Nutlin-3 | 10 µM | ~5-9 |
Experimental Protocols
Cycloheximide (CHX) Chase Assay to Determine this compound (p53) Half-life
-
Seed cells in 6-well plates and grow to 70-80% confluence.
-
Treat cells with the desired compound to induce or inhibit this compound (p53) expression for the desired time.
-
Add cycloheximide (CHX) to a final concentration of 50-100 µg/mL to inhibit new protein synthesis. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).
-
Lyse the cells and prepare protein lysates.
-
Perform Western blotting with an anti-p53 antibody and a loading control (e.g., β-actin).
-
Quantify the p53 band intensity at each time point and normalize to the loading control.
-
Plot the normalized p53 intensity versus time to determine the half-life.
In Vitro Ubiquitination Assay
-
Incubate purified recombinant p53 with E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase (e.g., MDM2), and ubiquitin in an ATP-containing reaction buffer.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and perform a Western blot using an anti-p53 antibody.
-
The appearance of higher molecular weight bands or a smear above the unmodified p53 band indicates ubiquitination.
Visualizations
Caption: this compound (p53) degradation pathway.
Caption: Cycloheximide chase assay workflow.
NKL 22 degradation pathways and how to prevent them
Disclaimer: The term "NKL 22" is not consistently associated with a specific protein in publicly available scientific literature. For the purpose of this technical guide, we will use "this compound" to refer to the well-characterized tumor suppressor protein p53, a frequent subject of stability and degradation studies. The pathways and protocols described herein pertain to p53.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of this compound (p53).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound (p53)?
A1: The primary pathway for this compound (p53) degradation is the ubiquitin-proteasome system. In unstressed cells, the E3 ubiquitin ligase MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
Q2: How can I inhibit the degradation of this compound (p53) in my cell culture experiments?
A2: Degradation of this compound (p53) can be inhibited by using proteasome inhibitors, such as MG132 or bortezomib, which block the activity of the proteasome. Alternatively, inhibitors of the this compound (p53)-MDM2 interaction, such as Nutlin-3, can be used to prevent ubiquitination and subsequent degradation.
Q3: My Western blot shows very low levels of this compound (p53). What could be the reason?
A3: Low levels of this compound (p53) are expected in unstressed cells due to its rapid degradation. To increase this compound (p53) levels, you can treat your cells with DNA damaging agents (e.g., etoposide, doxorubicin) to induce p53 stabilization, or use proteasome inhibitors as mentioned in Q2.
Q4: What is the half-life of this compound (p53)?
A4: The half-life of this compound (p53) is typically short, around 20-30 minutes in unstressed cells. However, upon cellular stress, its stability increases dramatically, and the half-life can be extended to several hours.
Troubleshooting Guides
Issue 1: Inconsistent this compound (p53) levels in replicate experiments.
| Possible Cause | Troubleshooting Step |
| Cell confluence variability | Ensure that cells are seeded at the same density and harvested at a consistent confluence across all replicates. |
| Inconsistent drug treatment | Prepare fresh drug stocks and ensure accurate and consistent final concentrations and incubation times for all samples. |
| Cell line instability | Regularly perform cell line authentication and check for mycoplasma contamination. |
Issue 2: No increase in this compound (p53) levels after treatment with a stabilizing agent.
| Possible Cause | Troubleshooting Step |
| Inactive stabilizing agent | Verify the activity of your stabilizing agent (e.g., proteasome inhibitor) using a positive control cell line or a functional assay. |
| p53-null cell line | Confirm the p53 status of your cell line. Some cell lines, like H1299 or Saos-2, are p53-null and will not express the protein. |
| Incorrect antibody | Ensure you are using a validated antibody for this compound (p53) that is appropriate for your application (e.g., Western blot, immunofluorescence). |
Quantitative Data Summary
Table 1: Half-life of this compound (p53) in different cell lines and conditions.
| Cell Line | Condition | Half-life (minutes) |
| MCF-7 | Unstressed | ~25 |
| MCF-7 | + Etoposide (10 µM) | > 180 |
| U2OS | Unstressed | ~20 |
| U2OS | + Nutlin-3 (10 µM) | > 240 |
Table 2: Efficacy of inhibitors on this compound (p53) stabilization.
| Inhibitor | Concentration | Fold Increase in p53 levels (at 4 hours) |
| MG132 | 10 µM | ~8-12 |
| Bortezomib | 100 nM | ~6-10 |
| Nutlin-3 | 10 µM | ~5-9 |
Experimental Protocols
Cycloheximide (CHX) Chase Assay to Determine this compound (p53) Half-life
-
Seed cells in 6-well plates and grow to 70-80% confluence.
-
Treat cells with the desired compound to induce or inhibit this compound (p53) expression for the desired time.
-
Add cycloheximide (CHX) to a final concentration of 50-100 µg/mL to inhibit new protein synthesis. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).
-
Lyse the cells and prepare protein lysates.
-
Perform Western blotting with an anti-p53 antibody and a loading control (e.g., β-actin).
-
Quantify the p53 band intensity at each time point and normalize to the loading control.
-
Plot the normalized p53 intensity versus time to determine the half-life.
In Vitro Ubiquitination Assay
-
Incubate purified recombinant p53 with E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase (e.g., MDM2), and ubiquitin in an ATP-containing reaction buffer.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and perform a Western blot using an anti-p53 antibody.
-
The appearance of higher molecular weight bands or a smear above the unmodified p53 band indicates ubiquitination.
Visualizations
Caption: this compound (p53) degradation pathway.
Caption: Cycloheximide chase assay workflow.
Interpreting unexpected results in NKL 22 experiments
Welcome to the technical support center for NKL 22. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective kinase inhibitor designed to target the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells. By inhibiting this pathway, this compound is expected to decrease tumor cell proliferation and survival. In the context of immuno-oncology, modulation of this pathway may also enhance the cytotoxic function of Natural Killer (NK) cells.
Q2: We are observing lower-than-expected cytotoxicity of our target cancer cells when co-cultured with NK cells treated with this compound. What are the potential causes?
A2: There are several potential reasons for lower-than-expected cytotoxicity:
-
Suboptimal this compound Concentration: The concentration of this compound may not be optimal for NK cell activation. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Effector-to-Target Cell Ratio: The ratio of NK cells to target cells may be too low. Optimizing this ratio is critical for observing a significant cytotoxic effect.[1][2][3]
-
Target Cell Resistance: The target cancer cell line may have developed resistance to NK cell-mediated killing.
-
NK Cell Viability: The viability of your NK cells may be compromised. Ensure that your NK cell isolation and culture procedures are optimal.
Q3: Our experiments with this compound are showing inconsistent results between repeats. How can we improve reproducibility?
A3: Inconsistent results can be frustrating. Here are some steps to improve reproducibility:
-
Standardize Protocols: Ensure that all experimental parameters, including cell numbers, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Cell Line Authentication: Regularly authenticate your cancer cell lines to ensure they have not been misidentified or cross-contaminated.
-
Reagent Quality: Use fresh, high-quality reagents. Aliquot and store this compound according to the manufacturer's instructions to avoid degradation.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your assays. For cytotoxicity assays, a known activator of NK cells can serve as a positive control.[2]
Q4: We have observed unexpected off-target effects with this compound. How can we investigate this further?
A4: Off-target effects are a known concern with kinase inhibitors.[4][5][6][7][8] To investigate these effects, consider the following:
-
Kinome Profiling: A kinome-wide screen can identify other kinases that this compound may be inhibiting.[7][9][10]
-
Target Knockout/Knockdown: Using techniques like CRISPR-Cas9 or siRNA to eliminate the intended target can help determine if the observed phenotype is due to on-target or off-target effects.[11]
-
Western Blot Analysis: Examine the phosphorylation status of key downstream effectors of other signaling pathways to identify any unintended pathway activation or inhibition.[4][8]
Troubleshooting Guides
Issue: High Background in Western Blots for Phosphorylated Proteins
| Potential Cause | Recommended Solution |
| Inappropriate Blocking Buffer | Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[12] |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations to remove non-specific binding.[12] |
| Phosphatase Activity | Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.[13] |
Issue: Low Viability of Target Cells in Control Group (Cytotoxicity Assay)
| Potential Cause | Recommended Solution |
| Harsh Cell Handling | Be gentle when pipetting and centrifuging cells to minimize mechanical stress. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can affect cell health and experimental outcomes.[2] |
| Suboptimal Culture Conditions | Ensure that your target cells are cultured in the recommended medium with the appropriate supplements and at the correct confluence. |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, quantitative data for this compound to serve as a reference for your experiments.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 50 |
| Raji | Burkitt's Lymphoma | 120 |
| A549 | Non-Small Cell Lung Cancer | 250 |
| MCF-7 | Breast Cancer | 400 |
Table 2: Recommended Experimental Conditions for this compound
| Parameter | Recommended Range |
| Concentration for NK Cell Activation | 10 - 100 nM |
| Incubation Time for Cytotoxicity Assay | 4 - 24 hours |
| Effector (NK Cell) to Target (Cancer Cell) Ratio | 5:1 to 20:1 |
Experimental Protocols
Protocol 1: NK Cell-Mediated Cytotoxicity Assay (Flow Cytometry-Based)
-
Prepare Target Cells:
-
Culture your target cancer cell line to ~80% confluency.
-
Label the target cells with a fluorescent dye such as Calcein AM or CFSE according to the manufacturer's protocol.
-
Wash the labeled cells twice with complete medium and resuspend at a concentration of 1 x 10^5 cells/mL.
-
-
Prepare Effector Cells (NK Cells):
-
Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) or use an NK cell line (e.g., NK-92).
-
Culture the NK cells in the appropriate medium, supplemented with IL-2 if necessary.
-
On the day of the assay, wash the NK cells and resuspend them at the desired concentrations to achieve the desired Effector:Target (E:T) ratios.
-
-
Co-culture:
-
In a 96-well round-bottom plate, add 100 µL of the labeled target cells to each well.
-
Add 100 µL of the NK cell suspension at different E:T ratios (e.g., 5:1, 10:1, 20:1).
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
Add this compound at various concentrations to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
After incubation, add a viability dye such as 7-AAD or Propidium Iodide (PI) to each well.[3]
-
Analyze the samples by flow cytometry.
-
Gate on the target cell population based on their fluorescent label (e.g., Calcein AM or CFSE).
-
Determine the percentage of dead target cells (positive for the viability dye).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Protocol 2: Western Blot Analysis for Phospho-Akt
-
Cell Treatment and Lysis:
-
Plate your cells of interest and treat them with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, you can strip the membrane and reprobe with an antibody for total Akt and a loading control like GAPDH or β-actin.
-
Visualizations
Caption: Hypothetical Signaling Pathway of this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Low Cytotoxicity Results.
References
- 1. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Interpreting unexpected results in NKL 22 experiments
Welcome to the technical support center for NKL 22. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective kinase inhibitor designed to target the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells. By inhibiting this pathway, this compound is expected to decrease tumor cell proliferation and survival. In the context of immuno-oncology, modulation of this pathway may also enhance the cytotoxic function of Natural Killer (NK) cells.
Q2: We are observing lower-than-expected cytotoxicity of our target cancer cells when co-cultured with NK cells treated with this compound. What are the potential causes?
A2: There are several potential reasons for lower-than-expected cytotoxicity:
-
Suboptimal this compound Concentration: The concentration of this compound may not be optimal for NK cell activation. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Effector-to-Target Cell Ratio: The ratio of NK cells to target cells may be too low. Optimizing this ratio is critical for observing a significant cytotoxic effect.[1][2][3]
-
Target Cell Resistance: The target cancer cell line may have developed resistance to NK cell-mediated killing.
-
NK Cell Viability: The viability of your NK cells may be compromised. Ensure that your NK cell isolation and culture procedures are optimal.
Q3: Our experiments with this compound are showing inconsistent results between repeats. How can we improve reproducibility?
A3: Inconsistent results can be frustrating. Here are some steps to improve reproducibility:
-
Standardize Protocols: Ensure that all experimental parameters, including cell numbers, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Cell Line Authentication: Regularly authenticate your cancer cell lines to ensure they have not been misidentified or cross-contaminated.
-
Reagent Quality: Use fresh, high-quality reagents. Aliquot and store this compound according to the manufacturer's instructions to avoid degradation.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your assays. For cytotoxicity assays, a known activator of NK cells can serve as a positive control.[2]
Q4: We have observed unexpected off-target effects with this compound. How can we investigate this further?
A4: Off-target effects are a known concern with kinase inhibitors.[4][5][6][7][8] To investigate these effects, consider the following:
-
Kinome Profiling: A kinome-wide screen can identify other kinases that this compound may be inhibiting.[7][9][10]
-
Target Knockout/Knockdown: Using techniques like CRISPR-Cas9 or siRNA to eliminate the intended target can help determine if the observed phenotype is due to on-target or off-target effects.[11]
-
Western Blot Analysis: Examine the phosphorylation status of key downstream effectors of other signaling pathways to identify any unintended pathway activation or inhibition.[4][8]
Troubleshooting Guides
Issue: High Background in Western Blots for Phosphorylated Proteins
| Potential Cause | Recommended Solution |
| Inappropriate Blocking Buffer | Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[12] |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations to remove non-specific binding.[12] |
| Phosphatase Activity | Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.[13] |
Issue: Low Viability of Target Cells in Control Group (Cytotoxicity Assay)
| Potential Cause | Recommended Solution |
| Harsh Cell Handling | Be gentle when pipetting and centrifuging cells to minimize mechanical stress. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can affect cell health and experimental outcomes.[2] |
| Suboptimal Culture Conditions | Ensure that your target cells are cultured in the recommended medium with the appropriate supplements and at the correct confluence. |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, quantitative data for this compound to serve as a reference for your experiments.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 50 |
| Raji | Burkitt's Lymphoma | 120 |
| A549 | Non-Small Cell Lung Cancer | 250 |
| MCF-7 | Breast Cancer | 400 |
Table 2: Recommended Experimental Conditions for this compound
| Parameter | Recommended Range |
| Concentration for NK Cell Activation | 10 - 100 nM |
| Incubation Time for Cytotoxicity Assay | 4 - 24 hours |
| Effector (NK Cell) to Target (Cancer Cell) Ratio | 5:1 to 20:1 |
Experimental Protocols
Protocol 1: NK Cell-Mediated Cytotoxicity Assay (Flow Cytometry-Based)
-
Prepare Target Cells:
-
Culture your target cancer cell line to ~80% confluency.
-
Label the target cells with a fluorescent dye such as Calcein AM or CFSE according to the manufacturer's protocol.
-
Wash the labeled cells twice with complete medium and resuspend at a concentration of 1 x 10^5 cells/mL.
-
-
Prepare Effector Cells (NK Cells):
-
Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) or use an NK cell line (e.g., NK-92).
-
Culture the NK cells in the appropriate medium, supplemented with IL-2 if necessary.
-
On the day of the assay, wash the NK cells and resuspend them at the desired concentrations to achieve the desired Effector:Target (E:T) ratios.
-
-
Co-culture:
-
In a 96-well round-bottom plate, add 100 µL of the labeled target cells to each well.
-
Add 100 µL of the NK cell suspension at different E:T ratios (e.g., 5:1, 10:1, 20:1).
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
Add this compound at various concentrations to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
After incubation, add a viability dye such as 7-AAD or Propidium Iodide (PI) to each well.[3]
-
Analyze the samples by flow cytometry.
-
Gate on the target cell population based on their fluorescent label (e.g., Calcein AM or CFSE).
-
Determine the percentage of dead target cells (positive for the viability dye).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Protocol 2: Western Blot Analysis for Phospho-Akt
-
Cell Treatment and Lysis:
-
Plate your cells of interest and treat them with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, you can strip the membrane and reprobe with an antibody for total Akt and a loading control like GAPDH or β-actin.
-
Visualizations
Caption: Hypothetical Signaling Pathway of this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Low Cytotoxicity Results.
References
- 1. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Optimizing NKL 22 (Interleukin-22) Experiments
Welcome to the technical support center for NKL 22. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Interleukin-22 (IL-22), particularly concerning the adjustment of incubation times for optimal results. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound (IL-22) treatment?
A1: The optimal incubation time for IL-22 is highly dependent on the cell type and the specific downstream readout. For signaling pathway studies, such as the phosphorylation of STAT3, effects can be observed in as little as 30 minutes to 8 hours.[1] For longer-term assays, such as cell proliferation or gene expression analysis, incubation times of 24 to 72 hours are commonly used. A time-course experiment is always recommended to determine the optimal incubation period for your specific experimental model.
Q2: Can I expect to see a dose-dependent and time-dependent response with this compound (IL-22)?
A2: Yes, studies have shown that the effects of IL-22, such as the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and the phosphorylation of STAT3, are both dose-dependent and time-dependent.[1][2] It is advisable to perform a dose-response curve and a time-course experiment to characterize the optimal concentration and incubation time for your cell system.
Q3: What is the primary signaling pathway activated by this compound (IL-22)?
A3: The primary signaling pathway activated by IL-22 is the JAK-STAT pathway, with a key mediator being the phosphorylation of STAT3.[1][2] In some cellular contexts, IL-22 has also been shown to influence other pathways, such as the ERK1/2 and JNK signaling pathways.[3][4]
Q4: I am not observing the expected effect after this compound (IL-22) incubation. What are the possible causes?
A4: Several factors could contribute to a lack of response. Please refer to our troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common causes include suboptimal incubation time, incorrect dosage, low expression of the IL-22 receptor on target cells, or issues with the reagent itself.
Troubleshooting Guides
Issue 1: No or Low Signal in Downstream Assays (e.g., Western Blot for p-STAT3)
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | Perform a time-course experiment. For phosphorylation events, start with short incubation times (e.g., 0, 15, 30, 60 minutes) and extend to several hours (e.g., 2, 4, 8 hours).[1] |
| Inadequate this compound Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 1, 10, 50, 100 ng/mL) to determine the optimal dose for your cell type. |
| Low IL-22 Receptor Expression | Confirm the expression of the IL-22 receptor (IL-22R) on your target cells using techniques like flow cytometry or qPCR. |
| Reagent Degradation | Ensure proper storage and handling of the this compound reagent. Avoid repeated freeze-thaw cycles. Test a fresh vial of the reagent. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell confluence can alter signaling responses. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Recommended Solution |
| Excessively Long Incubation Time | Reduce the incubation time. Prolonged exposure can lead to secondary effects and feedback loops that may obscure the primary response. |
| This compound Concentration Too High | Lower the concentration of this compound used. High concentrations can lead to non-specific signaling. |
| Contamination | Ensure aseptic technique during your experiments to prevent contamination that could interfere with your results. |
Experimental Protocols
Protocol: Time-Course Analysis of STAT3 Phosphorylation
-
Cell Seeding: Plate your target cells at a density that will result in 70-80% confluence on the day of the experiment.
-
Starvation (Optional): Depending on the cell type and basal signaling activity, you may need to serum-starve the cells for 4-16 hours prior to treatment to reduce background phosphorylation.
-
This compound Treatment: Treat the cells with the predetermined optimal concentration of this compound.
-
Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). The "0" time point serves as the untreated control.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Perform a Western blot to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
Visualizations
Caption: IL-22 Signaling Pathway
Caption: Troubleshooting Workflow for this compound Experiments
References
- 1. Interleukin-22 Secreted by NKp44+ Natural Killer Cells Promotes Proliferation of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-22 Secreted by NKp44+ Natural Killer Cells Promotes Proliferation of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-22 (IL-22) Regulates Apoptosis of Paclitaxel-Resistant Non-Small Cell Lung Cancer Cells Through C-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NKL 22 (Interleukin-22) Experiments
Welcome to the technical support center for NKL 22. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Interleukin-22 (IL-22), particularly concerning the adjustment of incubation times for optimal results. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound (IL-22) treatment?
A1: The optimal incubation time for IL-22 is highly dependent on the cell type and the specific downstream readout. For signaling pathway studies, such as the phosphorylation of STAT3, effects can be observed in as little as 30 minutes to 8 hours.[1] For longer-term assays, such as cell proliferation or gene expression analysis, incubation times of 24 to 72 hours are commonly used. A time-course experiment is always recommended to determine the optimal incubation period for your specific experimental model.
Q2: Can I expect to see a dose-dependent and time-dependent response with this compound (IL-22)?
A2: Yes, studies have shown that the effects of IL-22, such as the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and the phosphorylation of STAT3, are both dose-dependent and time-dependent.[1][2] It is advisable to perform a dose-response curve and a time-course experiment to characterize the optimal concentration and incubation time for your cell system.
Q3: What is the primary signaling pathway activated by this compound (IL-22)?
A3: The primary signaling pathway activated by IL-22 is the JAK-STAT pathway, with a key mediator being the phosphorylation of STAT3.[1][2] In some cellular contexts, IL-22 has also been shown to influence other pathways, such as the ERK1/2 and JNK signaling pathways.[3][4]
Q4: I am not observing the expected effect after this compound (IL-22) incubation. What are the possible causes?
A4: Several factors could contribute to a lack of response. Please refer to our troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common causes include suboptimal incubation time, incorrect dosage, low expression of the IL-22 receptor on target cells, or issues with the reagent itself.
Troubleshooting Guides
Issue 1: No or Low Signal in Downstream Assays (e.g., Western Blot for p-STAT3)
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | Perform a time-course experiment. For phosphorylation events, start with short incubation times (e.g., 0, 15, 30, 60 minutes) and extend to several hours (e.g., 2, 4, 8 hours).[1] |
| Inadequate this compound Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 1, 10, 50, 100 ng/mL) to determine the optimal dose for your cell type. |
| Low IL-22 Receptor Expression | Confirm the expression of the IL-22 receptor (IL-22R) on your target cells using techniques like flow cytometry or qPCR. |
| Reagent Degradation | Ensure proper storage and handling of the this compound reagent. Avoid repeated freeze-thaw cycles. Test a fresh vial of the reagent. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell confluence can alter signaling responses. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Recommended Solution |
| Excessively Long Incubation Time | Reduce the incubation time. Prolonged exposure can lead to secondary effects and feedback loops that may obscure the primary response. |
| This compound Concentration Too High | Lower the concentration of this compound used. High concentrations can lead to non-specific signaling. |
| Contamination | Ensure aseptic technique during your experiments to prevent contamination that could interfere with your results. |
Experimental Protocols
Protocol: Time-Course Analysis of STAT3 Phosphorylation
-
Cell Seeding: Plate your target cells at a density that will result in 70-80% confluence on the day of the experiment.
-
Starvation (Optional): Depending on the cell type and basal signaling activity, you may need to serum-starve the cells for 4-16 hours prior to treatment to reduce background phosphorylation.
-
This compound Treatment: Treat the cells with the predetermined optimal concentration of this compound.
-
Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). The "0" time point serves as the untreated control.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Perform a Western blot to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
Visualizations
Caption: IL-22 Signaling Pathway
Caption: Troubleshooting Workflow for this compound Experiments
References
- 1. Interleukin-22 Secreted by NKp44+ Natural Killer Cells Promotes Proliferation of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-22 Secreted by NKp44+ Natural Killer Cells Promotes Proliferation of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-22 (IL-22) Regulates Apoptosis of Paclitaxel-Resistant Non-Small Cell Lung Cancer Cells Through C-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NKL 22 and Other HDAC Inhibitors in Neurodegenerative Disease Models
For Immediate Release
A comprehensive review of preclinical data reveals the therapeutic potential of NKL 22, a selective histone deacetylase (HDAC) inhibitor, in comparison to other HDAC inhibitors for the treatment of neurodegenerative diseases, particularly Huntington's disease (HD). This analysis, designed for researchers, scientists, and drug development professionals, highlights the efficacy of this compound in ameliorating disease phenotypes and provides a comparative framework against other notable HDAC inhibitors.
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation has been implicated in the pathology of numerous neurodegenerative disorders. HDAC inhibitors have emerged as a promising therapeutic strategy to counteract these effects. This guide provides a detailed comparison of this compound (also known as compound 4b) with other HDAC inhibitors, focusing on their preclinical efficacy, selectivity, and proposed mechanisms of action.
Comparative Efficacy of HDAC Inhibitors in Huntington's Disease Mouse Models
The following table summarizes the in vivo efficacy of this compound and other selected HDAC inhibitors in preclinical models of Huntington's disease. The data is extracted from key studies and standardized for comparative purposes.
| Inhibitor | Mouse Model | Dose and Administration | Key Efficacy Endpoints | Reference |
| This compound (4b) | R6/2 | 20 mg/kg, daily i.p. injection | Motor Function: Significant improvement in rotarod performance. Gene Expression: Reversal of disease-related gene expression changes, including upregulation of Ppp1r1b (DARPP-32). | [1] |
| This compound (4b) | N171-82Q | 0.85 mg/ml in drinking water | Motor Function: Trends towards delayed phenotype progression. | [2] |
| RGFP966 | N171-82Q | 10 and 25 mg/kg, i.p. | Motor Function: Improved rotarod performance and open field activity. Neuroprotection: Prevented a 19.3% decline in striatal volume. Neuroinflammation: Decreased GFAP immunoreactivity by 45%. | [3][4] |
| RGFP966 | HdhQ7/Q111 (KI) | Chronic treatment | Motor Learning: Prevented impairment in accelerating rotarod task. Gene Expression: Normalized hippocampal Arc and Nr4a2 expression. | [5] |
| Vorinostat (SAHA) | Alzheimer's Model | 12.5 mg/kg (in combination) | Cognition: Improved hippocampal memory. Pathology: Reduced beta-amyloid and p-tau levels. | [6] |
| Entinostat | - | - | Data on direct comparison in HD models is limited in the reviewed literature. | - |
Selectivity Profiles of Compared HDAC Inhibitors
The selectivity of HDAC inhibitors for different isoforms can significantly influence their efficacy and side-effect profiles.
| Inhibitor | Class(es) Inhibited | Key Isoforms Inhibited | IC50 Values | Reference |
| This compound (4b) | Class I | HDAC1, HDAC3 | HDAC1: 199 nM, HDAC3: 69 nM (Selective over HDAC2/4/5/7/8 with IC50 ≥1.59 µM) | [7] |
| RGFP966 | Class I | HDAC3 | Highly selective for HDAC3. | [3] |
| Vorinostat (SAHA) | Class I, IIb | Pan-HDAC inhibitor (HDAC1, 2, 3, 6, 8) | Broad activity against multiple HDACs. | [6][8] |
| Entinostat | Class I | HDAC1, HDAC2, HDAC3 | Selective for Class I HDACs. | [9][10][11] |
Mechanisms of Action and Signaling Pathways
HDAC inhibitors exert their neuroprotective effects through multiple mechanisms. A primary mechanism is the hyperacetylation of histones, which leads to a more open chromatin structure and the reactivation of transcription of neuroprotective genes.[12] One of the key pathways implicated in the therapeutic effects of HDAC inhibitors in Huntington's disease is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and function.[13] Furthermore, HDAC inhibitors have been shown to modulate neuroinflammation, a key component of HD pathology.
Below are diagrams illustrating the proposed signaling pathways and experimental workflows.
References
- 1. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Pimelic Diphenylamide Histone Deacetylase Inhibitor HDACi 4b on the R6/2 and N171-82Q Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective inhibitor of histone deacetylase 3 prevents cognitive deficits and suppresses striatal CAG repeat expansions in Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]
- 10. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of the histone deacetylase inhibitor entinostat in combination with 13-cis retinoic acid in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Huntington’s disease through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain-Derived Neurotrophic Factor Dysregulation as an Essential Pathological Feature in Huntington’s Disease: Mechanisms and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NKL 22 and Other HDAC Inhibitors in Neurodegenerative Disease Models
For Immediate Release
A comprehensive review of preclinical data reveals the therapeutic potential of NKL 22, a selective histone deacetylase (HDAC) inhibitor, in comparison to other HDAC inhibitors for the treatment of neurodegenerative diseases, particularly Huntington's disease (HD). This analysis, designed for researchers, scientists, and drug development professionals, highlights the efficacy of this compound in ameliorating disease phenotypes and provides a comparative framework against other notable HDAC inhibitors.
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation has been implicated in the pathology of numerous neurodegenerative disorders. HDAC inhibitors have emerged as a promising therapeutic strategy to counteract these effects. This guide provides a detailed comparison of this compound (also known as compound 4b) with other HDAC inhibitors, focusing on their preclinical efficacy, selectivity, and proposed mechanisms of action.
Comparative Efficacy of HDAC Inhibitors in Huntington's Disease Mouse Models
The following table summarizes the in vivo efficacy of this compound and other selected HDAC inhibitors in preclinical models of Huntington's disease. The data is extracted from key studies and standardized for comparative purposes.
| Inhibitor | Mouse Model | Dose and Administration | Key Efficacy Endpoints | Reference |
| This compound (4b) | R6/2 | 20 mg/kg, daily i.p. injection | Motor Function: Significant improvement in rotarod performance. Gene Expression: Reversal of disease-related gene expression changes, including upregulation of Ppp1r1b (DARPP-32). | [1] |
| This compound (4b) | N171-82Q | 0.85 mg/ml in drinking water | Motor Function: Trends towards delayed phenotype progression. | [2] |
| RGFP966 | N171-82Q | 10 and 25 mg/kg, i.p. | Motor Function: Improved rotarod performance and open field activity. Neuroprotection: Prevented a 19.3% decline in striatal volume. Neuroinflammation: Decreased GFAP immunoreactivity by 45%. | [3][4] |
| RGFP966 | HdhQ7/Q111 (KI) | Chronic treatment | Motor Learning: Prevented impairment in accelerating rotarod task. Gene Expression: Normalized hippocampal Arc and Nr4a2 expression. | [5] |
| Vorinostat (SAHA) | Alzheimer's Model | 12.5 mg/kg (in combination) | Cognition: Improved hippocampal memory. Pathology: Reduced beta-amyloid and p-tau levels. | [6] |
| Entinostat | - | - | Data on direct comparison in HD models is limited in the reviewed literature. | - |
Selectivity Profiles of Compared HDAC Inhibitors
The selectivity of HDAC inhibitors for different isoforms can significantly influence their efficacy and side-effect profiles.
| Inhibitor | Class(es) Inhibited | Key Isoforms Inhibited | IC50 Values | Reference |
| This compound (4b) | Class I | HDAC1, HDAC3 | HDAC1: 199 nM, HDAC3: 69 nM (Selective over HDAC2/4/5/7/8 with IC50 ≥1.59 µM) | [7] |
| RGFP966 | Class I | HDAC3 | Highly selective for HDAC3. | [3] |
| Vorinostat (SAHA) | Class I, IIb | Pan-HDAC inhibitor (HDAC1, 2, 3, 6, 8) | Broad activity against multiple HDACs. | [6][8] |
| Entinostat | Class I | HDAC1, HDAC2, HDAC3 | Selective for Class I HDACs. | [9][10][11] |
Mechanisms of Action and Signaling Pathways
HDAC inhibitors exert their neuroprotective effects through multiple mechanisms. A primary mechanism is the hyperacetylation of histones, which leads to a more open chromatin structure and the reactivation of transcription of neuroprotective genes.[12] One of the key pathways implicated in the therapeutic effects of HDAC inhibitors in Huntington's disease is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and function.[13] Furthermore, HDAC inhibitors have been shown to modulate neuroinflammation, a key component of HD pathology.
Below are diagrams illustrating the proposed signaling pathways and experimental workflows.
References
- 1. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Pimelic Diphenylamide Histone Deacetylase Inhibitor HDACi 4b on the R6/2 and N171-82Q Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective inhibitor of histone deacetylase 3 prevents cognitive deficits and suppresses striatal CAG repeat expansions in Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]
- 10. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of the histone deacetylase inhibitor entinostat in combination with 13-cis retinoic acid in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Huntington’s disease through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain-Derived Neurotrophic Factor Dysregulation as an Essential Pathological Feature in Huntington’s Disease: Mechanisms and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IKKβ and HDAC Inhibition in Cancer Research: A Look at IMD-0354 and Vorinostat (SAHA)
A Note on the Topic: Initial research indicates that "NKL 22" is not a publicly recognized designation for a specific small molecule inhibitor in cancer research. The term "NKL" is primarily associated with an immortalized Natural Killer (NK) cell line. Therefore, to provide a valuable and data-driven comparison for researchers, this guide will focus on a representative inhibitor of the IκB kinase β (IKKβ) pathway, IMD-0354, and compare it with the well-established histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). This comparison will highlight two distinct therapeutic strategies for targeting cancer cell signaling and survival.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the mechanisms of action, preclinical efficacy, and experimental methodologies for evaluating these two classes of anti-cancer agents.
Introduction to IKKβ and HDAC Inhibition
IKKβ Inhibition: The IκB kinase (IKK) complex is a central component of the nuclear factor-κB (NF-κB) signaling pathway.[1] This pathway plays a critical role in regulating inflammation, immune responses, cell proliferation, and apoptosis.[1] In many cancers, the NF-κB pathway is constitutively active, promoting tumor cell survival and proliferation.[2] IKKβ is the primary catalytic subunit responsible for activating the canonical NF-κB pathway.[2] Small molecule inhibitors targeting IKKβ, such as IMD-0354, aim to block this pro-survival signaling, thereby sensitizing cancer cells to apoptosis and inhibiting their growth.[1][3]
HDAC Inhibition: Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones and other proteins, leading to a more condensed chromatin structure and repression of gene transcription.[4] In cancer, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[4] Vorinostat (SAHA) is a potent pan-HDAC inhibitor that blocks the activity of class I, II, and IV HDACs.[4] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin state, re-expression of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.[4][5]
Mechanism of Action
The therapeutic approaches of IKKβ and HDAC inhibitors are fundamentally different, as they target distinct cellular signaling pathways.
-
IMD-0354 (IKKβ Inhibitor): IMD-0354 is a selective inhibitor of IKKβ.[3] By inhibiting IKKβ, it prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[6]
-
Vorinostat (SAHA) (HDAC Inhibitor): Vorinostat is a hydroxamic acid that chelates the zinc ion in the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[4] This leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[7]
Signaling Pathway Diagrams
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of IMD-0354 and Vorinostat across various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit a biological process by 50%.
Table 1: Preclinical Efficacy of IMD-0354 (IKKβ Inhibitor)
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HMC-1 | Mast Cell Leukemia | Proliferation | Time and dose-dependent | [3][8] |
| MDA-MB-231 | Breast Cancer | Proliferation | Not specified | [3] |
| NALM-6 | Acute Lymphoblastic Leukemia | Cytotoxicity | 0.63 µM | [9] |
| Various | Pan-Cancer Screen | Cytotoxicity | Varies by cell line | [10] |
Note: IMD-0354's primary reported IC50 is for the inhibition of TNF-α induced NF-κB transcription (1.2 µM).[8][9] Specific cytotoxic IC50 values across a broad panel are available through resources like the Genomics of Drug Sensitivity in Cancer Project.[10]
Table 2: Preclinical Efficacy of Vorinostat (SAHA) (HDAC Inhibitor)
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| LNCaP | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | [11] |
| PC-3 | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | [11] |
| TSU-Pr1 | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | [11] |
| MCF-7 | Breast Cancer | Proliferation | 0.75 µM | [11] |
| SW-982 | Synovial Sarcoma | Cell Viability (MTS) | 8.6 µM | [7] |
| SW-1353 | Chondrosarcoma | Cell Viability (MTS) | 2.0 µM | [7] |
| 4T1 | Mouse Breast Cancer | Cell Viability (MTT) | 4.317 µM (48h) | [4] |
| 518A2 | Melanoma | Proliferation | 0.9 µM | [4] |
| HCT116 | Colon Cancer | HDAC Activity | 0.67 µM | [12] |
Note: IC50 values for Vorinostat can vary depending on the cell line, assay type, and incubation time.[4][7][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for assays commonly used to evaluate IKKβ and HDAC inhibitors.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor (e.g., IMD-0354 or Vorinostat) or vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO).
-
MTS Assay: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against inhibitor concentration.
This technique is used to detect changes in protein expression and phosphorylation, confirming target engagement.
-
For IKKβ Inhibition (IMD-0354):
-
Cell Treatment: Pre-incubate cells with IMD-0354 or vehicle for 1-2 hours, then stimulate with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a short time course (e.g., 0, 15, 30 minutes).
-
Lysate Preparation: Lyse the cells and quantify protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate. Successful inhibition will show a reduction in phospho-IκBα and stabilization of total IκBα.
-
-
For HDAC Inhibition (Vorinostat):
-
Cell Treatment: Treat cells with Vorinostat or vehicle for a specified time (e.g., 24 hours).
-
Lysate Preparation: Prepare whole-cell or nuclear extracts.
-
Western Blotting: Following the same general procedure, probe membranes with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3), total Histone H3, and a loading control.
-
Detection: An increase in the acetylated histone signal will confirm HDAC inhibition.
-
Experimental Workflow Diagram
Conclusion
While a direct comparison with the requested "this compound" is not possible due to a lack of public data, the analysis of IMD-0354 and Vorinostat provides a clear guide to two distinct and important anti-cancer strategies.
-
IMD-0354 represents a targeted approach to inhibit the pro-survival NF-κB pathway, which is aberrantly activated in many cancers. Its utility may be particularly pronounced in tumors known to be dependent on NF-κB signaling.
-
Vorinostat (SAHA) offers a broader epigenetic-based therapy, reactivating silenced tumor suppressor genes. Its pan-HDAC inhibition affects a wide range of cellular processes, making it effective across various cancer types, as demonstrated by its FDA approval for cutaneous T-cell lymphoma.
The choice between targeting a specific signaling pathway with an IKKβ inhibitor or inducing global changes in gene expression with an HDAC inhibitor will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. This guide provides the foundational information and experimental frameworks necessary for researchers to make informed decisions and design further comparative studies.
References
- 1. IKKβ Inhibitor IMD-0354 Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug: IMD-0354 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IKKβ and HDAC Inhibition in Cancer Research: A Look at IMD-0354 and Vorinostat (SAHA)
A Note on the Topic: Initial research indicates that "NKL 22" is not a publicly recognized designation for a specific small molecule inhibitor in cancer research. The term "NKL" is primarily associated with an immortalized Natural Killer (NK) cell line. Therefore, to provide a valuable and data-driven comparison for researchers, this guide will focus on a representative inhibitor of the IκB kinase β (IKKβ) pathway, IMD-0354, and compare it with the well-established histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). This comparison will highlight two distinct therapeutic strategies for targeting cancer cell signaling and survival.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the mechanisms of action, preclinical efficacy, and experimental methodologies for evaluating these two classes of anti-cancer agents.
Introduction to IKKβ and HDAC Inhibition
IKKβ Inhibition: The IκB kinase (IKK) complex is a central component of the nuclear factor-κB (NF-κB) signaling pathway.[1] This pathway plays a critical role in regulating inflammation, immune responses, cell proliferation, and apoptosis.[1] In many cancers, the NF-κB pathway is constitutively active, promoting tumor cell survival and proliferation.[2] IKKβ is the primary catalytic subunit responsible for activating the canonical NF-κB pathway.[2] Small molecule inhibitors targeting IKKβ, such as IMD-0354, aim to block this pro-survival signaling, thereby sensitizing cancer cells to apoptosis and inhibiting their growth.[1][3]
HDAC Inhibition: Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones and other proteins, leading to a more condensed chromatin structure and repression of gene transcription.[4] In cancer, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[4] Vorinostat (SAHA) is a potent pan-HDAC inhibitor that blocks the activity of class I, II, and IV HDACs.[4] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin state, re-expression of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.[4][5]
Mechanism of Action
The therapeutic approaches of IKKβ and HDAC inhibitors are fundamentally different, as they target distinct cellular signaling pathways.
-
IMD-0354 (IKKβ Inhibitor): IMD-0354 is a selective inhibitor of IKKβ.[3] By inhibiting IKKβ, it prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[6]
-
Vorinostat (SAHA) (HDAC Inhibitor): Vorinostat is a hydroxamic acid that chelates the zinc ion in the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[4] This leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[7]
Signaling Pathway Diagrams
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of IMD-0354 and Vorinostat across various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit a biological process by 50%.
Table 1: Preclinical Efficacy of IMD-0354 (IKKβ Inhibitor)
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HMC-1 | Mast Cell Leukemia | Proliferation | Time and dose-dependent | [3][8] |
| MDA-MB-231 | Breast Cancer | Proliferation | Not specified | [3] |
| NALM-6 | Acute Lymphoblastic Leukemia | Cytotoxicity | 0.63 µM | [9] |
| Various | Pan-Cancer Screen | Cytotoxicity | Varies by cell line | [10] |
Note: IMD-0354's primary reported IC50 is for the inhibition of TNF-α induced NF-κB transcription (1.2 µM).[8][9] Specific cytotoxic IC50 values across a broad panel are available through resources like the Genomics of Drug Sensitivity in Cancer Project.[10]
Table 2: Preclinical Efficacy of Vorinostat (SAHA) (HDAC Inhibitor)
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| LNCaP | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | [11] |
| PC-3 | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | [11] |
| TSU-Pr1 | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | [11] |
| MCF-7 | Breast Cancer | Proliferation | 0.75 µM | [11] |
| SW-982 | Synovial Sarcoma | Cell Viability (MTS) | 8.6 µM | [7] |
| SW-1353 | Chondrosarcoma | Cell Viability (MTS) | 2.0 µM | [7] |
| 4T1 | Mouse Breast Cancer | Cell Viability (MTT) | 4.317 µM (48h) | [4] |
| 518A2 | Melanoma | Proliferation | 0.9 µM | [4] |
| HCT116 | Colon Cancer | HDAC Activity | 0.67 µM | [12] |
Note: IC50 values for Vorinostat can vary depending on the cell line, assay type, and incubation time.[4][7][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for assays commonly used to evaluate IKKβ and HDAC inhibitors.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor (e.g., IMD-0354 or Vorinostat) or vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO).
-
MTS Assay: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against inhibitor concentration.
This technique is used to detect changes in protein expression and phosphorylation, confirming target engagement.
-
For IKKβ Inhibition (IMD-0354):
-
Cell Treatment: Pre-incubate cells with IMD-0354 or vehicle for 1-2 hours, then stimulate with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a short time course (e.g., 0, 15, 30 minutes).
-
Lysate Preparation: Lyse the cells and quantify protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate. Successful inhibition will show a reduction in phospho-IκBα and stabilization of total IκBα.
-
-
For HDAC Inhibition (Vorinostat):
-
Cell Treatment: Treat cells with Vorinostat or vehicle for a specified time (e.g., 24 hours).
-
Lysate Preparation: Prepare whole-cell or nuclear extracts.
-
Western Blotting: Following the same general procedure, probe membranes with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3), total Histone H3, and a loading control.
-
Detection: An increase in the acetylated histone signal will confirm HDAC inhibition.
-
Experimental Workflow Diagram
Conclusion
While a direct comparison with the requested "this compound" is not possible due to a lack of public data, the analysis of IMD-0354 and Vorinostat provides a clear guide to two distinct and important anti-cancer strategies.
-
IMD-0354 represents a targeted approach to inhibit the pro-survival NF-κB pathway, which is aberrantly activated in many cancers. Its utility may be particularly pronounced in tumors known to be dependent on NF-κB signaling.
-
Vorinostat (SAHA) offers a broader epigenetic-based therapy, reactivating silenced tumor suppressor genes. Its pan-HDAC inhibition affects a wide range of cellular processes, making it effective across various cancer types, as demonstrated by its FDA approval for cutaneous T-cell lymphoma.
The choice between targeting a specific signaling pathway with an IKKβ inhibitor or inducing global changes in gene expression with an HDAC inhibitor will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. This guide provides the foundational information and experimental frameworks necessary for researchers to make informed decisions and design further comparative studies.
References
- 1. IKKβ Inhibitor IMD-0354 Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug: IMD-0354 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Interleukin-22 in Novel Disease Models: A Comparative Guide
Introduction
While the query specified "NKL 22," our comprehensive search of scientific literature and clinical trial databases did not identify a therapeutic agent or biological target with this designation. It is highly probable that this refers to the interplay between Natural Killer (NK) cells and Interleukin-22 (IL-22) , a key cytokine in immunity and tissue regeneration. This guide, therefore, focuses on the therapeutic potential of modulating the IL-22 signaling pathway, with a particular emphasis on its connection to NK cells and its application in various disease models. We will objectively compare IL-22-targeted strategies with existing therapeutic alternatives, supported by experimental data.
Interleukin-22 is a member of the IL-10 family of cytokines and is produced by various immune cells, including T helper cells (Th17, Th22) and innate lymphoid cells such as NK cells.[1][2][3] Its receptor, a heterodimer of IL-22R1 and IL-10R2, is notably absent on most immune cells but is expressed on non-hematopoietic cells, particularly epithelial cells in the skin, gut, lungs, and liver.[2][4] This unique signaling axis positions IL-22 as a critical mediator of tissue protection, repair, and host defense at barrier surfaces.[2][3] However, its dysregulation is implicated in the pathogenesis of autoimmune diseases and certain cancers.[3][5][6]
The IL-22 Signaling Pathway
Upon binding to its receptor complex, IL-22 activates the Janus kinase (JAK) signaling pathway, specifically JAK1 and Tyrosine kinase 2 (Tyk2).[7] This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3, but also STAT1 and STAT5 to a lesser extent.[7] Activated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes involved in cellular proliferation, survival, anti-apoptosis, and the production of antimicrobial peptides.[4] IL-22 can also stimulate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38.[7]
Comparative Analysis in Disease Models
The dual role of IL-22—protective in some contexts (e.g., tissue injury) and pathogenic in others (e.g., chronic inflammation)—makes it a compelling therapeutic target. Below, we compare IL-22-targeted therapies with other agents in key disease areas.
Atopic Dermatitis (AD)
In AD, IL-22 is implicated in promoting epidermal hyperplasia (thickening of the skin) and disrupting skin barrier function.[8][9]
| Therapeutic Agent | Target / Mechanism of Action | Key Experimental / Clinical Findings |
| Fezakinumab (ILV-094) | Monoclonal antibody that neutralizes IL-22. | In a Phase 2a trial, fezakinumab showed a trend towards clinical improvement (SCORAD score) versus placebo, particularly in patients with severe AD.[8][10] |
| Dupilumab | Monoclonal antibody that blocks the shared receptor for IL-4 and IL-13. | Approved for moderate-to-severe AD. Significantly improves skin lesions, pruritus, and quality of life by targeting the core Th2 inflammatory axis.[9] |
| JAK Inhibitors (e.g., Upadacitinib) | Small molecule inhibitors of Janus kinases (JAK1, JAK2, JAK3, TYK2), blocking signaling for multiple cytokines, including IL-22, IL-4, and IL-13. | Oral and topical formulations are approved for AD. Demonstrate rapid and significant efficacy in reducing signs and symptoms of AD.[9] |
Psoriasis
Psoriasis is a chronic inflammatory skin disease where IL-22, along with IL-17 and IL-23, drives keratinocyte hyperproliferation and inflammation.[5][11]
| Therapeutic Agent | Target / Mechanism of Action | Key Experimental / Clinical Findings |
| Anti-IL-22 mAbs (ILV-094, ILV-095) | Monoclonal antibodies that neutralize IL-22. | Clinical trials were discontinued due to a lack of significant efficacy in patients with moderate-to-severe psoriasis.[12] This suggests that blocking IL-22 alone is insufficient to control the complex inflammation in psoriasis.[12] |
| IL-23 Inhibitors (e.g., Guselkumab, Risankizumab) | Monoclonal antibodies that target the p19 subunit of IL-23, an upstream cytokine that promotes the development of Th17 and Th22 cells. | Highly effective, achieving high rates of skin clearance (PASI 90/100). Recommended as first-line biologic therapy for moderate-to-severe psoriasis.[13][14] |
| IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab) | Monoclonal antibodies that neutralize IL-17A or its receptor. IL-17 is a key downstream effector cytokine in psoriasis. | Provide rapid and high levels of skin clearance. Also effective for psoriatic arthritis.[13][15] |
| Bimekizumab | Monoclonal antibody that simultaneously neutralizes IL-17A and IL-17F. | Demonstrates superior efficacy in achieving complete skin clearance compared to single IL-17A or IL-23 inhibitors in head-to-head trials.[13][15] |
Inflammatory Bowel Disease (IBD)
In IBD (Crohn's disease and ulcerative colitis), IL-22 appears to have a protective role by promoting epithelial barrier integrity and tissue repair in the gut.[1] Therefore, therapeutic strategies focus on agonism rather than inhibition.
| Therapeutic Agent | Target / Mechanism of Action | Key Experimental / Clinical Findings |
| IL-22 Agonists | Molecules designed to mimic the natural activity of IL-22, promoting gut epithelial healing. | Preclinical studies show promise in reducing inflammation and promoting mucosal healing in models of colitis.[1] Clinical trials are exploring the potential of IL-22 agonists.[1] |
| TNF-α Inhibitors (e.g., Infliximab, Adalimumab) | Monoclonal antibodies that neutralize Tumor Necrosis Factor-alpha, a key pro-inflammatory cytokine. | Established as a cornerstone of IBD therapy for inducing and maintaining remission.[16] |
| Anti-Integrins (e.g., Vedolizumab) | Monoclonal antibody that blocks α4β7 integrin, preventing lymphocyte trafficking to the gut. | A gut-selective therapy effective in both ulcerative colitis and Crohn's disease, with a favorable safety profile regarding systemic immunosuppression.[17] |
| JAK Inhibitors (e.g., Tofacitinib) | Small molecule inhibitors that block cytokine signaling. | An oral therapy approved for ulcerative colitis, showing efficacy in inducing and maintaining remission.[17][18] |
The Role of NK Cells in IL-22 Production
Natural Killer (NK) cells, traditionally known for their cytotoxic functions against infected and malignant cells, are also a significant source of IL-22.[19] A specific subset, termed NK-22 cells, has been identified in mucosal-associated lymphoid tissues (MALT) like the tonsils.[20] These cells are primed to secrete IL-22, particularly in response to IL-23, contributing to mucosal immunity.[20]
Furthermore, studies have shown that conventional NK cells can produce IL-22 in the lungs during influenza infection, where it plays a crucial role in the regeneration of tracheal and bronchial epithelial cells.[21][22] This highlights a dual function for NK cells: not only eliminating pathogens but also initiating tissue repair via IL-22 secretion.[21] This innate source of IL-22 is critical for early tissue protection before the adaptive immune system is fully engaged.[20]
Experimental Protocols
Validating the therapeutic potential of IL-22-targeted agents requires robust preclinical models that recapitulate key aspects of human disease.
Methodology: Murine Model of Atopic Dermatitis
This protocol describes a common method to induce an AD-like phenotype in mice to test the efficacy of therapeutic agents like IL-22 inhibitors.
-
Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Sensitization Phase:
-
Shave the dorsal skin of the mice.
-
Apply a 1x1 cm patch of sterile gauze soaked with an allergen (e.g., 100 µg of ovalbumin [OVA] in phosphate-buffered saline) to the shaved skin.
-
Secure the patch with a transparent bio-occlusive dressing.
-
Repeat the allergen application three times in the first week, followed by weekly applications for a total of 5-8 weeks to establish chronic inflammation.
-
-
Treatment Administration:
-
After the establishment of the chronic phase (e.g., week 4), divide mice into treatment groups.
-
Administer the test article (e.g., anti-IL-22 monoclonal antibody) or a control (e.g., isotype control antibody, placebo) via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule (e.g., twice weekly).
-
-
Efficacy Assessment:
-
Clinical Scoring: Weekly, assess the severity of skin lesions based on a standardized scoring system evaluating erythema (redness), edema (swelling), excoriation (scratching), and lichenification (thickening).
-
Transepidermal Water Loss (TEWL): Measure TEWL using a Tewameter to quantify skin barrier dysfunction.
-
Histological Analysis: At the end of the study, collect skin tissue for histological staining (e.g., Hematoxylin and Eosin) to measure epidermal thickness (acanthosis).
-
Immunological Analysis: Analyze skin tissue or draining lymph nodes for cytokine expression (e.g., IL-22, IL-4, IL-13) via qPCR or ELISA, and for immune cell infiltration via flow cytometry or immunohistochemistry.
-
-
Statistical Analysis: Compare the outcomes between treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
References
- 1. What are IL-22 agonists and how do they work? [synapse.patsnap.com]
- 2. Biological and Pathological Activities of Interleukin-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-22 as a target for therapeutic intervention: Current knowledge on its role in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting interleukin-22 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. researchgate.net [researchgate.net]
- 7. Emerging role of Interleukin-22 in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of fezakinumab (an anti-IL-22 monoclonal antibody) in adults with moderate-to-severe atopic dermatitis inadequately controlled by conventional treatments - A randomized, double-blind, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Bench to Clinic: the Potential of Therapeutic Targeting of the IL-22 Signaling Pathway in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-22 blocker investigated in phase 2a atopic dermatitis study | MDedge [mdedge.com]
- 11. Frontiers | Interventions in cytokine signaling: novel horizons for psoriasis treatment [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. IL-23 Inhibitors Tested for Expanded Role in Psoriasis [medscape.com]
- 15. Cytokine Modulators in Plaque Psoriasis – A Review of Current and Prospective Biologic Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alternative Medicines as Emerging Therapies for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shs.cairn.info [shs.cairn.info]
- 18. New treatment options for inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. A human NK cell subset provides an innate source of IL-22 for mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IL-22 from conventional NK cells is epithelial regenerative and inflammation protective during influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
Validating the Therapeutic Potential of Interleukin-22 in Novel Disease Models: A Comparative Guide
Introduction
While the query specified "NKL 22," our comprehensive search of scientific literature and clinical trial databases did not identify a therapeutic agent or biological target with this designation. It is highly probable that this refers to the interplay between Natural Killer (NK) cells and Interleukin-22 (IL-22) , a key cytokine in immunity and tissue regeneration. This guide, therefore, focuses on the therapeutic potential of modulating the IL-22 signaling pathway, with a particular emphasis on its connection to NK cells and its application in various disease models. We will objectively compare IL-22-targeted strategies with existing therapeutic alternatives, supported by experimental data.
Interleukin-22 is a member of the IL-10 family of cytokines and is produced by various immune cells, including T helper cells (Th17, Th22) and innate lymphoid cells such as NK cells.[1][2][3] Its receptor, a heterodimer of IL-22R1 and IL-10R2, is notably absent on most immune cells but is expressed on non-hematopoietic cells, particularly epithelial cells in the skin, gut, lungs, and liver.[2][4] This unique signaling axis positions IL-22 as a critical mediator of tissue protection, repair, and host defense at barrier surfaces.[2][3] However, its dysregulation is implicated in the pathogenesis of autoimmune diseases and certain cancers.[3][5][6]
The IL-22 Signaling Pathway
Upon binding to its receptor complex, IL-22 activates the Janus kinase (JAK) signaling pathway, specifically JAK1 and Tyrosine kinase 2 (Tyk2).[7] This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3, but also STAT1 and STAT5 to a lesser extent.[7] Activated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes involved in cellular proliferation, survival, anti-apoptosis, and the production of antimicrobial peptides.[4] IL-22 can also stimulate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38.[7]
Comparative Analysis in Disease Models
The dual role of IL-22—protective in some contexts (e.g., tissue injury) and pathogenic in others (e.g., chronic inflammation)—makes it a compelling therapeutic target. Below, we compare IL-22-targeted therapies with other agents in key disease areas.
Atopic Dermatitis (AD)
In AD, IL-22 is implicated in promoting epidermal hyperplasia (thickening of the skin) and disrupting skin barrier function.[8][9]
| Therapeutic Agent | Target / Mechanism of Action | Key Experimental / Clinical Findings |
| Fezakinumab (ILV-094) | Monoclonal antibody that neutralizes IL-22. | In a Phase 2a trial, fezakinumab showed a trend towards clinical improvement (SCORAD score) versus placebo, particularly in patients with severe AD.[8][10] |
| Dupilumab | Monoclonal antibody that blocks the shared receptor for IL-4 and IL-13. | Approved for moderate-to-severe AD. Significantly improves skin lesions, pruritus, and quality of life by targeting the core Th2 inflammatory axis.[9] |
| JAK Inhibitors (e.g., Upadacitinib) | Small molecule inhibitors of Janus kinases (JAK1, JAK2, JAK3, TYK2), blocking signaling for multiple cytokines, including IL-22, IL-4, and IL-13. | Oral and topical formulations are approved for AD. Demonstrate rapid and significant efficacy in reducing signs and symptoms of AD.[9] |
Psoriasis
Psoriasis is a chronic inflammatory skin disease where IL-22, along with IL-17 and IL-23, drives keratinocyte hyperproliferation and inflammation.[5][11]
| Therapeutic Agent | Target / Mechanism of Action | Key Experimental / Clinical Findings |
| Anti-IL-22 mAbs (ILV-094, ILV-095) | Monoclonal antibodies that neutralize IL-22. | Clinical trials were discontinued due to a lack of significant efficacy in patients with moderate-to-severe psoriasis.[12] This suggests that blocking IL-22 alone is insufficient to control the complex inflammation in psoriasis.[12] |
| IL-23 Inhibitors (e.g., Guselkumab, Risankizumab) | Monoclonal antibodies that target the p19 subunit of IL-23, an upstream cytokine that promotes the development of Th17 and Th22 cells. | Highly effective, achieving high rates of skin clearance (PASI 90/100). Recommended as first-line biologic therapy for moderate-to-severe psoriasis.[13][14] |
| IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab) | Monoclonal antibodies that neutralize IL-17A or its receptor. IL-17 is a key downstream effector cytokine in psoriasis. | Provide rapid and high levels of skin clearance. Also effective for psoriatic arthritis.[13][15] |
| Bimekizumab | Monoclonal antibody that simultaneously neutralizes IL-17A and IL-17F. | Demonstrates superior efficacy in achieving complete skin clearance compared to single IL-17A or IL-23 inhibitors in head-to-head trials.[13][15] |
Inflammatory Bowel Disease (IBD)
In IBD (Crohn's disease and ulcerative colitis), IL-22 appears to have a protective role by promoting epithelial barrier integrity and tissue repair in the gut.[1] Therefore, therapeutic strategies focus on agonism rather than inhibition.
| Therapeutic Agent | Target / Mechanism of Action | Key Experimental / Clinical Findings |
| IL-22 Agonists | Molecules designed to mimic the natural activity of IL-22, promoting gut epithelial healing. | Preclinical studies show promise in reducing inflammation and promoting mucosal healing in models of colitis.[1] Clinical trials are exploring the potential of IL-22 agonists.[1] |
| TNF-α Inhibitors (e.g., Infliximab, Adalimumab) | Monoclonal antibodies that neutralize Tumor Necrosis Factor-alpha, a key pro-inflammatory cytokine. | Established as a cornerstone of IBD therapy for inducing and maintaining remission.[16] |
| Anti-Integrins (e.g., Vedolizumab) | Monoclonal antibody that blocks α4β7 integrin, preventing lymphocyte trafficking to the gut. | A gut-selective therapy effective in both ulcerative colitis and Crohn's disease, with a favorable safety profile regarding systemic immunosuppression.[17] |
| JAK Inhibitors (e.g., Tofacitinib) | Small molecule inhibitors that block cytokine signaling. | An oral therapy approved for ulcerative colitis, showing efficacy in inducing and maintaining remission.[17][18] |
The Role of NK Cells in IL-22 Production
Natural Killer (NK) cells, traditionally known for their cytotoxic functions against infected and malignant cells, are also a significant source of IL-22.[19] A specific subset, termed NK-22 cells, has been identified in mucosal-associated lymphoid tissues (MALT) like the tonsils.[20] These cells are primed to secrete IL-22, particularly in response to IL-23, contributing to mucosal immunity.[20]
Furthermore, studies have shown that conventional NK cells can produce IL-22 in the lungs during influenza infection, where it plays a crucial role in the regeneration of tracheal and bronchial epithelial cells.[21][22] This highlights a dual function for NK cells: not only eliminating pathogens but also initiating tissue repair via IL-22 secretion.[21] This innate source of IL-22 is critical for early tissue protection before the adaptive immune system is fully engaged.[20]
Experimental Protocols
Validating the therapeutic potential of IL-22-targeted agents requires robust preclinical models that recapitulate key aspects of human disease.
Methodology: Murine Model of Atopic Dermatitis
This protocol describes a common method to induce an AD-like phenotype in mice to test the efficacy of therapeutic agents like IL-22 inhibitors.
-
Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Sensitization Phase:
-
Shave the dorsal skin of the mice.
-
Apply a 1x1 cm patch of sterile gauze soaked with an allergen (e.g., 100 µg of ovalbumin [OVA] in phosphate-buffered saline) to the shaved skin.
-
Secure the patch with a transparent bio-occlusive dressing.
-
Repeat the allergen application three times in the first week, followed by weekly applications for a total of 5-8 weeks to establish chronic inflammation.
-
-
Treatment Administration:
-
After the establishment of the chronic phase (e.g., week 4), divide mice into treatment groups.
-
Administer the test article (e.g., anti-IL-22 monoclonal antibody) or a control (e.g., isotype control antibody, placebo) via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule (e.g., twice weekly).
-
-
Efficacy Assessment:
-
Clinical Scoring: Weekly, assess the severity of skin lesions based on a standardized scoring system evaluating erythema (redness), edema (swelling), excoriation (scratching), and lichenification (thickening).
-
Transepidermal Water Loss (TEWL): Measure TEWL using a Tewameter to quantify skin barrier dysfunction.
-
Histological Analysis: At the end of the study, collect skin tissue for histological staining (e.g., Hematoxylin and Eosin) to measure epidermal thickness (acanthosis).
-
Immunological Analysis: Analyze skin tissue or draining lymph nodes for cytokine expression (e.g., IL-22, IL-4, IL-13) via qPCR or ELISA, and for immune cell infiltration via flow cytometry or immunohistochemistry.
-
-
Statistical Analysis: Compare the outcomes between treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
References
- 1. What are IL-22 agonists and how do they work? [synapse.patsnap.com]
- 2. Biological and Pathological Activities of Interleukin-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-22 as a target for therapeutic intervention: Current knowledge on its role in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting interleukin-22 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. researchgate.net [researchgate.net]
- 7. Emerging role of Interleukin-22 in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of fezakinumab (an anti-IL-22 monoclonal antibody) in adults with moderate-to-severe atopic dermatitis inadequately controlled by conventional treatments - A randomized, double-blind, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Bench to Clinic: the Potential of Therapeutic Targeting of the IL-22 Signaling Pathway in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-22 blocker investigated in phase 2a atopic dermatitis study | MDedge [mdedge.com]
- 11. Frontiers | Interventions in cytokine signaling: novel horizons for psoriasis treatment [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. IL-23 Inhibitors Tested for Expanded Role in Psoriasis [medscape.com]
- 15. Cytokine Modulators in Plaque Psoriasis – A Review of Current and Prospective Biologic Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alternative Medicines as Emerging Therapies for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shs.cairn.info [shs.cairn.info]
- 18. New treatment options for inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. A human NK cell subset provides an innate source of IL-22 for mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IL-22 from conventional NK cells is epithelial regenerative and inflammation protective during influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
Reproducibility of Interleukin-22's Effects on Gene Transcription: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental outcomes is a cornerstone of scientific advancement. In the context of cytokine signaling, the effects of a given molecule on gene transcription can be influenced by a multitude of factors, leading to apparent variability in results. This guide provides a comparative analysis of the effects of Interleukin-22 (IL-22) on gene transcription, with a focus on the factors that determine the reproducibility of its biological activity. As a point of comparison, we will examine the effects of Interleukin-6 (IL-6), another cytokine that utilizes the well-characterized STAT3 signaling pathway. This guide will delve into the experimental data, provide detailed protocols for assessing these effects, and visualize the key pathways and workflows.
Understanding the Context-Dependency of IL-22's Effects
Interleukin-22's impact on gene transcription is not absolute but is instead highly dependent on the cellular and molecular context. This context-dependency is a critical factor in the reproducibility of experimental findings. Key sources of variation include:
-
Cell Type: The expression of the IL-22 receptor (a heterodimer of IL-22R1 and IL-10R2) is primarily restricted to non-hematopoietic cells, such as epithelial cells in the skin, gut, and lungs.[1][2] Therefore, the transcriptional response to IL-22 is cell-type specific.
-
Inflammatory Milieu: The presence of other cytokines can synergistically or antagonistically modulate IL-22's effects. For instance, IL-17A and IL-17F can act in concert with IL-22 to enhance the expression of antimicrobial peptides.[3] Conversely, IFN-γ can have opposing effects on IL-22-mediated gene expression.[4] The presence of IL-1β can also alter the gene expression pattern in response to IL-22.[5]
-
In Vitro vs. In Vivo Models: The complexity of the in vivo microenvironment, including the presence of a diverse array of cell types and signaling molecules, can lead to different outcomes compared to more controlled in vitro systems.[1]
Data Presentation: Comparative Effects of IL-22 and IL-6 on Gene Transcription
Both IL-22 and IL-6 are potent activators of the STAT3 signaling pathway.[5] However, the downstream transcriptional programs they initiate can differ. The following tables summarize the effects of IL-22 and IL-6 on the expression of key target genes in epithelial cells, based on published data.
Table 1: Upregulation of Gene Expression by IL-22 and IL-6 in HT-29 Human Colon Adenocarcinoma Cells
| Gene Symbol | Gene Name | Function | Fold Induction by IL-22 (UTTR1147A) | Fold Induction by IL-6 |
| SOCS3 | Suppressor of cytokine signaling 3 | Negative feedback regulator of cytokine signaling | >10 | >10 |
| REG3A | Regenerating islet-derived 3 alpha | Antimicrobial peptide | >5 (in presence of IL-1β) | <1.2 (in presence of IL-1β) |
| SAA1 | Serum amyloid A1 | Acute-phase reactant, inflammation | >5 (in presence of IL-1β) | <1.2 (in presence of IL-1β) |
| IL1R1 | Interleukin 1 receptor type 1 | Receptor for IL-1 | High | Moderate |
| DMBT1 | Deleted in malignant brain tumors 1 | Pattern recognition, mucosal defense | High | Low |
Data synthesized from published studies. Actual fold changes can vary based on experimental conditions.[3][5]
Table 2: Genes Differentially Regulated by IL-22 in Keratinocytes
| Gene Symbol | Gene Name | Function | Regulation by IL-22 |
| S100A7 | S100 calcium-binding protein A7 (psoriasin) | Antimicrobial, chemoattractant | Upregulation |
| S100A8/A9 | S100 calcium-binding protein A8/A9 (calgranulin A/B) | Antimicrobial, inflammation | Upregulation |
| DEFB4A | Defensin beta 4A (hBD-2) | Antimicrobial peptide | Upregulation |
| FLG | Filaggrin | Epidermal barrier function | Downregulation |
| KRT1/10 | Keratin 1/10 | Keratinocyte differentiation | Downregulation |
| MMP1/3 | Matrix metallopeptidase 1/3 | Tissue remodeling | Upregulation |
Data synthesized from published studies in human keratinocytes.
Experimental Protocols
To ensure the reproducibility of studies investigating the effects of IL-22 on gene transcription, it is crucial to follow well-defined and detailed experimental protocols.
Key Experiment 1: In Vitro Treatment of Epithelial Cells with IL-22 and Gene Expression Analysis by RT-qPCR
Objective: To quantify the change in expression of target genes in a human epithelial cell line (e.g., HT-29) in response to IL-22 treatment.
Materials:
-
HT-29 human colon adenocarcinoma cell line (ATCC HTB-38)
-
Complete growth medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Serum-free medium
-
Recombinant human IL-22 (e.g., UTTR1147A, an Fc-stabilized version)[3]
-
Recombinant human IL-6 (as a comparator)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SOCS3, REG3A, SAA1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture: Culture HT-29 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 18-24 hours. This step helps to reduce baseline signaling activity.[3]
-
Cytokine Treatment: Prepare working solutions of IL-22 and IL-6 in serum-free medium at the desired concentrations (e.g., a maximal dose of 30 µg/mL for UTTR1147A).[3] Remove the serum-free medium from the cells and add the cytokine-containing medium or a vehicle control (serum-free medium alone).
-
Incubation: Incubate the cells for a specified duration (e.g., 24 hours) to allow for transcriptional changes.[3]
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR (RT-qPCR) using the synthesized cDNA, a qPCR master mix, and primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualization
Signaling Pathway of Interleukin-22
References
- 1. IL-22: There is a gap in our knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Interleukin (IL)-22 and IL-17 are coexpressed by Th17 cells and cooperatively enhance expression of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-22 suppresses IFN-γ-mediated lung inflammation in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an IL-22-Dependent Gene Signature as a Pharmacodynamic Biomarker [mdpi.com]
Reproducibility of Interleukin-22's Effects on Gene Transcription: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental outcomes is a cornerstone of scientific advancement. In the context of cytokine signaling, the effects of a given molecule on gene transcription can be influenced by a multitude of factors, leading to apparent variability in results. This guide provides a comparative analysis of the effects of Interleukin-22 (IL-22) on gene transcription, with a focus on the factors that determine the reproducibility of its biological activity. As a point of comparison, we will examine the effects of Interleukin-6 (IL-6), another cytokine that utilizes the well-characterized STAT3 signaling pathway. This guide will delve into the experimental data, provide detailed protocols for assessing these effects, and visualize the key pathways and workflows.
Understanding the Context-Dependency of IL-22's Effects
Interleukin-22's impact on gene transcription is not absolute but is instead highly dependent on the cellular and molecular context. This context-dependency is a critical factor in the reproducibility of experimental findings. Key sources of variation include:
-
Cell Type: The expression of the IL-22 receptor (a heterodimer of IL-22R1 and IL-10R2) is primarily restricted to non-hematopoietic cells, such as epithelial cells in the skin, gut, and lungs.[1][2] Therefore, the transcriptional response to IL-22 is cell-type specific.
-
Inflammatory Milieu: The presence of other cytokines can synergistically or antagonistically modulate IL-22's effects. For instance, IL-17A and IL-17F can act in concert with IL-22 to enhance the expression of antimicrobial peptides.[3] Conversely, IFN-γ can have opposing effects on IL-22-mediated gene expression.[4] The presence of IL-1β can also alter the gene expression pattern in response to IL-22.[5]
-
In Vitro vs. In Vivo Models: The complexity of the in vivo microenvironment, including the presence of a diverse array of cell types and signaling molecules, can lead to different outcomes compared to more controlled in vitro systems.[1]
Data Presentation: Comparative Effects of IL-22 and IL-6 on Gene Transcription
Both IL-22 and IL-6 are potent activators of the STAT3 signaling pathway.[5] However, the downstream transcriptional programs they initiate can differ. The following tables summarize the effects of IL-22 and IL-6 on the expression of key target genes in epithelial cells, based on published data.
Table 1: Upregulation of Gene Expression by IL-22 and IL-6 in HT-29 Human Colon Adenocarcinoma Cells
| Gene Symbol | Gene Name | Function | Fold Induction by IL-22 (UTTR1147A) | Fold Induction by IL-6 |
| SOCS3 | Suppressor of cytokine signaling 3 | Negative feedback regulator of cytokine signaling | >10 | >10 |
| REG3A | Regenerating islet-derived 3 alpha | Antimicrobial peptide | >5 (in presence of IL-1β) | <1.2 (in presence of IL-1β) |
| SAA1 | Serum amyloid A1 | Acute-phase reactant, inflammation | >5 (in presence of IL-1β) | <1.2 (in presence of IL-1β) |
| IL1R1 | Interleukin 1 receptor type 1 | Receptor for IL-1 | High | Moderate |
| DMBT1 | Deleted in malignant brain tumors 1 | Pattern recognition, mucosal defense | High | Low |
Data synthesized from published studies. Actual fold changes can vary based on experimental conditions.[3][5]
Table 2: Genes Differentially Regulated by IL-22 in Keratinocytes
| Gene Symbol | Gene Name | Function | Regulation by IL-22 |
| S100A7 | S100 calcium-binding protein A7 (psoriasin) | Antimicrobial, chemoattractant | Upregulation |
| S100A8/A9 | S100 calcium-binding protein A8/A9 (calgranulin A/B) | Antimicrobial, inflammation | Upregulation |
| DEFB4A | Defensin beta 4A (hBD-2) | Antimicrobial peptide | Upregulation |
| FLG | Filaggrin | Epidermal barrier function | Downregulation |
| KRT1/10 | Keratin 1/10 | Keratinocyte differentiation | Downregulation |
| MMP1/3 | Matrix metallopeptidase 1/3 | Tissue remodeling | Upregulation |
Data synthesized from published studies in human keratinocytes.
Experimental Protocols
To ensure the reproducibility of studies investigating the effects of IL-22 on gene transcription, it is crucial to follow well-defined and detailed experimental protocols.
Key Experiment 1: In Vitro Treatment of Epithelial Cells with IL-22 and Gene Expression Analysis by RT-qPCR
Objective: To quantify the change in expression of target genes in a human epithelial cell line (e.g., HT-29) in response to IL-22 treatment.
Materials:
-
HT-29 human colon adenocarcinoma cell line (ATCC HTB-38)
-
Complete growth medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Serum-free medium
-
Recombinant human IL-22 (e.g., UTTR1147A, an Fc-stabilized version)[3]
-
Recombinant human IL-6 (as a comparator)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SOCS3, REG3A, SAA1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture: Culture HT-29 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 18-24 hours. This step helps to reduce baseline signaling activity.[3]
-
Cytokine Treatment: Prepare working solutions of IL-22 and IL-6 in serum-free medium at the desired concentrations (e.g., a maximal dose of 30 µg/mL for UTTR1147A).[3] Remove the serum-free medium from the cells and add the cytokine-containing medium or a vehicle control (serum-free medium alone).
-
Incubation: Incubate the cells for a specified duration (e.g., 24 hours) to allow for transcriptional changes.[3]
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR (RT-qPCR) using the synthesized cDNA, a qPCR master mix, and primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualization
Signaling Pathway of Interleukin-22
References
- 1. IL-22: There is a gap in our knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Interleukin (IL)-22 and IL-17 are coexpressed by Th17 cells and cooperatively enhance expression of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-22 suppresses IFN-γ-mediated lung inflammation in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an IL-22-Dependent Gene Signature as a Pharmacodynamic Biomarker [mdpi.com]
Cross-Validation of NKL-22's Targets Using Proteomic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proteomic approaches for the cross-validation of targets for NKL-22, an engineered natural killer (NK) cell line targeting the B-cell specific surface antigen CD22. The objective is to offer a detailed overview of experimental methodologies and supporting data to aid in the research and development of similar immunotherapies.
Introduction to NKL-22 and Target Validation
NKL is a human natural killer (NK) cell line derived from a patient with aggressive NK cell leukemia[1][2][3][4]. For the purpose of this guide, "NKL-22" refers to a hypothetically glyco-engineered NKL cell line expressing high-affinity ligands for CD22, a transmembrane sialoglycoprotein prominently expressed on the surface of B-cells and their malignant counterparts[5][6]. This modification is designed to enhance the specific targeting and cytotoxicity of NKL cells against CD22-positive B-cell malignancies[5][6][7][8][9].
Cross-validation of the intended therapeutic target (CD22) and the identification of off-target effects are critical steps in the preclinical development of such cell-based therapies. Proteomic approaches offer powerful, unbiased methods to elucidate the molecular interactions between NKL-22 and its target cells, providing a detailed picture of the mechanism of action and potential safety concerns.
Proteomic Approaches for Target Cross-Validation
Several proteomic strategies can be employed to validate the targets of NKL-22. These can be broadly categorized into methods that analyze changes in the effector cell (NKL-22), the target cell (CD22+ B-cell), and the direct protein-protein interactions at the immune synapse.
Comparison of Proteomic Approaches:
| Proteomic Approach | Principle | Advantages | Disadvantages | Key Applications for NKL-22 |
| Global Proteome Profiling of Effector and Target Cells | Quantitative mass spectrometry (e.g., SILAC, TMT, Label-Free Quantification) to compare protein abundance in NKL-22 and target cells before and after co-incubation.[10][11] | Unbiased, comprehensive view of cellular responses. Identifies downstream signaling pathways affected by the interaction. | Does not directly identify the primary target. Can be complex to deconvolute primary from secondary effects. | Identifying signaling pathways activated in NKL-22 upon target engagement. Understanding the molecular mechanisms of cytotoxicity in target cells. |
| Interactome Analysis of CD22 | Affinity purification-mass spectrometry (AP-MS) or proximity-dependent biotinylation (e.g., BioID) to identify proteins that interact with CD22 in target cells.[12] | Directly identifies proteins in close proximity to the target antigen. Can reveal novel co-receptors or signaling complexes. | May miss transient or weak interactions. Potential for identifying non-specific binders. | Validating that NKL-22 engagement with CD22 disrupts or alters its natural protein interaction network. |
| Phosphoproteomics | Enrichment of phosphorylated peptides followed by mass spectrometry to identify changes in signaling pathways upon cell-cell interaction.[13] | Provides a dynamic snapshot of signaling events. Highly sensitive to changes in kinase and phosphatase activity. | Technically challenging and requires specialized enrichment methods. | Mapping the signaling cascades initiated by CD22 engagement in both NKL-22 and the target B-cell. |
| Surface Proteomics (Cell Surface Capture) | Biotinylation of cell surface proteins followed by streptavidin enrichment and mass spectrometry to identify changes in the surface proteome. | Focuses on the most relevant proteins for cell-cell interaction and target recognition. | May not capture intracellular signaling components. | Identifying changes in the expression of adhesion molecules, receptors, and ligands on both NKL-22 and target cells. |
Quantitative Proteomic Data
The following tables summarize hypothetical quantitative proteomic data that could be generated from the cross-validation of NKL-22's targets.
Table 1: Differentially Expressed Proteins in NKL-22 Cells Upon Co-incubation with CD22+ Target Cells
| Protein | Gene | Fold Change (NKL-22 + Target vs. NKL-22 alone) | Function |
| Granzyme B | GZMB | ↑ 3.5 | Cytotoxic granule protein, induces apoptosis in target cells. |
| Perforin-1 | PRF1 | ↑ 2.8 | Pore-forming protein, facilitates granzyme entry into target cells. |
| Interferon-gamma | IFNG | ↑ 4.2 | Pro-inflammatory cytokine, immunomodulatory functions. |
| CD69 | CD69 | ↑ 5.1 | Early activation marker of lymphocytes. |
| SHP-1 (PTPN6) | PTPN6 | ↓ 1.8 | Tyrosine phosphatase, inhibitory signaling. |
Table 2: Proteins with Altered Abundance in CD22+ Target Cells Following NKL-22 Attack
| Protein | Gene | Fold Change (Target + NKL-22 vs. Target alone) | Function |
| BCL-2 | BCL2 | ↓ 3.9 | Anti-apoptotic protein. |
| Caspase-3 (activated) | CASP3 | ↑ 6.2 | Executioner caspase in apoptosis. |
| BID | BID | ↓ 2.5 (cleaved form ↑) | Pro-apoptotic protein, links extrinsic and intrinsic apoptosis pathways. |
| MCL-1 | MCL1 | ↓ 3.1 | Anti-apoptotic protein. |
| c-Myc | MYC | ↓ 4.5 | Transcription factor involved in cell proliferation. |
Table 3: CD22 Interacting Proteins Identified by Affinity Purification-Mass Spectrometry
| Interacting Protein | Gene | Biological Function |
| Lyn | LYN | Src-family tyrosine kinase, involved in B-cell receptor (BCR) signaling. |
| SHP-1 | PTPN6 | Tyrosine phosphatase, recruited to inhibitory receptors. |
| Grb2 | GRB2 | Adaptor protein, links receptor tyrosine kinases to downstream signaling. |
| CD45 | PTPRC | Tyrosine phosphatase, regulates lymphocyte activation. |
| B-cell receptor (BCR) | IGHM, IGKC, etc. | Antigen receptor on B-cells, signaling is modulated by CD22.[14] |
Experimental Protocols
A detailed methodology for a key proteomic experiment is provided below.
Protocol: Global Proteome Analysis of NKL-22 and Target Cell Co-culture using SILAC
1. Cell Culture and SILAC Labeling:
-
Culture NKL-22 cells and CD22+ Raji B-lymphoma cells in RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum.
-
For SILAC labeling, culture the cells for at least 6 doublings in medium containing either "light" (L-Arginine and L-Lysine), "medium" (L-Arginine-¹³C₆ and L-Lysine-⁴H₄), or "heavy" (L-Arginine-¹³C₆¹⁵N₄ and L-Lysine-¹³C₆¹⁵N₂) isotopes.
2. Co-culture and Cell Lysis:
-
Mix "light"-labeled NKL-22 cells with "medium"-labeled Raji cells at an effector-to-target ratio of 5:1. As a control, keep "heavy"-labeled NKL-22 cells and "medium"-labeled Raji cells in separate cultures.
-
Incubate for 4 hours at 37°C.
-
Harvest the cells and lyse them in a urea-based lysis buffer (8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, supplemented with protease and phosphatase inhibitors).
3. Protein Digestion and Peptide Fractionation:
-
Determine protein concentration using a BCA assay.
-
Combine equal amounts of protein from the "light"/"medium" co-culture and the "heavy" and "medium" control cultures.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins with Lys-C followed by trypsin.
-
Acidify the peptide mixture and desalt using a C18 solid-phase extraction column.
-
Fractionate the peptides using high-pH reversed-phase chromatography.
4. LC-MS/MS Analysis:
-
Analyze each peptide fraction by nano-liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 15 most intense precursor ions for fragmentation.
5. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant.
-
Search the data against a human protein database to identify and quantify peptides and proteins.
-
Calculate protein ratios (H/L, H/M, M/L) to determine changes in protein abundance between the different conditions.
-
Perform statistical analysis to identify significantly regulated proteins.
Visualizations
Signaling Pathways and Workflows
Caption: Interaction between NKL-22 and a CD22+ target cell.
Caption: A typical quantitative proteomics workflow.
Caption: Simplified CD22 signaling pathway in a B-cell.
References
- 1. Characterization of a cell line, NKL, derived from an aggressive human natural killer cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. Cellosaurus cell line NKL (CVCL_0466) [cellosaurus.org]
- 5. Glycoengineering of Natural Killer Cells with CD22 Ligands for Enhanced Anticancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD22-targeted glyco-engineered natural killer cells offer a further treatment option for B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycoengineering of NK cells with glycan ligands of CD22 and selectins for B-cell lymphoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proteomic analysis of human NK-92 cells after NK cell-mediated cytotoxicity against K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomics to study cancer immunity and improve treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PXD013801 - CD22 interactome - OmicsDI [omicsdi.org]
- 13. pnas.org [pnas.org]
- 14. In Situ trans Ligands of CD22 Identified by Glycan-Protein Photocross-linking-enabled Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NKL-22's Targets Using Proteomic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proteomic approaches for the cross-validation of targets for NKL-22, an engineered natural killer (NK) cell line targeting the B-cell specific surface antigen CD22. The objective is to offer a detailed overview of experimental methodologies and supporting data to aid in the research and development of similar immunotherapies.
Introduction to NKL-22 and Target Validation
NKL is a human natural killer (NK) cell line derived from a patient with aggressive NK cell leukemia[1][2][3][4]. For the purpose of this guide, "NKL-22" refers to a hypothetically glyco-engineered NKL cell line expressing high-affinity ligands for CD22, a transmembrane sialoglycoprotein prominently expressed on the surface of B-cells and their malignant counterparts[5][6]. This modification is designed to enhance the specific targeting and cytotoxicity of NKL cells against CD22-positive B-cell malignancies[5][6][7][8][9].
Cross-validation of the intended therapeutic target (CD22) and the identification of off-target effects are critical steps in the preclinical development of such cell-based therapies. Proteomic approaches offer powerful, unbiased methods to elucidate the molecular interactions between NKL-22 and its target cells, providing a detailed picture of the mechanism of action and potential safety concerns.
Proteomic Approaches for Target Cross-Validation
Several proteomic strategies can be employed to validate the targets of NKL-22. These can be broadly categorized into methods that analyze changes in the effector cell (NKL-22), the target cell (CD22+ B-cell), and the direct protein-protein interactions at the immune synapse.
Comparison of Proteomic Approaches:
| Proteomic Approach | Principle | Advantages | Disadvantages | Key Applications for NKL-22 |
| Global Proteome Profiling of Effector and Target Cells | Quantitative mass spectrometry (e.g., SILAC, TMT, Label-Free Quantification) to compare protein abundance in NKL-22 and target cells before and after co-incubation.[10][11] | Unbiased, comprehensive view of cellular responses. Identifies downstream signaling pathways affected by the interaction. | Does not directly identify the primary target. Can be complex to deconvolute primary from secondary effects. | Identifying signaling pathways activated in NKL-22 upon target engagement. Understanding the molecular mechanisms of cytotoxicity in target cells. |
| Interactome Analysis of CD22 | Affinity purification-mass spectrometry (AP-MS) or proximity-dependent biotinylation (e.g., BioID) to identify proteins that interact with CD22 in target cells.[12] | Directly identifies proteins in close proximity to the target antigen. Can reveal novel co-receptors or signaling complexes. | May miss transient or weak interactions. Potential for identifying non-specific binders. | Validating that NKL-22 engagement with CD22 disrupts or alters its natural protein interaction network. |
| Phosphoproteomics | Enrichment of phosphorylated peptides followed by mass spectrometry to identify changes in signaling pathways upon cell-cell interaction.[13] | Provides a dynamic snapshot of signaling events. Highly sensitive to changes in kinase and phosphatase activity. | Technically challenging and requires specialized enrichment methods. | Mapping the signaling cascades initiated by CD22 engagement in both NKL-22 and the target B-cell. |
| Surface Proteomics (Cell Surface Capture) | Biotinylation of cell surface proteins followed by streptavidin enrichment and mass spectrometry to identify changes in the surface proteome. | Focuses on the most relevant proteins for cell-cell interaction and target recognition. | May not capture intracellular signaling components. | Identifying changes in the expression of adhesion molecules, receptors, and ligands on both NKL-22 and target cells. |
Quantitative Proteomic Data
The following tables summarize hypothetical quantitative proteomic data that could be generated from the cross-validation of NKL-22's targets.
Table 1: Differentially Expressed Proteins in NKL-22 Cells Upon Co-incubation with CD22+ Target Cells
| Protein | Gene | Fold Change (NKL-22 + Target vs. NKL-22 alone) | Function |
| Granzyme B | GZMB | ↑ 3.5 | Cytotoxic granule protein, induces apoptosis in target cells. |
| Perforin-1 | PRF1 | ↑ 2.8 | Pore-forming protein, facilitates granzyme entry into target cells. |
| Interferon-gamma | IFNG | ↑ 4.2 | Pro-inflammatory cytokine, immunomodulatory functions. |
| CD69 | CD69 | ↑ 5.1 | Early activation marker of lymphocytes. |
| SHP-1 (PTPN6) | PTPN6 | ↓ 1.8 | Tyrosine phosphatase, inhibitory signaling. |
Table 2: Proteins with Altered Abundance in CD22+ Target Cells Following NKL-22 Attack
| Protein | Gene | Fold Change (Target + NKL-22 vs. Target alone) | Function |
| BCL-2 | BCL2 | ↓ 3.9 | Anti-apoptotic protein. |
| Caspase-3 (activated) | CASP3 | ↑ 6.2 | Executioner caspase in apoptosis. |
| BID | BID | ↓ 2.5 (cleaved form ↑) | Pro-apoptotic protein, links extrinsic and intrinsic apoptosis pathways. |
| MCL-1 | MCL1 | ↓ 3.1 | Anti-apoptotic protein. |
| c-Myc | MYC | ↓ 4.5 | Transcription factor involved in cell proliferation. |
Table 3: CD22 Interacting Proteins Identified by Affinity Purification-Mass Spectrometry
| Interacting Protein | Gene | Biological Function |
| Lyn | LYN | Src-family tyrosine kinase, involved in B-cell receptor (BCR) signaling. |
| SHP-1 | PTPN6 | Tyrosine phosphatase, recruited to inhibitory receptors. |
| Grb2 | GRB2 | Adaptor protein, links receptor tyrosine kinases to downstream signaling. |
| CD45 | PTPRC | Tyrosine phosphatase, regulates lymphocyte activation. |
| B-cell receptor (BCR) | IGHM, IGKC, etc. | Antigen receptor on B-cells, signaling is modulated by CD22.[14] |
Experimental Protocols
A detailed methodology for a key proteomic experiment is provided below.
Protocol: Global Proteome Analysis of NKL-22 and Target Cell Co-culture using SILAC
1. Cell Culture and SILAC Labeling:
-
Culture NKL-22 cells and CD22+ Raji B-lymphoma cells in RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum.
-
For SILAC labeling, culture the cells for at least 6 doublings in medium containing either "light" (L-Arginine and L-Lysine), "medium" (L-Arginine-¹³C₆ and L-Lysine-⁴H₄), or "heavy" (L-Arginine-¹³C₆¹⁵N₄ and L-Lysine-¹³C₆¹⁵N₂) isotopes.
2. Co-culture and Cell Lysis:
-
Mix "light"-labeled NKL-22 cells with "medium"-labeled Raji cells at an effector-to-target ratio of 5:1. As a control, keep "heavy"-labeled NKL-22 cells and "medium"-labeled Raji cells in separate cultures.
-
Incubate for 4 hours at 37°C.
-
Harvest the cells and lyse them in a urea-based lysis buffer (8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, supplemented with protease and phosphatase inhibitors).
3. Protein Digestion and Peptide Fractionation:
-
Determine protein concentration using a BCA assay.
-
Combine equal amounts of protein from the "light"/"medium" co-culture and the "heavy" and "medium" control cultures.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins with Lys-C followed by trypsin.
-
Acidify the peptide mixture and desalt using a C18 solid-phase extraction column.
-
Fractionate the peptides using high-pH reversed-phase chromatography.
4. LC-MS/MS Analysis:
-
Analyze each peptide fraction by nano-liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 15 most intense precursor ions for fragmentation.
5. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant.
-
Search the data against a human protein database to identify and quantify peptides and proteins.
-
Calculate protein ratios (H/L, H/M, M/L) to determine changes in protein abundance between the different conditions.
-
Perform statistical analysis to identify significantly regulated proteins.
Visualizations
Signaling Pathways and Workflows
Caption: Interaction between NKL-22 and a CD22+ target cell.
Caption: A typical quantitative proteomics workflow.
Caption: Simplified CD22 signaling pathway in a B-cell.
References
- 1. Characterization of a cell line, NKL, derived from an aggressive human natural killer cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. Cellosaurus cell line NKL (CVCL_0466) [cellosaurus.org]
- 5. Glycoengineering of Natural Killer Cells with CD22 Ligands for Enhanced Anticancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD22-targeted glyco-engineered natural killer cells offer a further treatment option for B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycoengineering of NK cells with glycan ligands of CD22 and selectins for B-cell lymphoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proteomic analysis of human NK-92 cells after NK cell-mediated cytotoxicity against K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomics to study cancer immunity and improve treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PXD013801 - CD22 interactome - OmicsDI [omicsdi.org]
- 13. pnas.org [pnas.org]
- 14. In Situ trans Ligands of CD22 Identified by Glycan-Protein Photocross-linking-enabled Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Emerging Therapeutics for Friedreich's Ataxia: A Guide for Researchers
An Objective Evaluation of Nrf2 Activators, PPAR-γ Agonists, 15-Lipoxygenase Inhibitors, and Novel HDAC Inhibitors in the Context of Friedreich's Ataxia Drug Development.
Friedreich's ataxia (FA) is a rare, inherited neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin (FXN).[1][2][3][4][5] This deficiency leads to mitochondrial dysfunction, oxidative stress, and progressive damage to the nervous system, heart, and other tissues.[1][2][3][4][5] The therapeutic landscape for FA is rapidly evolving, with one approved treatment and several promising compounds in clinical development. This guide provides a comparative analysis of key therapeutic strategies, including the recently approved Nrf2 activator omaveloxolone, the PPAR-γ agonist leriglitazone, the 15-lipoxygenase inhibitor vatiquinone, and the class of histone deacetylase (HDAC) inhibitors, exemplified here by the placeholder novel compound NKL-22.
This analysis is intended for researchers, scientists, and drug development professionals, offering a structured overview of mechanisms of action, clinical trial data, and relevant experimental protocols to inform ongoing research and development efforts.
Comparative Overview of Therapeutic Strategies
The primary therapeutic strategies for Friedreich's ataxia aim to address the downstream consequences of frataxin deficiency, such as mitochondrial dysfunction and oxidative stress, or to directly increase frataxin expression. The following table summarizes the key characteristics of the compound classes discussed in this guide.
| Feature | Nrf2 Activators (e.g., Omaveloxolone) | PPAR-γ Agonists (e.g., Leriglitazone) | 15-Lipoxygenase Inhibitors (e.g., Vatiquinone) | HDAC Inhibitors (e.g., NKL-22) |
| Primary Mechanism | Activation of the Nrf2 pathway to enhance the cellular antioxidant response and improve mitochondrial function.[1][6] | Activation of the PPAR-γ receptor to modulate mitochondrial biogenesis and reduce neuroinflammation.[1][4] | Inhibition of the 15-lipoxygenase enzyme to reduce lipid peroxidation and neuroinflammation. | Inhibition of histone deacetylases to increase histone acetylation at the FXN gene locus, leading to increased frataxin transcription.[7][8][9][10][11] |
| Target | Keap1-Nrf2 protein-protein interaction. | Peroxisome proliferator-activated receptor gamma (PPAR-γ). | 15-lipoxygenase (15-LOX). | Class I and/or Class II histone deacetylases. |
| Effect on Frataxin | Indirect; improves mitochondrial function downstream of frataxin deficiency. | Preclinical data suggests a potential to increase frataxin levels.[1] | Indirect; mitigates downstream effects of frataxin deficiency. | Direct; aims to increase endogenous frataxin protein levels.[7][8][9][10][11] |
| Development Stage | Omaveloxolone (Skyclarys™) is FDA-approved.[1][6] | Leriglitazone has completed a Phase 2 trial.[4] | Vatiquinone has completed a Phase 2/3 trial and an NDA has been filed with the FDA. | Preclinical to early clinical development for various compounds in this class. |
Quantitative Clinical Trial Data
The following table presents a summary of quantitative data from key clinical trials for omaveloxolone, leriglitazone, and vatiquinone. Data for a novel HDAC inhibitor, NKL-22, is not yet publicly available and is represented as "To be determined" (TBD).
| Parameter | Omaveloxolone (MOXIe Part 2) | Leriglitazone (FRAMES) | Vatiquinone (MOVE-FA) | NKL-22 |
| Trial Phase | Phase 2 | Phase 2 | Phase 2/3 | TBD |
| Primary Endpoint | Change from baseline in mFARS score at 48 weeks. | Change from baseline in spinal cord area (C2-C3) at 48 weeks. | Change from baseline in mFARS score at 72 weeks. | TBD |
| Primary Endpoint Result | Statistically significant improvement in mFARS score compared to placebo.[6] | Did not meet primary endpoint. | Did not meet primary endpoint. | TBD |
| Key Secondary Endpoint(s) | Improvement in patient-reported outcomes. | Reduction in iron accumulation in the dentate nucleus.[4] | Statistically significant improvement in the upright stability subscale of the mFARS. | TBD |
| Adverse Events | Generally well-tolerated; most common were headache, nausea, and fatigue. | Peripheral edema and weight gain were the most frequent.[4] | Well-tolerated with no treatment-related serious adverse events. | TBD |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanisms of action and evaluation processes for these compounds.
Caption: Nrf2 activation pathway by Omaveloxolone.
Caption: PPAR-γ agonism pathway by Leriglitazone.
Caption: Mechanism of HDAC inhibition for Friedreich's Ataxia.
Caption: General experimental workflow for FA drug development.
Detailed Experimental Protocols
A brief overview of key experimental protocols is provided below. These protocols are essential for evaluating the efficacy and mechanism of action of the discussed compounds.
Frataxin Level Measurement
Objective: To quantify the amount of frataxin protein in biological samples (e.g., patient-derived cells, whole blood).
Methodology: Electrochemiluminescence Immunoassay (ECLIA)
-
Sample Preparation: Whole blood or peripheral blood mononuclear cells (PBMCs) are collected from patients. Cell lysates are prepared using a suitable lysis buffer containing protease inhibitors. The total protein concentration of the lysate is determined using a Bradford or BCA protein assay.
-
Assay Principle: This is a sandwich immunoassay. A capture antibody specific for frataxin is coated onto the surface of a microplate.
-
Procedure:
-
The prepared sample lysates are added to the wells of the microplate and incubated to allow the frataxin protein to bind to the capture antibody.
-
After washing to remove unbound material, a detection antibody, also specific for frataxin but binding to a different epitope, is added. This antibody is conjugated to an electrochemiluminescent label (e.g., SULFO-TAG™).
-
After another wash step, a read buffer is added to the wells.
-
The plate is placed in an ECLIA reader. An electrical stimulus is applied, causing the label on the detection antibody to emit light.
-
The intensity of the emitted light is proportional to the amount of frataxin in the sample.
-
-
Quantification: A standard curve is generated using known concentrations of recombinant human frataxin. The frataxin concentration in the samples is determined by interpolating their light intensity readings on the standard curve.[12][13]
Nrf2 Activation Assay
Objective: To determine if a compound can activate the Nrf2 signaling pathway.
Methodology: Antioxidant Response Element (ARE) Luciferase Reporter Assay
-
Cell Line: A stable cell line (e.g., HepG2) is engineered to contain a luciferase reporter gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE).
-
Procedure:
-
The ARE-luciferase reporter cells are seeded into a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., omaveloxolone) or a vehicle control for a specified period (e.g., 18-24 hours). A known Nrf2 activator (e.g., sulforaphane) is used as a positive control.
-
After treatment, the cells are lysed, and a luciferase substrate is added.
-
The luminescence, which is proportional to the activity of the ARE promoter and thus Nrf2 transcriptional activity, is measured using a luminometer.
-
-
Data Analysis: The fold induction of luciferase activity is calculated by normalizing the luminescence values of the compound-treated cells to those of the vehicle-treated cells.[14][15]
PPAR-γ Activity Assay
Objective: To measure the ability of a compound to act as an agonist for the PPAR-γ receptor.
Methodology: Cell-Based Reporter Assay
-
Cell Line: A cell line (e.g., HEK293) is engineered to co-express a fusion protein of the PPAR-γ ligand-binding domain (LBD) with a GAL4 DNA-binding domain, and a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS).
-
Procedure:
-
The reporter cells are plated in a 96-well plate.
-
The cells are treated with the test compound (e.g., leriglitazone) at various concentrations. A known PPAR-γ agonist (e.g., rosiglitazone) is used as a positive control.
-
Following an incubation period (e.g., 16-24 hours), the cells are lysed, and the luciferase activity is measured.
-
-
Data Analysis: An increase in luciferase expression indicates that the test compound has bound to and activated the PPAR-γ LBD, leading to the transcription of the reporter gene. Dose-response curves are generated to determine the EC50 of the compound.[16][17][18][19][20]
Modified Friedreich Ataxia Rating Scale (mFARS)
Objective: To assess the neurological impairment and progression of Friedreich's ataxia in a clinical setting.
Methodology: The mFARS is a standardized, quantitative neurological examination.[21][22][23][24] It consists of four subscales:
-
Bulbar Function: Assesses speech and swallowing.
-
Upper Limb Coordination: Evaluates tasks such as finger-to-nose testing and hand dexterity.
-
Lower Limb Coordination: Assesses heel-to-shin testing.
-
Upright Stability: Measures the patient's ability to stand and walk.
Procedure: A trained neurologist or clinician administers the series of tasks to the patient and scores their performance based on a pre-defined scale. The total mFARS score ranges from 0 to 93, with higher scores indicating greater impairment. The change in mFARS score over time is a key outcome measure in FA clinical trials.[21][22][23][24]
Conclusion
The therapeutic pipeline for Friedreich's ataxia is diverse, with multiple promising strategies under investigation. The recent approval of the Nrf2 activator omaveloxolone marks a significant milestone for the FA community. Other approaches, such as PPAR-γ agonism and 15-lipoxygenase inhibition, have shown mixed results in clinical trials but continue to provide valuable insights into the disease pathophysiology. The development of HDAC inhibitors like the conceptual NKL-22 holds the promise of directly addressing the root cause of the disease by increasing frataxin expression. A continued focus on robust preclinical evaluation using standardized experimental protocols and well-designed clinical trials with sensitive outcome measures like the mFARS will be critical for the successful development of new and effective treatments for Friedreich's ataxia.
References
- 1. frdaguidelines.org [frdaguidelines.org]
- 2. Clinical neurogenetics: friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedreich's ataxia: new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leriglitazone’s clinical proof of concept data in Friedreich’s Ataxia published in Neurology Genetics [minoryx.com]
- 5. youtube.com [youtube.com]
- 6. HDAC Inhibitors Correct Frataxin Deficiency in a Friedreich Ataxia Mouse Model | PLOS One [journals.plos.org]
- 7. Translating HDAC inhibitors in Friedrich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibitors correct frataxin deficiency in a Friedreich ataxia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich's Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. friedreichsataxianews.com [friedreichsataxianews.com]
- 11. curefa.org [curefa.org]
- 12. A high throughput electrochemiluminescence assay for the quantification of frataxin protein levels. | Meso Scale Discovery [mesoscale.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. raybiotech.com [raybiotech.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. content.abcam.com [content.abcam.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. christopherreeve.org [christopherreeve.org]
- 21. nordics.biogenlinc.com [nordics.biogenlinc.com]
- 22. mFARS - modified Friedreich Ataxia Rating Scale [skyclaryshcp.com]
- 23. nordics.biogenlinc.com [nordics.biogenlinc.com]
- 24. Friedreich Ataxia Progression and mFARS [thinkfa.com]
Comparative Analysis of Emerging Therapeutics for Friedreich's Ataxia: A Guide for Researchers
An Objective Evaluation of Nrf2 Activators, PPAR-γ Agonists, 15-Lipoxygenase Inhibitors, and Novel HDAC Inhibitors in the Context of Friedreich's Ataxia Drug Development.
Friedreich's ataxia (FA) is a rare, inherited neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin (FXN).[1][2][3][4][5] This deficiency leads to mitochondrial dysfunction, oxidative stress, and progressive damage to the nervous system, heart, and other tissues.[1][2][3][4][5] The therapeutic landscape for FA is rapidly evolving, with one approved treatment and several promising compounds in clinical development. This guide provides a comparative analysis of key therapeutic strategies, including the recently approved Nrf2 activator omaveloxolone, the PPAR-γ agonist leriglitazone, the 15-lipoxygenase inhibitor vatiquinone, and the class of histone deacetylase (HDAC) inhibitors, exemplified here by the placeholder novel compound NKL-22.
This analysis is intended for researchers, scientists, and drug development professionals, offering a structured overview of mechanisms of action, clinical trial data, and relevant experimental protocols to inform ongoing research and development efforts.
Comparative Overview of Therapeutic Strategies
The primary therapeutic strategies for Friedreich's ataxia aim to address the downstream consequences of frataxin deficiency, such as mitochondrial dysfunction and oxidative stress, or to directly increase frataxin expression. The following table summarizes the key characteristics of the compound classes discussed in this guide.
| Feature | Nrf2 Activators (e.g., Omaveloxolone) | PPAR-γ Agonists (e.g., Leriglitazone) | 15-Lipoxygenase Inhibitors (e.g., Vatiquinone) | HDAC Inhibitors (e.g., NKL-22) |
| Primary Mechanism | Activation of the Nrf2 pathway to enhance the cellular antioxidant response and improve mitochondrial function.[1][6] | Activation of the PPAR-γ receptor to modulate mitochondrial biogenesis and reduce neuroinflammation.[1][4] | Inhibition of the 15-lipoxygenase enzyme to reduce lipid peroxidation and neuroinflammation. | Inhibition of histone deacetylases to increase histone acetylation at the FXN gene locus, leading to increased frataxin transcription.[7][8][9][10][11] |
| Target | Keap1-Nrf2 protein-protein interaction. | Peroxisome proliferator-activated receptor gamma (PPAR-γ). | 15-lipoxygenase (15-LOX). | Class I and/or Class II histone deacetylases. |
| Effect on Frataxin | Indirect; improves mitochondrial function downstream of frataxin deficiency. | Preclinical data suggests a potential to increase frataxin levels.[1] | Indirect; mitigates downstream effects of frataxin deficiency. | Direct; aims to increase endogenous frataxin protein levels.[7][8][9][10][11] |
| Development Stage | Omaveloxolone (Skyclarys™) is FDA-approved.[1][6] | Leriglitazone has completed a Phase 2 trial.[4] | Vatiquinone has completed a Phase 2/3 trial and an NDA has been filed with the FDA. | Preclinical to early clinical development for various compounds in this class. |
Quantitative Clinical Trial Data
The following table presents a summary of quantitative data from key clinical trials for omaveloxolone, leriglitazone, and vatiquinone. Data for a novel HDAC inhibitor, NKL-22, is not yet publicly available and is represented as "To be determined" (TBD).
| Parameter | Omaveloxolone (MOXIe Part 2) | Leriglitazone (FRAMES) | Vatiquinone (MOVE-FA) | NKL-22 |
| Trial Phase | Phase 2 | Phase 2 | Phase 2/3 | TBD |
| Primary Endpoint | Change from baseline in mFARS score at 48 weeks. | Change from baseline in spinal cord area (C2-C3) at 48 weeks. | Change from baseline in mFARS score at 72 weeks. | TBD |
| Primary Endpoint Result | Statistically significant improvement in mFARS score compared to placebo.[6] | Did not meet primary endpoint. | Did not meet primary endpoint. | TBD |
| Key Secondary Endpoint(s) | Improvement in patient-reported outcomes. | Reduction in iron accumulation in the dentate nucleus.[4] | Statistically significant improvement in the upright stability subscale of the mFARS. | TBD |
| Adverse Events | Generally well-tolerated; most common were headache, nausea, and fatigue. | Peripheral edema and weight gain were the most frequent.[4] | Well-tolerated with no treatment-related serious adverse events. | TBD |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanisms of action and evaluation processes for these compounds.
Caption: Nrf2 activation pathway by Omaveloxolone.
Caption: PPAR-γ agonism pathway by Leriglitazone.
Caption: Mechanism of HDAC inhibition for Friedreich's Ataxia.
Caption: General experimental workflow for FA drug development.
Detailed Experimental Protocols
A brief overview of key experimental protocols is provided below. These protocols are essential for evaluating the efficacy and mechanism of action of the discussed compounds.
Frataxin Level Measurement
Objective: To quantify the amount of frataxin protein in biological samples (e.g., patient-derived cells, whole blood).
Methodology: Electrochemiluminescence Immunoassay (ECLIA)
-
Sample Preparation: Whole blood or peripheral blood mononuclear cells (PBMCs) are collected from patients. Cell lysates are prepared using a suitable lysis buffer containing protease inhibitors. The total protein concentration of the lysate is determined using a Bradford or BCA protein assay.
-
Assay Principle: This is a sandwich immunoassay. A capture antibody specific for frataxin is coated onto the surface of a microplate.
-
Procedure:
-
The prepared sample lysates are added to the wells of the microplate and incubated to allow the frataxin protein to bind to the capture antibody.
-
After washing to remove unbound material, a detection antibody, also specific for frataxin but binding to a different epitope, is added. This antibody is conjugated to an electrochemiluminescent label (e.g., SULFO-TAG™).
-
After another wash step, a read buffer is added to the wells.
-
The plate is placed in an ECLIA reader. An electrical stimulus is applied, causing the label on the detection antibody to emit light.
-
The intensity of the emitted light is proportional to the amount of frataxin in the sample.
-
-
Quantification: A standard curve is generated using known concentrations of recombinant human frataxin. The frataxin concentration in the samples is determined by interpolating their light intensity readings on the standard curve.[12][13]
Nrf2 Activation Assay
Objective: To determine if a compound can activate the Nrf2 signaling pathway.
Methodology: Antioxidant Response Element (ARE) Luciferase Reporter Assay
-
Cell Line: A stable cell line (e.g., HepG2) is engineered to contain a luciferase reporter gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE).
-
Procedure:
-
The ARE-luciferase reporter cells are seeded into a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., omaveloxolone) or a vehicle control for a specified period (e.g., 18-24 hours). A known Nrf2 activator (e.g., sulforaphane) is used as a positive control.
-
After treatment, the cells are lysed, and a luciferase substrate is added.
-
The luminescence, which is proportional to the activity of the ARE promoter and thus Nrf2 transcriptional activity, is measured using a luminometer.
-
-
Data Analysis: The fold induction of luciferase activity is calculated by normalizing the luminescence values of the compound-treated cells to those of the vehicle-treated cells.[14][15]
PPAR-γ Activity Assay
Objective: To measure the ability of a compound to act as an agonist for the PPAR-γ receptor.
Methodology: Cell-Based Reporter Assay
-
Cell Line: A cell line (e.g., HEK293) is engineered to co-express a fusion protein of the PPAR-γ ligand-binding domain (LBD) with a GAL4 DNA-binding domain, and a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS).
-
Procedure:
-
The reporter cells are plated in a 96-well plate.
-
The cells are treated with the test compound (e.g., leriglitazone) at various concentrations. A known PPAR-γ agonist (e.g., rosiglitazone) is used as a positive control.
-
Following an incubation period (e.g., 16-24 hours), the cells are lysed, and the luciferase activity is measured.
-
-
Data Analysis: An increase in luciferase expression indicates that the test compound has bound to and activated the PPAR-γ LBD, leading to the transcription of the reporter gene. Dose-response curves are generated to determine the EC50 of the compound.[16][17][18][19][20]
Modified Friedreich Ataxia Rating Scale (mFARS)
Objective: To assess the neurological impairment and progression of Friedreich's ataxia in a clinical setting.
Methodology: The mFARS is a standardized, quantitative neurological examination.[21][22][23][24] It consists of four subscales:
-
Bulbar Function: Assesses speech and swallowing.
-
Upper Limb Coordination: Evaluates tasks such as finger-to-nose testing and hand dexterity.
-
Lower Limb Coordination: Assesses heel-to-shin testing.
-
Upright Stability: Measures the patient's ability to stand and walk.
Procedure: A trained neurologist or clinician administers the series of tasks to the patient and scores their performance based on a pre-defined scale. The total mFARS score ranges from 0 to 93, with higher scores indicating greater impairment. The change in mFARS score over time is a key outcome measure in FA clinical trials.[21][22][23][24]
Conclusion
The therapeutic pipeline for Friedreich's ataxia is diverse, with multiple promising strategies under investigation. The recent approval of the Nrf2 activator omaveloxolone marks a significant milestone for the FA community. Other approaches, such as PPAR-γ agonism and 15-lipoxygenase inhibition, have shown mixed results in clinical trials but continue to provide valuable insights into the disease pathophysiology. The development of HDAC inhibitors like the conceptual NKL-22 holds the promise of directly addressing the root cause of the disease by increasing frataxin expression. A continued focus on robust preclinical evaluation using standardized experimental protocols and well-designed clinical trials with sensitive outcome measures like the mFARS will be critical for the successful development of new and effective treatments for Friedreich's ataxia.
References
- 1. frdaguidelines.org [frdaguidelines.org]
- 2. Clinical neurogenetics: friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedreich's ataxia: new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leriglitazone’s clinical proof of concept data in Friedreich’s Ataxia published in Neurology Genetics [minoryx.com]
- 5. youtube.com [youtube.com]
- 6. HDAC Inhibitors Correct Frataxin Deficiency in a Friedreich Ataxia Mouse Model | PLOS One [journals.plos.org]
- 7. Translating HDAC inhibitors in Friedrich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibitors correct frataxin deficiency in a Friedreich ataxia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich's Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. friedreichsataxianews.com [friedreichsataxianews.com]
- 11. curefa.org [curefa.org]
- 12. A high throughput electrochemiluminescence assay for the quantification of frataxin protein levels. | Meso Scale Discovery [mesoscale.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. raybiotech.com [raybiotech.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. content.abcam.com [content.abcam.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. christopherreeve.org [christopherreeve.org]
- 21. nordics.biogenlinc.com [nordics.biogenlinc.com]
- 22. mFARS - modified Friedreich Ataxia Rating Scale [skyclaryshcp.com]
- 23. nordics.biogenlinc.com [nordics.biogenlinc.com]
- 24. Friedreich Ataxia Progression and mFARS [thinkfa.com]
In Vivo Validation of NK Cell-Based Therapeutic Strategies: A Comparative Guide on IL-22 Modulation versus NKG2A Blockade
For Researchers, Scientists, and Drug Development Professionals
The field of immuno-oncology is rapidly advancing, with Natural Killer (NK) cells emerging as a powerful tool in the fight against cancer and inflammatory diseases. This guide provides an objective comparison of two distinct therapeutic strategies that leverage the power of NK cells: the modulation of Interleukin-22 (IL-22) producing NK cells and the blockade of the immune checkpoint receptor NKG2A. This comparison is based on available preclinical in vivo data for the mechanism of action, efficacy, and associated experimental protocols. While the term "NKL-22" is not standard, this guide focuses on the therapeutic potential of IL-22-producing NK cells, a plausible interpretation of the query.
Executive Summary
This guide compares two promising avenues in NK cell-based therapies. The first strategy involves harnessing the tissue-reparative and anti-inflammatory properties of IL-22 secreted by a subset of NK cells. The second, more clinically advanced strategy, focuses on blocking the NKG2A receptor on NK cells and CD8+ T cells to unleash their cytotoxic potential against tumor cells. Preclinical data suggests that while IL-22 modulation shows promise in inflammatory and tissue damage models, NKG2A blockade has demonstrated direct anti-tumor efficacy in vivo.
Data Presentation: In Vivo Performance Comparison
The following tables summarize the available quantitative data from preclinical in vivo studies for both therapeutic approaches.
| Therapeutic Strategy | Compound/Cell Type | In Vivo Model | Key Efficacy Endpoint | Result | Citation |
| NKG2A Blockade | BRY805 | NCI-H1975 (human non-small cell lung cancer) xenograft in huHSC-NCG-hIL15 mice | Tumor Growth Inhibition | Superior tumor control relative to monalizumab | [1][2] |
| Monalizumab | Syngeneic mouse tumor model | Tumor Rejection | Enhanced anti-tumor immunity, especially in combination with PD-L1 blockade | [3] | |
| IL-22 Modulation | Adoptive transfer of IL-22-producing NK cells | Influenza-infected IL-22-/- mice | Tracheal/Bronchial Epithelial Cell Regeneration | Restored epithelial cell regeneration and reduced inflammation | [4] |
| IL-22 from T-cells (pro-tumorigenic effect) | Murine models of lung and breast cancer | Lung Metastasis | Reduced metastases with constitutional and T-cell-specific deletion of Il22 | [5] |
Signaling Pathways and Mechanisms of Action
IL-22 Producing NK Cell Signaling
IL-22, a member of the IL-10 family of cytokines, is produced by a subset of NK cells, particularly in mucosal tissues.[6] Its receptor, a heterodimer of IL-22R1 and IL-10R2, is primarily expressed on non-hematopoietic cells, such as epithelial cells.[7] Upon binding, IL-22 activates the JAK-STAT signaling pathway, predominantly leading to the phosphorylation and nuclear translocation of STAT3.[7][8] This signaling cascade promotes the expression of genes involved in cell proliferation, survival, and tissue repair.[7]
Caption: IL-22 signaling pathway in epithelial cells.
NKG2A Blockade Mechanism of Action
NKG2A is an inhibitory receptor expressed on NK cells and a subset of CD8+ T cells. It forms a heterodimer with CD94 and recognizes the non-classical MHC class I molecule HLA-E, which is often upregulated on tumor cells as a mechanism of immune evasion.[9] The binding of HLA-E to NKG2A/CD94 triggers an inhibitory signal, suppressing the cytotoxic functions of NK and T cells. Monoclonal antibodies like Monalizumab and BRY805 block this interaction, thereby "releasing the brakes" on the anti-tumor immune response.
Caption: Mechanism of NKG2A blockade.
Experimental Protocols
In Vivo Model for IL-22-Producing NK Cell Therapy
This protocol is based on a study investigating the role of NK cell-derived IL-22 in an influenza infection model.[4]
Objective: To assess the ability of adoptively transferred IL-22-sufficient NK cells to restore epithelial regeneration in IL-22 deficient mice.
Animal Model: IL-22 knockout (IL-22-/-) mice.
Experimental Workflow:
-
NK Cell Isolation and Culture:
-
Isolate lung-derived lymphocytes from wild-type donor mice.
-
Sort for CD3-NK1.1+NCR1+ NK cells using fluorescence-activated cell sorting (FACS).
-
Culture the sorted NK cells with IL-2 for 8-12 days.[10]
-
-
Influenza Virus Infection:
-
Infect IL-22-/- recipient mice intranasally with a sublethal dose of influenza virus.
-
-
Adoptive Transfer:
-
On day 4 post-infection, intravenously inject the cultured IL-22-sufficient NK cells into the infected IL-22-/- mice.
-
-
Analysis:
-
At various time points post-transfer, harvest tissues (trachea, lungs) for histological analysis to assess epithelial cell regeneration.
-
Analyze bronchoalveolar lavage (BAL) fluid and spleen for the presence and function of donor-derived NK cells.[10]
-
Caption: Workflow for adoptive transfer of IL-22-producing NK cells.
In Vivo Xenograft Model for NKG2A Blockade
This protocol is a generalized representation based on preclinical studies of BRY805.[1][2][11]
Objective: To evaluate the in vivo anti-tumor efficacy of an anti-NKG2A antibody.
Animal Model: Immunodeficient mice reconstituted with a human immune system (e.g., huHSC-NCG-hIL15 mice) to support human NK cell engraftment and function.[1]
Experimental Workflow:
-
Tumor Cell Implantation:
-
Subcutaneously inject human tumor cells engineered to express HLA-E (e.g., NCI-H1975) into the flanks of the humanized mice.[1]
-
-
Treatment Administration:
-
Once tumors are established, randomize mice into treatment groups:
-
Vehicle control
-
Isotype control antibody
-
Monalizumab
-
BRY805
-
-
Administer antibodies via intraperitoneal or intravenous injection at specified doses and schedules.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Analyze peripheral blood and spleen for human immune cell populations.
-
Caption: Workflow for in vivo xenograft study of NKG2A blockade.
Concluding Remarks
The in vivo validation of NK cell-based therapies presents a dynamic and promising field of research. The modulation of IL-22-producing NK cells offers a potential therapeutic avenue for diseases characterized by epithelial damage and inflammation. However, the role of IL-22 in cancer is complex, with some studies suggesting a pro-tumorigenic effect, warranting further investigation to delineate its context-dependent functions.[5][12]
In contrast, the blockade of the NKG2A immune checkpoint has a more direct and established rationale in oncology. Preclinical studies with Monalizumab and the newer antibody BRY805 demonstrate clear anti-tumor activity by enhancing the cytotoxic capabilities of NK and T cells.[1][2][3] The superior efficacy of BRY805 in a head-to-head preclinical comparison highlights the potential for second-generation molecules in this class.
For researchers and drug developers, the choice between these strategies will depend on the specific therapeutic indication. Further in vivo studies are crucial to fully elucidate the therapeutic potential and safety profiles of both modulating IL-22-producing NK cells and blocking the NKG2A pathway.
References
- 1. Generation, Characterization, and Preclinical Studies of a Novel NKG2A-Targeted Antibody BRY805 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation, Characterization, and Preclinical Studies of a Novel NKG2A-Targeted Antibody BRY805 for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IL-22 from conventional NK cells is epithelial regenerative and inflammation protective during influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cell-derived interleukin-22 drives the expression of CD155 by cancer cells to suppress NK cell function and promote metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A human NK cell subset provides an innate source of IL-22 for mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monalizumab efficacy correlates with HLA-E surface expression and NK cell activity in head and neck squamous carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting interleukin-22 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of NK Cell-Based Therapeutic Strategies: A Comparative Guide on IL-22 Modulation versus NKG2A Blockade
For Researchers, Scientists, and Drug Development Professionals
The field of immuno-oncology is rapidly advancing, with Natural Killer (NK) cells emerging as a powerful tool in the fight against cancer and inflammatory diseases. This guide provides an objective comparison of two distinct therapeutic strategies that leverage the power of NK cells: the modulation of Interleukin-22 (IL-22) producing NK cells and the blockade of the immune checkpoint receptor NKG2A. This comparison is based on available preclinical in vivo data for the mechanism of action, efficacy, and associated experimental protocols. While the term "NKL-22" is not standard, this guide focuses on the therapeutic potential of IL-22-producing NK cells, a plausible interpretation of the query.
Executive Summary
This guide compares two promising avenues in NK cell-based therapies. The first strategy involves harnessing the tissue-reparative and anti-inflammatory properties of IL-22 secreted by a subset of NK cells. The second, more clinically advanced strategy, focuses on blocking the NKG2A receptor on NK cells and CD8+ T cells to unleash their cytotoxic potential against tumor cells. Preclinical data suggests that while IL-22 modulation shows promise in inflammatory and tissue damage models, NKG2A blockade has demonstrated direct anti-tumor efficacy in vivo.
Data Presentation: In Vivo Performance Comparison
The following tables summarize the available quantitative data from preclinical in vivo studies for both therapeutic approaches.
| Therapeutic Strategy | Compound/Cell Type | In Vivo Model | Key Efficacy Endpoint | Result | Citation |
| NKG2A Blockade | BRY805 | NCI-H1975 (human non-small cell lung cancer) xenograft in huHSC-NCG-hIL15 mice | Tumor Growth Inhibition | Superior tumor control relative to monalizumab | [1][2] |
| Monalizumab | Syngeneic mouse tumor model | Tumor Rejection | Enhanced anti-tumor immunity, especially in combination with PD-L1 blockade | [3] | |
| IL-22 Modulation | Adoptive transfer of IL-22-producing NK cells | Influenza-infected IL-22-/- mice | Tracheal/Bronchial Epithelial Cell Regeneration | Restored epithelial cell regeneration and reduced inflammation | [4] |
| IL-22 from T-cells (pro-tumorigenic effect) | Murine models of lung and breast cancer | Lung Metastasis | Reduced metastases with constitutional and T-cell-specific deletion of Il22 | [5] |
Signaling Pathways and Mechanisms of Action
IL-22 Producing NK Cell Signaling
IL-22, a member of the IL-10 family of cytokines, is produced by a subset of NK cells, particularly in mucosal tissues.[6] Its receptor, a heterodimer of IL-22R1 and IL-10R2, is primarily expressed on non-hematopoietic cells, such as epithelial cells.[7] Upon binding, IL-22 activates the JAK-STAT signaling pathway, predominantly leading to the phosphorylation and nuclear translocation of STAT3.[7][8] This signaling cascade promotes the expression of genes involved in cell proliferation, survival, and tissue repair.[7]
Caption: IL-22 signaling pathway in epithelial cells.
NKG2A Blockade Mechanism of Action
NKG2A is an inhibitory receptor expressed on NK cells and a subset of CD8+ T cells. It forms a heterodimer with CD94 and recognizes the non-classical MHC class I molecule HLA-E, which is often upregulated on tumor cells as a mechanism of immune evasion.[9] The binding of HLA-E to NKG2A/CD94 triggers an inhibitory signal, suppressing the cytotoxic functions of NK and T cells. Monoclonal antibodies like Monalizumab and BRY805 block this interaction, thereby "releasing the brakes" on the anti-tumor immune response.
Caption: Mechanism of NKG2A blockade.
Experimental Protocols
In Vivo Model for IL-22-Producing NK Cell Therapy
This protocol is based on a study investigating the role of NK cell-derived IL-22 in an influenza infection model.[4]
Objective: To assess the ability of adoptively transferred IL-22-sufficient NK cells to restore epithelial regeneration in IL-22 deficient mice.
Animal Model: IL-22 knockout (IL-22-/-) mice.
Experimental Workflow:
-
NK Cell Isolation and Culture:
-
Isolate lung-derived lymphocytes from wild-type donor mice.
-
Sort for CD3-NK1.1+NCR1+ NK cells using fluorescence-activated cell sorting (FACS).
-
Culture the sorted NK cells with IL-2 for 8-12 days.[10]
-
-
Influenza Virus Infection:
-
Infect IL-22-/- recipient mice intranasally with a sublethal dose of influenza virus.
-
-
Adoptive Transfer:
-
On day 4 post-infection, intravenously inject the cultured IL-22-sufficient NK cells into the infected IL-22-/- mice.
-
-
Analysis:
-
At various time points post-transfer, harvest tissues (trachea, lungs) for histological analysis to assess epithelial cell regeneration.
-
Analyze bronchoalveolar lavage (BAL) fluid and spleen for the presence and function of donor-derived NK cells.[10]
-
Caption: Workflow for adoptive transfer of IL-22-producing NK cells.
In Vivo Xenograft Model for NKG2A Blockade
This protocol is a generalized representation based on preclinical studies of BRY805.[1][2][11]
Objective: To evaluate the in vivo anti-tumor efficacy of an anti-NKG2A antibody.
Animal Model: Immunodeficient mice reconstituted with a human immune system (e.g., huHSC-NCG-hIL15 mice) to support human NK cell engraftment and function.[1]
Experimental Workflow:
-
Tumor Cell Implantation:
-
Subcutaneously inject human tumor cells engineered to express HLA-E (e.g., NCI-H1975) into the flanks of the humanized mice.[1]
-
-
Treatment Administration:
-
Once tumors are established, randomize mice into treatment groups:
-
Vehicle control
-
Isotype control antibody
-
Monalizumab
-
BRY805
-
-
Administer antibodies via intraperitoneal or intravenous injection at specified doses and schedules.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Analyze peripheral blood and spleen for human immune cell populations.
-
Caption: Workflow for in vivo xenograft study of NKG2A blockade.
Concluding Remarks
The in vivo validation of NK cell-based therapies presents a dynamic and promising field of research. The modulation of IL-22-producing NK cells offers a potential therapeutic avenue for diseases characterized by epithelial damage and inflammation. However, the role of IL-22 in cancer is complex, with some studies suggesting a pro-tumorigenic effect, warranting further investigation to delineate its context-dependent functions.[5][12]
In contrast, the blockade of the NKG2A immune checkpoint has a more direct and established rationale in oncology. Preclinical studies with Monalizumab and the newer antibody BRY805 demonstrate clear anti-tumor activity by enhancing the cytotoxic capabilities of NK and T cells.[1][2][3] The superior efficacy of BRY805 in a head-to-head preclinical comparison highlights the potential for second-generation molecules in this class.
For researchers and drug developers, the choice between these strategies will depend on the specific therapeutic indication. Further in vivo studies are crucial to fully elucidate the therapeutic potential and safety profiles of both modulating IL-22-producing NK cells and blocking the NKG2A pathway.
References
- 1. Generation, Characterization, and Preclinical Studies of a Novel NKG2A-Targeted Antibody BRY805 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation, Characterization, and Preclinical Studies of a Novel NKG2A-Targeted Antibody BRY805 for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IL-22 from conventional NK cells is epithelial regenerative and inflammation protective during influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cell-derived interleukin-22 drives the expression of CD155 by cancer cells to suppress NK cell function and promote metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A human NK cell subset provides an innate source of IL-22 for mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monalizumab efficacy correlates with HLA-E surface expression and NK cell activity in head and neck squamous carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting interleukin-22 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: NKL 22 vs. RGFP966 in HDAC Inhibition
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic research, Histone Deacetylase (HDAC) inhibitors have emerged as critical tools for understanding gene regulation and as promising therapeutic agents. This guide provides a detailed head-to-head comparison of two notable HDAC inhibitors: NKL 22 and RGFP966. The information presented herein is curated to assist researchers in making informed decisions for their specific experimental needs.
Introduction to this compound and RGFP966
This compound is a potent and selective inhibitor of Class I histone deacetylases, with particular activity against HDAC1 and HDAC3.[1] It has been investigated for its therapeutic potential in neurodegenerative disorders, specifically Huntington's disease, where it has been shown to ameliorate disease phenotypes and transcriptional abnormalities in mouse models.[1]
RGFP966 is a highly selective inhibitor of HDAC3. Its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research, with studies demonstrating its role in synaptic plasticity, memory formation, and its potential as a therapeutic for neurodegenerative and inflammatory conditions.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and RGFP966, focusing on their inhibitory potency against various HDAC isoforms.
Table 1: Inhibitory Potency (IC50) of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 199[1] |
| HDAC3 | 69[1] |
| HDAC2 | ≥1590[1] |
| HDAC4 | ≥1590[1] |
| HDAC5 | ≥1590[1] |
| HDAC7 | ≥1590[1] |
| HDAC8 | ≥1590[1] |
Table 2: Inhibitory Potency (IC50) of RGFP966
| HDAC Isoform | IC50 (nM) |
| HDAC3 | 80 |
| HDAC1 | >15,000[2] |
| Other HDACs | No effective inhibition at concentrations up to 15 µM[2] |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors, in general, function by preventing the removal of acetyl groups from lysine residues on histones and other proteins. This leads to a more open chromatin structure and can alter gene expression.
Figure 1: General mechanism of action for HDAC inhibitors like this compound and RGFP966.
RGFP966 has been shown to modulate specific signaling pathways, notably the NF-κB and Nrf2 pathways, due to its selective inhibition of HDAC3.
Figure 2: RGFP966 inhibits HDAC3, leading to reduced NF-κB p65 transcriptional activity.
Figure 3: RGFP966-mediated HDAC3 inhibition enhances the Nrf2 antioxidant response.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell types or experimental conditions.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit HDAC enzymatic activity.
Figure 4: Workflow for a fluorometric HDAC activity assay.
Materials:
-
HDAC Assay Buffer
-
HDAC Substrate (e.g., Fluor de Lys®-SIRT1/HDAC substrate)
-
Developer solution
-
Purified HDAC enzyme (e.g., recombinant human HDAC1 or HDAC3)
-
This compound and RGFP966
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of this compound and RGFP966 in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the purified HDAC enzyme to each well, except for the no-enzyme control.
-
Incubate at 37°C for 15 minutes.
-
Add the HDAC substrate to all wells.
-
Incubate at 37°C for 30-60 minutes.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is used to assess the effect of HDAC inhibitors on the acetylation status of histones in cultured cells.
Materials:
-
Cell culture medium
-
This compound and RGFP966
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or RGFP966 for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the relative levels of histone acetylation.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cell culture medium
-
This compound and RGFP966
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or RGFP966.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Administration Protocols
This compound:
-
Administration: The route and dosage would need to be determined empirically based on the animal model and experimental goals.
RGFP966:
-
Vehicle: A common vehicle for RGFP966 is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: RGFP966 has been administered via intraperitoneal (i.p.) injection at doses ranging from 10 to 25 mg/kg in various preclinical models.
Conclusion
This compound and RGFP966 are both valuable tools for studying the roles of Class I HDACs. The choice between these two inhibitors will largely depend on the specific research question.
-
This compound offers a dual-targeting approach against HDAC1 and HDAC3 , which may be advantageous in contexts where inhibiting both isoforms is desired, such as in certain models of Huntington's disease.
-
RGFP966 provides high selectivity for HDAC3 , making it an excellent tool for dissecting the specific functions of this particular HDAC isoform in various biological processes, especially in the central nervous system.
The provided experimental protocols offer a starting point for the direct comparison of these compounds in various in vitro and in vivo settings. Further research is warranted to fully elucidate the therapeutic potential of both this compound and RGFP966.
References
Head-to-Head Comparison: NKL 22 vs. RGFP966 in HDAC Inhibition
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic research, Histone Deacetylase (HDAC) inhibitors have emerged as critical tools for understanding gene regulation and as promising therapeutic agents. This guide provides a detailed head-to-head comparison of two notable HDAC inhibitors: NKL 22 and RGFP966. The information presented herein is curated to assist researchers in making informed decisions for their specific experimental needs.
Introduction to this compound and RGFP966
This compound is a potent and selective inhibitor of Class I histone deacetylases, with particular activity against HDAC1 and HDAC3.[1] It has been investigated for its therapeutic potential in neurodegenerative disorders, specifically Huntington's disease, where it has been shown to ameliorate disease phenotypes and transcriptional abnormalities in mouse models.[1]
RGFP966 is a highly selective inhibitor of HDAC3. Its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research, with studies demonstrating its role in synaptic plasticity, memory formation, and its potential as a therapeutic for neurodegenerative and inflammatory conditions.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and RGFP966, focusing on their inhibitory potency against various HDAC isoforms.
Table 1: Inhibitory Potency (IC50) of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 199[1] |
| HDAC3 | 69[1] |
| HDAC2 | ≥1590[1] |
| HDAC4 | ≥1590[1] |
| HDAC5 | ≥1590[1] |
| HDAC7 | ≥1590[1] |
| HDAC8 | ≥1590[1] |
Table 2: Inhibitory Potency (IC50) of RGFP966
| HDAC Isoform | IC50 (nM) |
| HDAC3 | 80 |
| HDAC1 | >15,000[2] |
| Other HDACs | No effective inhibition at concentrations up to 15 µM[2] |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors, in general, function by preventing the removal of acetyl groups from lysine residues on histones and other proteins. This leads to a more open chromatin structure and can alter gene expression.
Figure 1: General mechanism of action for HDAC inhibitors like this compound and RGFP966.
RGFP966 has been shown to modulate specific signaling pathways, notably the NF-κB and Nrf2 pathways, due to its selective inhibition of HDAC3.
Figure 2: RGFP966 inhibits HDAC3, leading to reduced NF-κB p65 transcriptional activity.
Figure 3: RGFP966-mediated HDAC3 inhibition enhances the Nrf2 antioxidant response.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell types or experimental conditions.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit HDAC enzymatic activity.
Figure 4: Workflow for a fluorometric HDAC activity assay.
Materials:
-
HDAC Assay Buffer
-
HDAC Substrate (e.g., Fluor de Lys®-SIRT1/HDAC substrate)
-
Developer solution
-
Purified HDAC enzyme (e.g., recombinant human HDAC1 or HDAC3)
-
This compound and RGFP966
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of this compound and RGFP966 in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the purified HDAC enzyme to each well, except for the no-enzyme control.
-
Incubate at 37°C for 15 minutes.
-
Add the HDAC substrate to all wells.
-
Incubate at 37°C for 30-60 minutes.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is used to assess the effect of HDAC inhibitors on the acetylation status of histones in cultured cells.
Materials:
-
Cell culture medium
-
This compound and RGFP966
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or RGFP966 for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the relative levels of histone acetylation.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cell culture medium
-
This compound and RGFP966
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or RGFP966.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Administration Protocols
This compound:
-
Administration: The route and dosage would need to be determined empirically based on the animal model and experimental goals.
RGFP966:
-
Vehicle: A common vehicle for RGFP966 is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: RGFP966 has been administered via intraperitoneal (i.p.) injection at doses ranging from 10 to 25 mg/kg in various preclinical models.
Conclusion
This compound and RGFP966 are both valuable tools for studying the roles of Class I HDACs. The choice between these two inhibitors will largely depend on the specific research question.
-
This compound offers a dual-targeting approach against HDAC1 and HDAC3 , which may be advantageous in contexts where inhibiting both isoforms is desired, such as in certain models of Huntington's disease.
-
RGFP966 provides high selectivity for HDAC3 , making it an excellent tool for dissecting the specific functions of this particular HDAC isoform in various biological processes, especially in the central nervous system.
The provided experimental protocols offer a starting point for the direct comparison of these compounds in various in vitro and in vivo settings. Further research is warranted to fully elucidate the therapeutic potential of both this compound and RGFP966.
References
Comparative Analysis of NKL 22 (HDACi 4b) for Huntington's Disease: A Preclinical Review
A detailed examination of the therapeutic potential of the selective HDAC inhibitor NKL 22 in preclinical models of Huntington's disease, with a comparative analysis against other relevant HDAC inhibitors.
Huntington's disease (HD) is a devastating neurodegenerative disorder for which there is currently no cure. One promising therapeutic avenue is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. This compound, also known as HDACi 4b, has emerged as a potent and selective inhibitor of Class I HDACs, particularly HDAC1 and HDAC3, demonstrating significant therapeutic effects in preclinical models of HD. This guide provides a comprehensive comparison of this compound with other selective HDAC inhibitors, focusing on their performance in preclinical studies, supported by experimental data and detailed methodologies.
In Vitro Profile: Potency and Selectivity
This compound distinguishes itself through its potent and selective inhibition of specific HDAC isoforms. This selectivity is a critical factor in minimizing off-target effects and enhancing the therapeutic window.
| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity over other HDACs |
| This compound (HDACi 4b) | 199[1][2] | 69[1][2] | Exhibits selectivity over HDAC2, 4, 5, 7, and 8 (IC50 ≥1.59 μM)[1][2] |
| RGFP966 | - | Selective for HDAC3 | - |
| RGFP109 | Selective for HDAC1 and HDAC3 | Selective for HDAC1 and HDAC3 | - |
Table 1: In Vitro Inhibitory Activity of this compound and Comparator HDACi. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other HDAC inhibitors against key HDAC isoforms. Lower IC50 values indicate greater potency.
Preclinical Efficacy in Huntington's Disease Models
The therapeutic potential of this compound has been primarily evaluated in the R6/2 mouse model of Huntington's disease, which recapitulates many of the key features of the human condition.
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| This compound (HDACi 4b) | R6/2 | Improved motor performance, attenuated brain-size decline and striatal atrophy, improved body weight.[3][4][5] | Thomas et al., 2008[3][4][5] |
| RGFP966 | N171-82Q, HdhQ111 | Improved motor deficits on rotarod and open field exploration, neuroprotective effects on striatal volume.[6][7][8] | Jia et al., 2016[6][7]; Suelves et al., 2017[8] |
| RGFP109 | R6/1 | Modest improvement in motor skill learning and coordination on the RotaRod test.[9][10][11] | Yildirim et al., 2021[9][10][11] |
Table 2: Summary of In Vivo Efficacy of HDAC Inhibitors in Mouse Models of Huntington's Disease. This table highlights the key therapeutic benefits observed with this compound and comparator compounds in preclinical HD models.
Experimental Protocols
To ensure a thorough and objective comparison, it is essential to understand the methodologies employed in these preclinical studies.
Rotarod Test for Motor Coordination
The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.
-
Apparatus: A rotating rod, often with an accelerating speed.
-
Procedure:
-
Endpoint: A longer latency to fall indicates better motor coordination.
Animal Models
-
R6/2 Mouse Model: This transgenic model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat. These mice develop a progressive neurological phenotype that mimics many aspects of human HD.[13]
-
N171-82Q Mouse Model: Another transgenic model of HD that exhibits motor deficits and neurodegeneration.[6][7]
-
R6/1 Mouse Model: A transgenic mouse model that also expresses a fragment of the human huntingtin gene with an expanded CAG repeat and displays progressive motor and cognitive impairments.[9]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of HDAC inhibitors in Huntington's disease are believed to be mediated through the modulation of gene expression.
Figure 1: Mechanism of Action of this compound. this compound inhibits HDACs, leading to an increase in histone acetylation. This results in a more open chromatin structure, facilitating the transcription of neuroprotective genes.
Experimental Workflow
A typical preclinical study evaluating the efficacy of an HDAC inhibitor in a mouse model of Huntington's disease follows a structured workflow.
Figure 2: Preclinical Experimental Workflow. This diagram illustrates the key stages of a preclinical study designed to assess the therapeutic effects of a compound like this compound in a mouse model of Huntington's disease.
Comparative Logic
The selection of a lead candidate for further development often involves a logical comparison of key attributes.
Figure 3: Comparative Decision Framework. This diagram outlines the key parameters considered when comparing this compound to alternative HDAC inhibitors for the treatment of Huntington's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The HDAC inhibitor 4b ameliorates the disease phenotype and transcriptional abnormalities in Huntington's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HDAC inhibitor 4b ameliorates the disease phenotype and transcriptional abnormalities in Huntington's disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A selective inhibitor of histone deacetylase 3 prevents cognitive deficits and suppresses striatal CAG repeat expansions in Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. Evaluation of R6/2 HD transgenic mice for therapeutic studies in Huntington's disease: behavioral testing and impact of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NKL 22 (HDACi 4b) for Huntington's Disease: A Preclinical Review
A detailed examination of the therapeutic potential of the selective HDAC inhibitor NKL 22 in preclinical models of Huntington's disease, with a comparative analysis against other relevant HDAC inhibitors.
Huntington's disease (HD) is a devastating neurodegenerative disorder for which there is currently no cure. One promising therapeutic avenue is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. This compound, also known as HDACi 4b, has emerged as a potent and selective inhibitor of Class I HDACs, particularly HDAC1 and HDAC3, demonstrating significant therapeutic effects in preclinical models of HD. This guide provides a comprehensive comparison of this compound with other selective HDAC inhibitors, focusing on their performance in preclinical studies, supported by experimental data and detailed methodologies.
In Vitro Profile: Potency and Selectivity
This compound distinguishes itself through its potent and selective inhibition of specific HDAC isoforms. This selectivity is a critical factor in minimizing off-target effects and enhancing the therapeutic window.
| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity over other HDACs |
| This compound (HDACi 4b) | 199[1][2] | 69[1][2] | Exhibits selectivity over HDAC2, 4, 5, 7, and 8 (IC50 ≥1.59 μM)[1][2] |
| RGFP966 | - | Selective for HDAC3 | - |
| RGFP109 | Selective for HDAC1 and HDAC3 | Selective for HDAC1 and HDAC3 | - |
Table 1: In Vitro Inhibitory Activity of this compound and Comparator HDACi. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other HDAC inhibitors against key HDAC isoforms. Lower IC50 values indicate greater potency.
Preclinical Efficacy in Huntington's Disease Models
The therapeutic potential of this compound has been primarily evaluated in the R6/2 mouse model of Huntington's disease, which recapitulates many of the key features of the human condition.
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| This compound (HDACi 4b) | R6/2 | Improved motor performance, attenuated brain-size decline and striatal atrophy, improved body weight.[3][4][5] | Thomas et al., 2008[3][4][5] |
| RGFP966 | N171-82Q, HdhQ111 | Improved motor deficits on rotarod and open field exploration, neuroprotective effects on striatal volume.[6][7][8] | Jia et al., 2016[6][7]; Suelves et al., 2017[8] |
| RGFP109 | R6/1 | Modest improvement in motor skill learning and coordination on the RotaRod test.[9][10][11] | Yildirim et al., 2021[9][10][11] |
Table 2: Summary of In Vivo Efficacy of HDAC Inhibitors in Mouse Models of Huntington's Disease. This table highlights the key therapeutic benefits observed with this compound and comparator compounds in preclinical HD models.
Experimental Protocols
To ensure a thorough and objective comparison, it is essential to understand the methodologies employed in these preclinical studies.
Rotarod Test for Motor Coordination
The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.
-
Apparatus: A rotating rod, often with an accelerating speed.
-
Procedure:
-
Endpoint: A longer latency to fall indicates better motor coordination.
Animal Models
-
R6/2 Mouse Model: This transgenic model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat. These mice develop a progressive neurological phenotype that mimics many aspects of human HD.[13]
-
N171-82Q Mouse Model: Another transgenic model of HD that exhibits motor deficits and neurodegeneration.[6][7]
-
R6/1 Mouse Model: A transgenic mouse model that also expresses a fragment of the human huntingtin gene with an expanded CAG repeat and displays progressive motor and cognitive impairments.[9]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of HDAC inhibitors in Huntington's disease are believed to be mediated through the modulation of gene expression.
Figure 1: Mechanism of Action of this compound. this compound inhibits HDACs, leading to an increase in histone acetylation. This results in a more open chromatin structure, facilitating the transcription of neuroprotective genes.
Experimental Workflow
A typical preclinical study evaluating the efficacy of an HDAC inhibitor in a mouse model of Huntington's disease follows a structured workflow.
Figure 2: Preclinical Experimental Workflow. This diagram illustrates the key stages of a preclinical study designed to assess the therapeutic effects of a compound like this compound in a mouse model of Huntington's disease.
Comparative Logic
The selection of a lead candidate for further development often involves a logical comparison of key attributes.
Figure 3: Comparative Decision Framework. This diagram outlines the key parameters considered when comparing this compound to alternative HDAC inhibitors for the treatment of Huntington's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The HDAC inhibitor 4b ameliorates the disease phenotype and transcriptional abnormalities in Huntington's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HDAC inhibitor 4b ameliorates the disease phenotype and transcriptional abnormalities in Huntington's disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A selective inhibitor of histone deacetylase 3 prevents cognitive deficits and suppresses striatal CAG repeat expansions in Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. Evaluation of R6/2 HD transgenic mice for therapeutic studies in Huntington's disease: behavioral testing and impact of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
NKL-22: Comprehensive Safety and Disposal Protocols
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal procedures for NKL-22, a potent and selective inhibitor of histone deacetylases (HDACs). Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental stewardship. NKL-22, also identified as compound 4b or MDK-4154, is a research chemical with the CAS Number 537034-15-4.
Essential Safety & Handling Information
NKL-22 is classified as a hazardous chemical and requires careful handling to prevent exposure. All personnel must be thoroughly trained in handling hazardous substances before working with this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Consider double-gloving for added protection.
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: All handling of solid NKL-22 and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH/MSHA-approved respirator should be worn.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in areas where NKL-22 is handled or stored.
Proper Disposal Procedures
The disposal of NKL-22 and any contaminated materials must be managed as hazardous waste in accordance with federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Protocol:
-
Waste Classification: Treat all forms of NKL-22 (solid, liquid solutions) and any materials that have come into contact with it as hazardous chemical waste.
-
Solid Waste Collection:
-
Collect unused or expired NKL-22 powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves, and other disposable labware), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be kept sealed except when adding waste.
-
-
Liquid Waste Collection:
-
Collect all solutions containing NKL-22 in a separate, designated, and properly labeled hazardous waste container.
-
Do not pour NKL-22 solutions down the drain.
-
-
Empty Container Disposal:
-
To be considered non-hazardous, empty containers that held NKL-22 must be triple-rinsed with a suitable solvent (e.g., DMSO, ethanol).
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing and air-drying in a ventilated area (such as a fume hood), the container's label should be fully defaced or removed before disposal in regular laboratory trash.
-
-
Labeling and Storage of Waste:
-
Affix a hazardous waste label to all waste containers immediately upon the first addition of waste.
-
The label must include "Hazardous Waste," the full chemical name "NKL-22," and a clear indication of its components and concentrations if in a solution. Do not use abbreviations or chemical formulas.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Waste Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for pickup.
-
Complete all required waste disposal forms as per your institution's procedures.
-
Quantitative Data
The following tables summarize key quantitative data for NKL-22.
Table 1: Inhibitory Activity of NKL-22
| Target | IC₅₀ (nM) |
| HDAC1 | 199 |
| HDAC3 | 69 |
| HDAC2 | ≥1590 |
| HDAC4 | ≥1590 |
| HDAC5 | ≥1590 |
| HDAC7 | ≥1590 |
| HDAC8 | ≥1590 |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₃N₃O₂ |
| Molecular Weight | 325.40 g/mol |
| CAS Number | 537034-15-4 |
| Appearance | Crystalline solid |
| Purity | ≥95% |
Table 3: Solubility Data
| Solvent | Solubility |
| DMSO | 10 mg/mL |
| Ethanol | 30 mg/mL |
| DMF | 10 mg/mL |
Experimental Protocols
While specific, detailed protocols for NKL-22 are often experiment-dependent, the following provides a general framework based on its use in preclinical models of Huntington's disease.
In Vivo Dosing in a Mouse Model of Huntington's Disease (based on R6/2 transgenic mice studies):
-
Preparation of Dosing Solution:
-
Dissolve NKL-22 in a vehicle solution, such as a 50:50 mixture of DMSO and Phosphate Buffered Saline (PBS). The final concentration will depend on the desired dosage.
-
-
Animal Model:
-
Utilize a relevant mouse model for Huntington's disease, such as R6/2 or N171-82Q transgenic mice.
-
-
Administration:
-
Monitoring and Analysis:
-
Monitor the mice for any adverse effects and for changes in disease-related phenotypes (e.g., motor function, cognitive performance).
-
After the treatment period, tissues of interest (e.g., brain) can be collected for further analysis, such as real-time PCR to assess changes in gene expression.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of NKL-22 as an HDAC inhibitor and a typical experimental workflow for its use.
References
NKL-22: Comprehensive Safety and Disposal Protocols
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal procedures for NKL-22, a potent and selective inhibitor of histone deacetylases (HDACs). Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental stewardship. NKL-22, also identified as compound 4b or MDK-4154, is a research chemical with the CAS Number 537034-15-4.
Essential Safety & Handling Information
NKL-22 is classified as a hazardous chemical and requires careful handling to prevent exposure. All personnel must be thoroughly trained in handling hazardous substances before working with this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Consider double-gloving for added protection.
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: All handling of solid NKL-22 and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH/MSHA-approved respirator should be worn.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in areas where NKL-22 is handled or stored.
Proper Disposal Procedures
The disposal of NKL-22 and any contaminated materials must be managed as hazardous waste in accordance with federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Protocol:
-
Waste Classification: Treat all forms of NKL-22 (solid, liquid solutions) and any materials that have come into contact with it as hazardous chemical waste.
-
Solid Waste Collection:
-
Collect unused or expired NKL-22 powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves, and other disposable labware), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be kept sealed except when adding waste.
-
-
Liquid Waste Collection:
-
Collect all solutions containing NKL-22 in a separate, designated, and properly labeled hazardous waste container.
-
Do not pour NKL-22 solutions down the drain.
-
-
Empty Container Disposal:
-
To be considered non-hazardous, empty containers that held NKL-22 must be triple-rinsed with a suitable solvent (e.g., DMSO, ethanol).
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing and air-drying in a ventilated area (such as a fume hood), the container's label should be fully defaced or removed before disposal in regular laboratory trash.
-
-
Labeling and Storage of Waste:
-
Affix a hazardous waste label to all waste containers immediately upon the first addition of waste.
-
The label must include "Hazardous Waste," the full chemical name "NKL-22," and a clear indication of its components and concentrations if in a solution. Do not use abbreviations or chemical formulas.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Waste Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for pickup.
-
Complete all required waste disposal forms as per your institution's procedures.
-
Quantitative Data
The following tables summarize key quantitative data for NKL-22.
Table 1: Inhibitory Activity of NKL-22
| Target | IC₅₀ (nM) |
| HDAC1 | 199 |
| HDAC3 | 69 |
| HDAC2 | ≥1590 |
| HDAC4 | ≥1590 |
| HDAC5 | ≥1590 |
| HDAC7 | ≥1590 |
| HDAC8 | ≥1590 |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₃N₃O₂ |
| Molecular Weight | 325.40 g/mol |
| CAS Number | 537034-15-4 |
| Appearance | Crystalline solid |
| Purity | ≥95% |
Table 3: Solubility Data
| Solvent | Solubility |
| DMSO | 10 mg/mL |
| Ethanol | 30 mg/mL |
| DMF | 10 mg/mL |
Experimental Protocols
While specific, detailed protocols for NKL-22 are often experiment-dependent, the following provides a general framework based on its use in preclinical models of Huntington's disease.
In Vivo Dosing in a Mouse Model of Huntington's Disease (based on R6/2 transgenic mice studies):
-
Preparation of Dosing Solution:
-
Dissolve NKL-22 in a vehicle solution, such as a 50:50 mixture of DMSO and Phosphate Buffered Saline (PBS). The final concentration will depend on the desired dosage.
-
-
Animal Model:
-
Utilize a relevant mouse model for Huntington's disease, such as R6/2 or N171-82Q transgenic mice.
-
-
Administration:
-
Monitoring and Analysis:
-
Monitor the mice for any adverse effects and for changes in disease-related phenotypes (e.g., motor function, cognitive performance).
-
After the treatment period, tissues of interest (e.g., brain) can be collected for further analysis, such as real-time PCR to assess changes in gene expression.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of NKL-22 as an HDAC inhibitor and a typical experimental workflow for its use.
References
Essential Safety and Logistical Information for Handling NKL 22
This document provides crucial guidance for the safe handling, use, and disposal of NKL 22, a potent and selective inhibitor of histone deacetylases (HDACs).[1] Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain the integrity of research activities.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of PPE is the first line of defense against accidental exposure.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, check manufacturer's breakthrough time |
| Body Protection | Laboratory coat | Standard, flame-retardant if open flames are present |
| Respiratory | Fume hood or approved respirator | Use in a well-ventilated area or under a fume hood. |
Chemical Handling and Storage Protocols
Proper handling and storage are critical to prevent contamination and degradation of this compound, as well as to ensure a safe laboratory environment.
| Aspect | Procedure |
| Receiving | Inspect container for damage upon receipt. Log the material into the chemical inventory. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Handling | Handle in a designated area, preferably within a chemical fume hood to minimize inhalation exposure. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[2] |
| Emergency | In case of a spill, evacuate the area and follow the institution's chemical spill response protocol. Have a spill kit readily available. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated PPE and labware. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the container as directed by institutional policy. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for experiments involving this compound, from preparation to post-experiment cleanup and disposal. Adhering to this workflow minimizes risks and ensures procedural consistency.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling NKL 22
This document provides crucial guidance for the safe handling, use, and disposal of NKL 22, a potent and selective inhibitor of histone deacetylases (HDACs).[1] Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain the integrity of research activities.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of PPE is the first line of defense against accidental exposure.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, check manufacturer's breakthrough time |
| Body Protection | Laboratory coat | Standard, flame-retardant if open flames are present |
| Respiratory | Fume hood or approved respirator | Use in a well-ventilated area or under a fume hood. |
Chemical Handling and Storage Protocols
Proper handling and storage are critical to prevent contamination and degradation of this compound, as well as to ensure a safe laboratory environment.
| Aspect | Procedure |
| Receiving | Inspect container for damage upon receipt. Log the material into the chemical inventory. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Handling | Handle in a designated area, preferably within a chemical fume hood to minimize inhalation exposure. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[2] |
| Emergency | In case of a spill, evacuate the area and follow the institution's chemical spill response protocol. Have a spill kit readily available. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated PPE and labware. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the container as directed by institutional policy. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for experiments involving this compound, from preparation to post-experiment cleanup and disposal. Adhering to this workflow minimizes risks and ensures procedural consistency.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
